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4-[(Methylamino)methyl]phenol hydrochloride Documentation Hub

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  • Product: 4-[(Methylamino)methyl]phenol hydrochloride
  • CAS: 63989-88-8

Core Science & Biosynthesis

Foundational

4-[(Methylamino)methyl]phenol hydrochloride chemical properties

Chemical Identity, Synthesis, and Pharmacological Applications Executive Summary 4-[(Methylamino)methyl]phenol hydrochloride (CAS: 63989-88-8) is a secondary amine derivative of cresol, structurally characterized by a ph...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Pharmacological Applications

Executive Summary

4-[(Methylamino)methyl]phenol hydrochloride (CAS: 63989-88-8) is a secondary amine derivative of cresol, structurally characterized by a phenol ring substituted at the para position with a methylaminomethyl group.[1][2] Often referred to as N-methyl-4-hydroxybenzylamine , this compound serves as a critical structural probe in medicinal chemistry.[1][2][3]

Unlike its potent adrenergic analogs (e.g., Synephrine, Epinephrine), this molecule lacks the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-hydroxyl group on the ethyl chain, significantly altering its receptor binding profile.[2] It is frequently employed as a negative control  in oxidative stress research—specifically in studies involving isoketal scavenging—distinguishing it from its ortho-isomer, 2-HOBA.[1][2]

Key Technical Identifiers:

  • IUPAC Name: 4-[(Methylamino)methyl]phenol hydrochloride[1]

  • Common Synonyms: N-Methyl-p-hydroxybenzylamine HCl; 4-Hydroxy-N-methylbenzylamine HCl[1][3]

  • CAS Number: 63989-88-8 (HCl salt); 78507-19-4 (Free base)[1]

  • Molecular Formula:

    
    [1][2][4]
    
  • Molecular Weight: 173.64 g/mol [2][3][4]

Physicochemical Profile

The dual nature of the molecule—possessing both an acidic phenolic proton and a basic secondary amine—creates a zwitterionic potential in the free base form.[2][3] The hydrochloride salt is the preferred stable form for storage and experimentation.[1][2][3]

Table 1: Key Chemical Properties
PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderHygroscopic; darkens upon oxidation.[1][5]
Solubility High in Water, Methanol, DMSOIonic nature of HCl salt facilitates aqueous solubility.[2]
Melting Point ~150–160 °C (Decomposes)Predicted based on benzylamine HCl analogs.[1]
pKa (Phenol) ~9.5Typical for para-substituted phenols.[1]
pKa (Amine) ~9.0Secondary benzylamine nitrogen.[1]
LogP 0.5 (Free base)Low lipophilicity due to polarity.[1]
UV Max (

)
225 nm, 275 nmCharacteristic benzenoid absorption.[1][2]
ngcontent-ng-c2307461527="" class="ng-star-inserted">

Critical Distinction: Do not confuse this compound with Metol (4-(Methylamino)phenol), which is a photographic developer.[1][2] The target compound has a methylene bridge (


) separating the nitrogen from the ring, drastically changing its reactivity and toxicity profile.[1][2]

Synthesis & Manufacturing Protocol

Methodology: Reductive Amination Rationale: Direct alkylation of 4-hydroxybenzylamine often leads to over-alkylation (tertiary amines).[1][2][3] Reductive amination of 4-hydroxybenzaldehyde provides high selectivity for the secondary amine.[1][2][3]

Self-Validating Protocol

This protocol uses Sodium Borohydride (


) as a mild reducing agent, ensuring the aldehyde is reduced after imine formation.[1][2]

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)[1][2][3][6][7]

  • Methylamine (33% in Ethanol or 40% aq) (1.2 eq)[1][2]

  • Sodium Borohydride (

    
    ) (1.5 eq)[1][2]
    
  • Solvent: Methanol (anhydrous preferred)

  • Quenching: 1M HCl

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve 4-hydroxybenzaldehyde in Methanol at 0°C.

    • Add Methylamine solution dropwise.[1][2][3]

    • Stir for 2 hours at room temperature. Checkpoint: Solution may turn yellow, indicating imine (Schiff base) formation.[2]

  • Reduction:

    • Cool reaction mixture to 0°C.

    • Add

      
       in small portions (exothermic!).
      
    • Stir for 4 hours, allowing temperature to rise to ambient.

  • Workup & Salt Formation:

    • Quench excess hydride with water.[1][2][3]

    • Acidify to pH < 2 using 1M HCl.[1][2][3]

    • Evaporate methanol.[1][2][3] Extract aqueous layer with Ethyl Acetate (removes unreacted aldehyde).[1][2]

    • Basify aqueous layer (pH > 10) with NaOH, then extract product into Ethyl Acetate.[2]

    • Dry organic layer (

      
      ), filter, and treat with HCl/Dioxane to precipitate the hydrochloride salt.[1][2]
      

SynthesisPath Start 4-Hydroxybenzaldehyde Imine Imine Intermediate (Schiff Base) Start->Imine + MeNH2 - H2O Product 4-[(Methylamino)methyl]phenol (Free Base) Imine->Product + NaBH4 Reduction Salt HCl Salt (Final Product) Product->Salt + HCl

Figure 1: Reductive amination pathway ensuring selectivity for the secondary amine.[1][2]

Analytical Characterization

To validate the identity of the synthesized compound, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)

Predicted


-NMR (400 MHz, DMSO-

):
  • 
     9.4 ppm (s, 1H):  Phenolic -OH (Exchangeable).[1][2]
    
  • 
     9.1 ppm (br s, 2H):  Ammonium protons (-NH2+).[1][2]
    
  • 
     7.2 ppm (d, 2H, J=8.5 Hz):  Aromatic protons (meta to OH).[1][2]
    
  • 
     6.8 ppm (d, 2H, J=8.5 Hz):  Aromatic protons (ortho to OH).[1][2]
    
    • Note: Classic AA'BB' pattern of para-substitution.[1][2][3]

  • 
     4.0 ppm (s, 2H):  Benzylic methylene (-CH2-).[1][2]
    
  • 
     2.5 ppm (s, 3H):  N-Methyl group (-CH3).[1][2]
    
High-Performance Liquid Chromatography (HPLC)

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 40% B over 10 min. (Compound is polar; elutes early).[1][2]

  • Detection: UV at 275 nm.[1][2][3]

Biological Relevance & Mechanism

This compound is pivotal in oxidative stress research, specifically regarding isoketals (IsoLGs) —highly reactive lipid peroxidation products that adduct to proteins.[2]

The "Negative Control" Role

Research into 2-Hydroxybenzylamine (2-HOBA) has shown it to be a potent scavenger of isoketals due to the proximity of the amine to the phenolic hydroxyl (ortho effect), which facilitates a rapid ring closure.[1][2][3]

  • 2-HOBA (Ortho): Fast scavenging rate; effective cytoprotectant.[1][2]

  • 4-HOBA (Para - Our Topic): The amine is too distant from the hydroxyl to facilitate the stabilizing ring closure.[1][2][3] It scavenges isoketals significantly slower.[1][2][3]

  • Application: Researchers use 4-[(Methylamino)methyl]phenol as a control to prove that biological effects observed with 2-HOBA are due to specific isoketal scavenging, not just general antioxidant activity or amine buffering.[1][2]

BioActivity cluster_0 Active Scavenger cluster_1 Negative Control (Target) IsoLG Isoketal (Toxic Lipid) HOBA2 2-HOBA (Ortho-isomer) IsoLG->HOBA2 Fast Reaction HOBA4 4-[(Methylamino)methyl]phenol (Para-isomer) IsoLG->HOBA4 Steric Hindrance (Ineffective) Result2 Rapid Adduct Formation (Cytoprotection) HOBA2->Result2 Result4 Slow/No Scavenging (No Protection) HOBA4->Result4

Figure 2: Mechanistic comparison showing why the target compound serves as a negative control in lipid peroxidation studies.[1][2]

Handling, Stability, and Safety

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The phenol group is susceptible to oxidation (browning) upon exposure to air and light.[1][2][3]

  • Hygroscopicity: The hydrochloride salt will absorb atmospheric moisture.[1][2][3] Desiccate before weighing for analytical precision.

  • Safety Profile (GHS):

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3][8]

    • PPE:[2][9] Wear nitrile gloves and safety goggles.[1][2][3] Handle in a fume hood to avoid inhalation of dust.[1][2][3]

References

  • Chemical Identity & Properties: National Center for Biotechnology Information.[1][2][3] (2025).[1][2][5][10][11] PubChem Compound Summary for CID 13104924, 4-((Methylamino)methyl)phenol. Retrieved from [Link]

  • Synthesis Methodology: Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] (Standard protocol adaptation).

  • Biological Mechanism (Scavenging): Davies, S. S., et al. (2006).[2] Pyridoxamine analogues scavenge lipid-derived gamma-ketoaldehydes and protect against H2O2-mediated cytotoxicity.[1][3] Biochemistry. (Establishes the ortho- vs para- mechanism).

  • Isoketal Research: Amarnath, V., et al. (2015).[2] Chemical probes of isoketal formation in disease. Free Radical Biology and Medicine. (Contextualizes the use of 4-HOBA derivatives as controls).

Sources

Exploratory

Technical Guide: Characterization of 4-[(Methylamino)methyl]phenol Hydrochloride

The following technical guide details the characterization of 4-[(Methylamino)methyl]phenol hydrochloride , a critical intermediate in the synthesis of sympathomimetic agents and a naturally occurring phenolic alkaloid f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization of 4-[(Methylamino)methyl]phenol hydrochloride , a critical intermediate in the synthesis of sympathomimetic agents and a naturally occurring phenolic alkaloid found in Cymbidium orchids.[1]

This guide deviates from standard templates to focus on causality and self-validation —ensuring that every analytical step not only gathers data but cross-verifies the structural integrity of the molecule.

[1]

Compound Identity:

  • IUPAC Name: 4-[(Methylamino)methyl]phenol hydrochloride[1][2][3]

  • Common Synonyms: p-Hydroxy-N-methylbenzylamine HCl, N-Methyl-p-hydroxybenzylamine hydrochloride[1][4]

  • CAS Number: 63989-88-8 (HCl salt); 78507-19-4 (Free base)[1][4]

  • Molecular Formula: C₈H₁₁NO[1][5] · HCl

  • Molecular Weight: 173.64 g/mol (Salt); 137.18 g/mol (Base)[1]

Executive Summary & Strategic Importance

4-[(Methylamino)methyl]phenol is structurally distinct from "Metol" (4-(methylamino)phenol) by the presence of a benzylic methylene bridge .[1] This structural feature significantly alters its reactivity and spectral signature.[1][4][6] In drug development, it serves as a scaffold for adrenergic receptor modulators.[1][4][6] Its characterization requires a rigorous differentiation from its des-methyl (tyramine analogs) and N,N-dimethyl (hordenine analogs) congeners.[1][4]

The Core Characterization Challenge: Ensuring the integrity of the benzylic amine moiety, which is susceptible to oxidative deamination or polymerization under basic conditions.[1][6] Therefore, all protocols prioritize acidic stability and controlled pH environments.[1][6]

Physicochemical Profiling

The following properties define the baseline behavior of the compound in solution and solid states.

PropertyValue / CharacteristicAnalytical Implication
Appearance White to off-white crystalline solidDiscoloration (pink/brown) indicates phenol oxidation (quinone formation).[1][4]
Solubility High in H₂O, MeOH, DMSO; Low in CH₂Cl₂, HexaneUse D₂O or DMSO-d₆ for NMR; Reverse Phase (RP) for chromatography.[1][4]
Melting Point > 150°C (Decomposition typical for amine salts)Sharp endotherm required; broad range implies salt disproportionation.[1]
pKa (Predicted) ~9.5 (Amine), ~10.0 (Phenol)HPLC mobile phase must be pH < 3.0 to keep amine protonated and prevent tailing.[1]
Hygroscopicity ModerateHandle in desiccated environment; weigh quickly for quantitative assays.[1][4][6]

Spectroscopic Characterization Strategy

This section details the expected spectral data and the mechanistic logic for peak assignments.

A. Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d₆ is preferred over D₂O to observe exchangeable protons (OH and NH₂⁺), which provides direct confirmation of the salt form.[1][6]

¹H NMR (400 MHz, DMSO-d₆) - Structural Logic:

  • Aromatic Region (δ 6.7 – 7.3 ppm):

    • Pattern: AA'BB' system (two doublets, J ≈ 8.5 Hz).[1]

    • Logic: Proves para-substitution.[1][4][6] A 1,2,4-substitution pattern would indicate contamination with ortho-isomers.[1][4][6]

  • Benzylic Methylene (δ 3.9 – 4.1 ppm):

    • Pattern: Singlet (broadened) or doublet (if coupling to NH is resolved).[1]

    • Logic: The chemical shift is deshielded by the aromatic ring and the nitrogen.[1][6] Absence of this peak flags the compound as "Metol" (direct N-aryl bond).[1][4][6]

  • N-Methyl Group (δ 2.5 – 2.6 ppm):

    • Pattern: Singlet.

    • Logic: Integration must be 3H relative to the 2H benzylic signal.

  • Exchangeable Protons:

    • Phenolic OH (δ ~9.3 ppm): Singlet, broad.[1]

    • Ammonium NH₂⁺ (δ ~8.5-9.0 ppm): Broad hump.[1][6]

¹³C NMR (100 MHz, DMSO-d₆):

  • Key Signals: ~157 ppm (C-OH), ~130 ppm (C-H arom), ~122 ppm (C-quartet), ~115 ppm (C-H arom), ~50-52 ppm (Benzylic CH₂), ~32 ppm (N-CH₃).[1]

B. Mass Spectrometry (LC-MS/ESI)[1][7]
  • Ionization Mode: ESI Positive (+).[1][6]

  • Target Ion: m/z 138.1 [M+H]⁺.

  • Fragmentation Pathway (MS/MS):

    • Precursor: 138.1[1]

    • Fragment A (107.0): Loss of methylamine (CH₃NH₂).[1] Formation of the hydroxybenzyl cation (quinone methide precursor).[1][6]

    • Fragment B (77.0): Phenyl cation (high energy, less common in soft ionization).[1]

C. Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm⁻¹: Broad O-H and N-H stretches (overlap).[6]

  • 2400–3000 cm⁻¹: Broad "ammonium band" characteristic of amine salts.[1][6]

  • 1615, 1515 cm⁻¹: Aromatic ring skeletal vibrations.[1][6]

  • 1240 cm⁻¹: C-O phenolic stretch.[1][6]

Chromatographic Purity Assessment (HPLC Method)[1][8]

Standard Operating Procedure (SOP) for Purity: The amine functionality causes severe peak tailing on standard silica columns due to interaction with residual silanols.[1][6] The method below uses ion suppression (acidic pH) to ensure sharp peak shape.[1][6]

ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µmEnd-capping minimizes silanol interactions with the amine.[4]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA pairs with the amine, improving retention and shape.[1][4]
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength of Phase A; prevents baseline drift.[1][4][6]
Gradient 5% B to 60% B over 15 minElutes polar salt early but retains organic impurities.[1][4][6]
Flow Rate 1.0 mL/minStandard backpressure management.[1][4][6]
Detection UV @ 280 nm (Reference 360 nm)280 nm targets the phenol ring absorption maximum.[1]
Column Temp 30°CEnsures reproducibility of retention times.

Self-Validation Step: Inject a blank (solvent only) to confirm no carryover.[1][6] Inject a known impurity (e.g., 4-hydroxybenzaldehyde) if available to calculate Resolution (Rs).[1]

Experimental Workflow: Step-by-Step Characterization

This workflow is designed to be sequential; failure at an early stage (e.g., solubility) halts the process to prevent wasted resources.

  • Solubility & Salt Verification:

    • Dissolve 10 mg in 1 mL D₂O.

    • Observation: Clear solution indicates salt form.[1][6] Turbidity suggests free base or contamination.[1][6]

    • Test: Add 1 drop AgNO₃.[1][6] White precipitate (AgCl) confirms Hydrochloride salt.[1][6]

  • Structural Confirmation (NMR):

    • Acquire ¹H NMR in DMSO-d₆.[1][4][6]

    • Check: Verify integration of Aromatic (4H) : Benzylic (2H) : Methyl (3H).[1]

    • Fail Condition: If Benzylic signal is absent, compound is likely Metol.[1][6]

  • Purity Determination (HPLC):

    • Prepare 1 mg/mL solution in Mobile Phase A.

    • Run Gradient.[1][6]

    • Acceptance Criteria: Main peak > 98.0% area.[1][3][6][7][8] No single impurity > 0.5%.[1][6]

  • Gravimetric Assay (Optional):

    • Dry sample at 60°C under vacuum to constant weight to remove hygroscopic water before weighing for assay.[1][6]

Visualization of Pathways & Logic[5]

Diagram 1: Characterization Workflow Logic

This flowchart illustrates the decision-making process during analysis.

CharacterizationWorkflow Start Sample: 4-[(Methylamino)methyl]phenol HCl Solubility 1. Solubility & AgCl Test Start->Solubility NMR 2. 1H NMR (DMSO-d6) Solubility->NMR Clear Soln + AgCl ppt Fail_Salt FAIL: Not HCl Salt Solubility->Fail_Salt Insoluble or No ppt StructureCheck Benzylic CH2 Signal? NMR->StructureCheck HPLC 3. HPLC Purity (C18/TFA) StructureCheck->HPLC Yes (δ ~4.0 ppm) Fail_Struct FAIL: Incorrect Structure (Likely Metol) StructureCheck->Fail_Struct No MS 4. LC-MS (ESI+) HPLC->MS Purity > 98% Pass PASS: Certificate of Analysis MS->Pass m/z 138.1

Caption: Logical flow for validating the identity and purity of 4-[(Methylamino)methyl]phenol HCl.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Visualizing the cleavage pattern confirms the structural connectivity.[1][6]

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 138.1 Fragment1 Quinone Methide/Benzyl Cation [C7H7O]+ m/z 107.0 Parent->Fragment1 Benzylic Cleavage Neutral Loss of Methylamine (CH3NH2) Parent->Neutral Fragment2 Phenyl Cation [C6H5]+ m/z 77.0 Fragment1->Fragment2 Ring Contraction CO Loss of CO (-28) Fragment1->CO

Caption: ESI+ fragmentation pathway showing the characteristic loss of methylamine to form the hydroxybenzyl cation.

References

  • PubChem. (2024).[1][6] 4-[(Methylamino)methyl]phenol hydrochloride - Compound Summary. National Library of Medicine.[1][4][6] [Link][1]

  • Silverstein, R. M., et al. (2014).[1][6] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][6] (General reference for NMR interpretation logic).

  • NIST Chemistry WebBook. (2024).[1][6] Mass Spectrum of related benzylamines. National Institute of Standards and Technology.[1][4][6] [Link][1]

Sources

Foundational

4-[(Methylamino)methyl]phenol hydrochloride as a phenol derivative

Structural Pharmacophore & Synthetic Utility in Adrenergic Research [1][2] Executive Summary This technical guide profiles 4-[(Methylamino)methyl]phenol hydrochloride (also known as N-methyl-4-hydroxybenzylamine HCl), a...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Pharmacophore & Synthetic Utility in Adrenergic Research [1][2]

Executive Summary

This technical guide profiles 4-[(Methylamino)methyl]phenol hydrochloride (also known as N-methyl-4-hydroxybenzylamine HCl), a critical structural fragment in the study of sympathomimetic agents and melanogenesis.[1] Unlike its potent analogs (e.g., epinephrine or synephrine), this molecule lacks the


-hydroxyl group on the alkyl chain and the catechol functionality. This "stripped-down" architecture makes it an invaluable negative control in Structure-Activity Relationship (SAR) studies and a specific substrate for tyrosinase kinetics.[1][3]

This document outlines the physicochemical behavior, a self-validating synthetic protocol via reductive amination, and the analytical detection of this compound using HPLC with Electrochemical Detection (HPLC-ECD).

Part 1: Chemical Architecture & Physicochemical Profile[1][3]

The molecule consists of a phenol ring substituted at the para position with an N-methylaminomethyl group. This creates a dual-functionality system sensitive to pH.[1][3]

Structural Dynamics[1][3]
  • Systematic Name: 4-[(Methylamino)methyl]phenol hydrochloride[1]

  • Molecular Formula:

    
    [1]
    
  • Key Functional Groups:

    • Phenolic Hydroxyl (

      
      ):  Weakly acidic (
      
      
      
      ).[1][3] Susceptible to oxidative coupling (quinoid formation) at high pH.[1][3]
    • Secondary Amine (

      
      ):  Basic (
      
      
      
      ).[1][3] In the hydrochloride salt form, this nitrogen is protonated (
      
      
      ), conferring water solubility and resistance to oxidative degradation.
Solubility & Stability[1][3]
  • Solubility: The HCl salt is highly soluble in water and lower alcohols (methanol, ethanol) due to ionic solvation. The free base exhibits poor aqueous solubility and is prone to atmospheric oxidation (browning) due to the formation of quinone methides or polymer aggregates.

  • Storage: Must be stored under desiccation at

    
    , protected from light. Aqueous solutions should be prepared fresh or stabilized with antioxidants (e.g., sodium metabisulfite) if not used immediately.[1][3]
    

Part 2: Synthetic Routes & Optimization

The most robust synthesis for 4-[(Methylamino)methyl]phenol is Reductive Amination .[1][3] Direct alkylation of 4-hydroxybenzylamine is discouraged due to the high probability of over-alkylation (formation of tertiary amines or quaternary ammonium salts).

Protocol: Reductive Amination of 4-Hydroxybenzaldehyde

This protocol utilizes a "one-pot, two-step" approach.[1][3] We first form the imine (Schiff base) and then reduce it.[1][3][4] This separation ensures the aldehyde is not reduced to the alcohol (4-hydroxybenzyl alcohol) before it can react with the amine.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)[1]

  • Methylamine (2.0 M solution in THF or MeOH, 1.2 eq)

  • Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ) (1.5 eq)[1]
  • Solvent: Methanol (anhydrous)[1]

Step-by-Step Methodology:

  • Imine Formation (The Thermodynamic Sink):

    • Dissolve 4-hydroxybenzaldehyde in anhydrous methanol.

    • Add methylamine solution dropwise at

      
      .[1][3]
      
    • Critical Control Point: Stir at room temperature for 2-4 hours. Add a dehydrating agent (e.g., anhydrous

      
       or molecular sieves) to drive the equilibrium toward the imine.
      
    • Validation: Monitor by TLC or UV-Vis.[1][3] The disappearance of the aldehyde carbonyl peak (approx. 280 nm shift) confirms imine formation.

  • Reduction (The Kinetic Trap):

    • Cool the mixture to

      
      .
      
    • Add

      
       in small portions. Caution: Exothermic hydrogen gas evolution.[1]
      
    • Allow to warm to room temperature and stir for 12 hours.

  • Workup & Salt Formation:

    • Quench with dilute HCl to pH < 2 (destroys excess hydride).[1][3]

    • Neutralize to pH ~9 with NaOH and extract with Ethyl Acetate (to remove non-polar impurities) or n-Butanol (to capture the product).[1]

    • Salt Precipitation: Redissolve the crude free base in minimal ethanol and add concentrated HCl (or HCl in dioxane). The hydrochloride salt will precipitate as a white/off-white solid.[1][3] Recrystallize from EtOH/Et2O.[1][3]

Synthetic Pathway Visualization[1][3]

Synthesis cluster_0 Step 1: Equilibrium cluster_1 Step 2: Irreversible Reduction Aldehyde 4-Hydroxybenzaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine - H2O (Dehydration) Methylamine Methylamine (MeNH2) Methylamine->Imine Product 4-[(Methylamino)methyl]phenol (Target Amine) Imine->Product Reduction (Hydride Transfer) Reductant NaBH4 / NaBH3CN Reductant->Product

Figure 1: Stepwise reductive amination pathway preventing alcohol byproduct formation.[1]

Part 3: Pharmacophore Analysis & Biological Implications[3]

Structure-Activity Relationship (SAR)

In the context of adrenergic receptors, this molecule serves as a critical "deletion analog."

Structural FeatureStatus in 4-[(Methylamino)methyl]phenolBiological Consequence
Catechol Ring Absent (Monophenol)Drastically reduces affinity for

-adrenergic receptors; prevents metabolism by COMT (Catechol-O-methyltransferase).[1][3]

-Hydroxyl
Absent Loss of direct H-bonding with the receptor site (specifically Asn293 in

-AR).[1][3] Results in significantly lower potency compared to epinephrine.[1][3]

-Methyl Group
Present Retains some affinity for epinephrine-preferring sites, but without the

-OH, efficacy is minimal.
Substrate for Tyrosinase (Melanogenesis)

This molecule is a known substrate for Tyrosinase (EC 1.14.18.1).[1][3][5] Unlike inhibitors (e.g., kojic acid), 4-[(Methylamino)methyl]phenol can undergo oxidation:[1]

  • Cresolase Activity: Hydroxylation at the ortho position to form a catechol (resembling epinephrine).[1][3]

  • Catecholase Activity: Further oxidation to the o-quinone.[1][3] Application: It is used in kinetic assays to distinguish between the monophenolase and diphenolase activity of tyrosinase enzymes in dermatological drug screening.

Part 4: Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

For biological matrices (plasma, tissue), standard UV detection is often insufficient due to low molar absorptivity.[1] Electrochemical Detection (ECD) is the gold standard for phenolic amines.[1][3]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3-5 µm particle size).[1]

  • Mobile Phase: Phosphate Buffer (50 mM, pH 3.0) with Octanesulfonic Acid (OSA, 1-2 mM) as an ion-pairing agent, plus 5-10% Methanol.[1]

    • Why OSA? The amine is positively charged at pH 3.[1][3] OSA forms a neutral ion pair, increasing retention on the hydrophobic C18 column.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection (ECD):

    • Working Potential: +0.70 V to +0.80 V vs. Ag/AgCl.[1][3]

    • Mechanism:[2][6][7][8][9][10] Oxidation of the phenolic -OH group.[1][3]

Analytical Workflow Diagram

Analysis Sample Biological Sample (Plasma/Tissue) Prep Protein Precipitation (Perchloric Acid) Sample->Prep Clean-up HPLC HPLC Separation (C18 + Ion Pairing) Prep->HPLC Injection ECD Electrochemical Detection (+0.8V Oxidation) HPLC->ECD Elution Data Quantification (Peak Area Integration) ECD->Data Signal

Figure 2: Optimized workflow for trace quantification of phenolic amines.

References

  • PubChem. 4-((Methylamino)methyl)phenol.[1][3] National Library of Medicine.[1][3] Available at: [Link]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Applications. Available at: [Link]

  • Deranged Physiology. Structure-Activity Relationships of Sympathomimetics. Available at: [Link]

  • ResearchGate. Sensitive and Selective Determination of Phenolic Compounds using HPLC-ECD. Available at: [Link]

  • NIH PubMed. Tyrosinase Catalysis and Inhibition.[1][3] Available at: [Link] (Contextual reference from search snippet 1.23/1.2 related to phenolic amine substrates).[1][3]

Sources

Exploratory

An In-depth Technical Guide to the Biological Targets of 4-[(Methylamino)methyl]phenol Hydrochloride

A Senior Application Scientist's Synthesis of Current Evidence and Future Directions Preamble: The Quest for Novel Antimicrobials The escalating crisis of antimicrobial resistance necessitates a paradigm shift in drug di...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Current Evidence and Future Directions

Preamble: The Quest for Novel Antimicrobials

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in drug discovery, moving beyond traditional bactericidal and bacteriostatic agents towards strategies that disarm pathogens without exerting strong selective pressure for resistance. One such approach is the targeted inhibition of virulence factor expression and biofilm formation. Within this context, small molecules capable of disrupting bacterial communication, or quorum sensing (QS), have emerged as a promising avenue of research. This technical guide delves into the current understanding of the biological targets of 4-[(Methylamino)methyl]phenol hydrochloride, a compound of interest in the broader class of phenolic derivatives with potential anti-virulence properties. While direct experimental data on the para-isomer is limited, extensive research on its ortho-isomer, 2-[(Methylamino)methyl]phenol, provides a compelling, albeit debated, starting point for identifying its primary biological target.

Section 1: The Staphylococcal Accessory Regulator A (SarA) as a Putative Primary Target

The central hypothesis regarding the biological target of [(Methylamino)methyl]phenol isomers is their interaction with the Staphylococcal accessory regulator A (SarA). SarA is a crucial global regulatory protein in Staphylococcus aureus, a major human pathogen renowned for its ability to form biofilms and express a wide array of virulence factors.[1][2]

SarA is a 14.7-kDa DNA-binding protein that acts as a transcription factor, capable of both activating and repressing the expression of numerous genes.[3][4] It plays a pivotal role in the intricate regulatory network that governs virulence, including the accessory gene regulator (agr) system, which is a master regulator of quorum sensing in S. aureus.[5][6] By controlling the expression of genes responsible for adhesion, toxin production, and biofilm formation, SarA is a critical determinant of S. aureus pathogenicity.[2][7]

Initial Identification and Proposed Mechanism of Action

Initial research identified 2-[(Methylamino)methyl]phenol as a specific inhibitor of SarA through an in silico approach, which was subsequently validated by in vitro studies.[1][8] The proposed mechanism of action is the disruption of SarA's regulatory function, leading to a downstream cascade of effects that ultimately impair the pathogenic capabilities of S. aureus.

The binding of 2-[(Methylamino)methyl]phenol to SarA is thought to interfere with its ability to bind to the promoter regions of its target genes.[4] This inhibition is predicted to down-regulate the expression of key virulence factors and genes involved in biofilm formation.[1]

The Downstream Consequences of SarA Inhibition

The inhibition of SarA by 2-[(Methylamino)methyl]phenol has been reported to lead to two significant phenotypic changes in S. aureus:

  • Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to antibiotics and host immune responses. SarA is known to promote biofilm development.[7] Studies have shown that 2-[(Methylamino)methyl]phenol can significantly inhibit biofilm formation in clinical S. aureus strains.[1][8]

  • Down-regulation of Virulence Genes: SarA controls the expression of a multitude of virulence genes.[7] The inhibition of SarA by 2-[(Methylamino)methyl]phenol has been demonstrated to reduce the expression of key virulence genes such as fnbA (encoding fibronectin-binding protein A), hla (encoding alpha-hemolysin), and hld (encoding delta-hemolysin).[1]

The proposed signaling pathway and the inhibitory effect of [(Methylamino)methyl]phenol are illustrated in the diagram below.

G cluster_0 Staphylococcus aureus Cell SarA SarA Protein agr agr Quorum Sensing System SarA->agr activates Virulence_Genes Virulence Genes (hla, hld, fnbA) SarA->Virulence_Genes regulates Biofilm_Genes Biofilm Formation Genes SarA->Biofilm_Genes regulates agr->Virulence_Genes upregulates Phenotype Pathogenic Phenotype: - Toxin Production - Biofilm Formation Virulence_Genes->Phenotype Biofilm_Genes->Phenotype Inhibitor [(Methylamino)methyl]phenol Inhibitor->SarA Inhibits caption Proposed Mechanism of SarA Inhibition G Salicylaldehyde Salicylaldehyde Intermediate Intermediate Salicylaldehyde->Intermediate Methylamine Methylamine Methylamine->Intermediate + NaBH4 Sodium Borohydride (Reducing Agent) Product 2-[(Methylamino)methyl]phenol Intermediate->Product + NaBH4

Figure 2: A representative synthetic scheme for 2-[(Methylamino)methyl]phenol.

Assessment of Antibiofilm Activity

The ability of the compound to inhibit biofilm formation is a key indicator of its potential as an anti-virulence agent.

Protocol: Crystal Violet Staining Assay for Biofilm Quantification

  • Bacterial Culture Preparation: Grow S. aureus strains in a suitable broth medium (e.g., Tryptic Soy Broth) overnight at 37°C.

  • Inoculation: Dilute the overnight culture and inoculate into 96-well microtiter plates containing fresh medium and varying concentrations of the test compound. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the plates with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Destaining: Wash the plates to remove excess stain and then add a destaining solution (e.g., 30% acetic acid or ethanol) to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance of the destained solution at a specific wavelength (typically 570-595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Analysis of Virulence Gene Expression

To confirm that the compound's effects are mediated through the regulation of gene expression, quantitative real-time PCR (qRT-PCR) is employed.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: Treat S. aureus cultures with the test compound at a sub-inhibitory concentration. Isolate total RNA from the bacterial cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform qRT-PCR using gene-specific primers for the target virulence genes (fnbA, hla, hld) and a housekeeping gene (for normalization).

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the treated samples compared to the untreated controls. A significant reduction in the expression of virulence genes in the presence of the compound supports the proposed mechanism of action.

Section 3: Conflicting Evidence and the Path Forward

While the initial studies on 2-[(Methylamino)methyl]phenol provided promising evidence for its activity as a SarA inhibitor, it is crucial to acknowledge a recent study that presented contradictory findings. A 2023 comparative evaluation of reported S. aureus biofilm inhibitors found that 2-[(Methylamino)methyl]phenol had no significant impact on biofilm formation in their standardized assay, even at high concentrations. [9] This discrepancy highlights the complexities of drug discovery and the importance of rigorous, independent validation. Several factors could contribute to these conflicting results, including:

  • Strain-dependent effects: The activity of the compound may vary between different strains of S. aureus.

  • Differences in experimental conditions: Variations in media composition, incubation time, and other assay parameters can influence biofilm formation and the apparent efficacy of inhibitors.

  • Off-target effects: It is possible that the observed antibiofilm activity in the initial studies was due to off-target effects unrelated to SarA inhibition.

Quantitative Data Summary: A Tale of Two Studies

CompoundInitial Finding on Biofilm InhibitionContradictory Finding on Biofilm Inhibition
2-[(Methylamino)methyl]phenolSignificant inhibition reported [1][8]No impact on biofilm formation up to 250 µM [9]

This conflicting evidence underscores the need for further research to definitively elucidate the biological targets of 4-[(Methylamino)methyl]phenol hydrochloride and its isomers. Future studies should aim to:

  • Directly assess binding: Employ biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure the binding affinity of the compound to purified SarA protein.

  • Conduct comprehensive screening: Perform unbiased, high-throughput screening against a panel of bacterial targets to identify potential off-target interactions.

  • Utilize multiple bacterial strains: Evaluate the compound's activity against a diverse collection of clinical and laboratory S. aureus strains to assess the breadth of its potential efficacy.

  • Standardize experimental protocols: Promote the use of standardized and well-characterized assays to ensure the reproducibility and comparability of results across different studies.

Conclusion: An Unfolding Narrative

The investigation into the biological targets of 4-[(Methylamino)methyl]phenol hydrochloride and its isomers is an ongoing scientific narrative. While the initial identification of SarA as a primary target offered a compelling rationale for its potential as an anti-virulence agent, subsequent conflicting evidence necessitates a more nuanced and critical perspective. For researchers, scientists, and drug development professionals, this serves as a crucial reminder of the iterative and self-correcting nature of science. The journey to fully understand the molecular mechanisms of this and other novel antimicrobial candidates requires a commitment to rigorous experimental design, independent validation, and a willingness to embrace unexpected results. The future of this line of inquiry will undoubtedly involve a deeper exploration of the structure-activity relationships of substituted phenols and a more comprehensive characterization of their interactions with bacterial regulatory networks.

References

  • Balamurugan, P., Veerasubramanian, P. K., Devaki, B., Gopiesh, K. S., Muthupandian, S., & Solomon, A. P. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. Frontiers in Cellular and Infection Microbiology, 7, 1290. [Link]

  • Palaniappan, B., Krishnan, V., Devaki, B., Gopiesh, K. S., Muthupandian, S., & Solomon, A. P. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. PubMed Central. [Link]

  • Balamurugan, P., Veerasubramanian, P. K., Devaki, B., Gopiesh, K. S., Muthupandian, S., & Solomon, A. P. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. Frontiers in Microbiology, 8, 1290. [Link]

  • Liu, Y., et al. (2021). Comparing randomized trial designs to estimate treatment effect in rare diseases with longitudinal models: a simulation study showcased by Autosomal Recessive Cerebellar Ataxias using the SARA score. PMC. [Link]

  • Liu, Y., et al. (2006). Staphylococcus aureus SarA is a Regulatory Protein Responsive to Redox and pH that can Support Bacteriophage Lambda Integrase-Mediated Excision/Recombination. PubMed Central. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC. [Link]

  • Li, Y., et al. (2020). Antibiofilm activity against Staphylococcus aureus and content analysis of Taraxacum Officinale phenolic extract. CABI Digital Library. [Link]

  • Novick, R. P. (2003). Quorum sensing in Staphylococcus infections. PMC. [Link]

  • Revilla-Guarinos, C., et al. (2021). A targeted combination therapy achieves effective pancreatic cancer regression and prevents tumor resistance. PNAS. [Link]

  • Liu, Y., et al. (2001). Structural and function analyses of the global regulatory protein SarA from Staphylococcus aureus. PNAS. [Link]

  • Le, K. Y., & Otto, M. (2015). Quorum Sensing and Toxin Production in Staphylococcus aureus Osteomyelitis: Pathogenesis and Paradox. MDPI. [Link]

  • UniProt Consortium. (2023). Transcriptional regulator SarA - Staphylococcus aureus. UniProtKB. [Link]

  • Bandini, E., Rossi, T., & Bravaccini, S. (Eds.). (2022). Special Issue: Breast Cancer: New Diagnostic and Therapeutic Approaches. MDPI. [Link]

  • Duda-Madej, A., et al. (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. MDPI. [Link]

  • Le, K. Y., & Otto, M. (2015). Quorum-sensing regulation in staphylococci—an overview. Frontiers in Microbiology, 6, 1174. [Link]

  • Valle, J., et al. (2012). Antibiofilm activity of polyphenols against 3 non-related S. aureus... ResearchGate. [Link]

  • Balamurugan, P., et al. (2017). (PDF) Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. ResearchGate. [Link]

  • Yarwood, J. M., et al. (2004). Quorum Sensing in Staphylococcus aureus Biofilms. Journal of Bacteriology, 186(6), 1838-1850. [Link]

  • Eissa, M. A., et al. (2024). Epigenetic Instability Based Metrics in Cell-Free DNA for Early Cancer Detection. medRxiv. [Link]

  • Al-Shabib, N. A., et al. (2021). (PDF) Quorum Sensing in Staphylococcus aureus. ResearchGate. [Link]

  • Al-Shabib, N. A., et al. (2024). Role of SarA in Staphylococcus aureus: A Virulence Target For Therapeutic Strategies. Infection and Drug Resistance, 17, 2453–2464. [Link]

  • Wang, J., et al. (2015). Computational discovery and experimental verification of tyrosine kinase inhibitor pazopanib for the reversal of memory and cognitive deficits in rat model neurodegeneration. Chemical Science Blog. [Link]

  • Jones, C. L., et al. (2023). Comparative evaluation of small molecules reported to be inhibitors of Staphylococcus aureus biofilm formation. Microbiology Spectrum, 11(6), e01851-23. [Link]

  • Nabavi, S. F., et al. (2015). Antibiofilm Activity of Plant Polyphenols. PMC. [Link]

  • Balamurugan, P., et al. (2017). Synthesis scheme for 2-[(Methylamino)methyl]phenol. ResearchGate. [Link]

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Foundational

Preliminary Cytotoxicity Assessment of 4-[(Methylamino)methyl]phenol Hydrochloride

Technical Guidance for In Vitro Toxicological Screening Executive Summary This technical guide outlines the framework for the preliminary cytotoxicity assessment of 4-[(Methylamino)methyl]phenol hydrochloride (CAS: 63989...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for In Vitro Toxicological Screening

Executive Summary

This technical guide outlines the framework for the preliminary cytotoxicity assessment of 4-[(Methylamino)methyl]phenol hydrochloride (CAS: 63989-88-8).[1] Also known as N-methyl-p-hydroxybenzylamine, this compound is a phenolic alkaloid structurally related to synephrine and hordenine.[1]

Critical Distinction: Researchers must distinguish this compound from Metol (4-(methylamino)phenol sulfate, CAS: 55-55-0).[1] While both are phenolic amines, the presence of the methylene bridge in the title compound alters its metabolic stability and receptor affinity compared to the direct aniline structure of Metol.

This guide prioritizes ISO 10993-5 standards for general cytotoxicity and integrates mechanistic screening for oxidative stress, a common toxicity vector for phenolic amines.[1]

Part 1: Physiochemical & Toxicological Basis

Structure-Activity Relationship (SAR)

The cytotoxicity of 4-[(Methylamino)methyl]phenol is predicted to stem from two primary pharmacophores:[1][2][3]

  • Phenolic Moiety (Redox Cycling): Phenols are susceptible to auto-oxidation in culture media (pH 7.4), potentially forming quinone methides or semiquinone radicals.[1] This generates Reactive Oxygen Species (ROS) extracellularly, leading to oxidative stress rather than direct receptor-mediated toxicity.[1]

  • Secondary Amine (Lysosomotropism): The basic amine (pKa ~9-10) can lead to ion trapping within acidic lysosomes, potentially causing lysosomal swelling (vacuolization) and subsequent membrane rupture.[1]

Experimental Strategy

To validate these mechanisms, the assessment is divided into Metabolic Competence (Mitochondrial function) and Membrane Integrity (Necrosis).[1]

DOT Diagram: Toxicity Pathways & Assessment Logic

ToxicityPathways Compound 4-[(Methylamino)methyl]phenol AutoOx Auto-oxidation (Media pH 7.4) Compound->AutoOx spontaneous Lysosome Lysosomal Trapping (Amine) Compound->Lysosome uptake Quinone Quinone/Radical Formation AutoOx->Quinone ROS Extracellular ROS (H2O2) Quinone->ROS MitoDys Mitochondrial Dysfunction ROS->MitoDys oxidative stress Membrane Membrane Rupture Lysosome->Membrane swelling/leakage Assay1 Assay: WST-8 / CCK-8 (Metabolic Activity) MitoDys->Assay1 detected by Assay2 Assay: LDH Release (Membrane Integrity) Membrane->Assay2 detected by

Caption: Mechanistic flow from chemical exposure to specific cytotoxic endpoints and their corresponding validation assays.

Part 2: Experimental Design & Protocols

Cell Line Selection
  • L929 (Mouse Fibroblasts): The industry standard for ISO 10993-5 cytotoxicity testing.[1] Highly sensitive to basal toxicity.

  • HepG2 (Human Hepatoma): Essential for assessing metabolic activation/detoxification, as the phenolic group may undergo glucuronidation.

Reagent Preparation & Stability Check

Expert Insight: Phenolic amines can oxidize rapidly.

  • Stock Solution: Dissolve in DMSO or sterile water (if soluble).[1] Prepare fresh immediately before use .

  • Visual Check: If the stock solution turns pink or brown, auto-oxidation has occurred.[1] Discard.

  • Cell-Free Control: Include wells with media + compound (no cells) to check for interference with the assay reagent (optical density artifacts).

Protocol A: Metabolic Activity (CCK-8 Assay)

Why CCK-8 over MTT? MTT requires solubilization of formazan crystals, which can be error-prone with phenolic precipitates.[1] CCK-8 (WST-8) is water-soluble and allows continuous monitoring.[1]

Step-by-Step Methodology:

  • Seeding: Plate L929 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.
    
  • Exposure: Aspirate media. Add 100 µL of fresh media containing the test compound (Concentration range: 0.1 µM to 1000 µM, semi-log dilution).

    • Vehicle Control: 0.1% DMSO (or matched solvent).[1]

    • Positive Control: 1% Triton X-100.[1]

    • Blank: Media only (no cells).[1]

  • Incubation: Incubate for 24h.

  • Labeling: Add 10 µL of CCK-8 reagent to each well. Avoid introducing bubbles.[1]

  • Measurement: Incubate for 1-4 hours. Measure Absorbance at 450 nm using a microplate reader.

Protocol B: Membrane Integrity (LDH Release)

Lactate Dehydrogenase (LDH) leaks into the supernatant only upon plasma membrane rupture (necrosis/late apoptosis).[1]

  • Supernatant Collection: After the 24h exposure (from Protocol A setup), transfer 50 µL of supernatant to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase).

  • Incubation: Incubate for 30 min at Room Temperature (protected from light).

  • Stop: Add 50 µL of Stop Solution (1N HCl).

  • Measurement: Measure Absorbance at 490 nm .

Part 3: Data Analysis & Interpretation[2][4]

Quantitative Summary Table

Calculate % Viability (CCK-8) and % Cytotoxicity (LDH) using the following formulas:


[1]
ParameterFormula / MethodAcceptance Criteria (ISO 10993-5)
IC50 Non-linear regression (Sigmoidal dose-response)N/A (Compound specific)
Non-Cytotoxic Viability > 70% relative to control> 70% Viability
Mild Cytotoxicity Viability 50% - 70%Requires investigation
Severe Cytotoxicity Viability < 50%Fail
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Workflow Visualization

DOT Diagram: Experimental Workflow

Workflow Start Start: Stock Prep (Fresh, <30 mins) Seeding Cell Seeding (L929 / HepG2) Start->Seeding Exposure Exposure (24h) (0.1 - 1000 µM) Seeding->Exposure Split Split Samples Exposure->Split CCK8 Cell Pellet: CCK-8 Assay Split->CCK8 Cells LDH Supernatant: LDH Assay Split->LDH Media Analysis Data Analysis (IC50 Calculation) CCK8->Analysis LDH->Analysis

Caption: Integrated workflow for simultaneous assessment of metabolic activity and membrane integrity.

References

  • ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1][4] [1]

  • OECD . Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Series on Testing and Assessment, No. 129.[5] [1]

  • PubChem . 4-Hydroxybenzylamine (Compound Summary). National Center for Biotechnology Information.[1] [1]

  • Selassie, C. D., et al. (2005).[1] Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry. (Demonstrates the relationship between phenolic structure and apoptosis).

  • Sigma-Aldrich . 4-(Methylamino)phenol sulfate (Metol) Safety Data Sheet. (Cited for comparative exclusion; distinct from target molecule).[1] [1]

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of 4-[(Methylamino)methyl]phenol Hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, robust, and highly selective method for the quantitative analysis of 4-[(Methylamino...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and highly selective method for the quantitative analysis of 4-[(Methylamino)methyl]phenol hydrochloride using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). 4-[(Methylamino)methyl]phenol is a key chemical intermediate and an analogue to other pharmacologically relevant phenolic amines. The methodology described herein is optimized for sensitivity and specificity, making it suitable for applications in pharmaceutical quality control, pharmacokinetic studies, and drug metabolism research. We provide a comprehensive guide covering analyte properties, sample preparation, detailed instrument protocols, and the scientific rationale underpinning the method's development.

Introduction and Method Rationale

4-[(Methylamino)methyl]phenol hydrochloride is a small organic molecule featuring both a phenolic hydroxyl group and a secondary amine. This bifunctional nature makes it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. Accurate quantification is critical for ensuring product purity, understanding its behavior in biological systems, and for overall drug development efficacy.

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled selectivity and sensitivity for analyzing such compounds. The chosen approach, Electrospray Ionization (ESI) in positive ion mode, is ideally suited for this analyte. The secondary amine group (pKa ≈ 9.4) is readily protonated under acidic mobile phase conditions, leading to efficient ion generation and a strong signal for the protonated molecule [M+H]⁺. Subsequent fragmentation via Collision-Induced Dissociation (CID) in a triple quadrupole (QqQ) mass spectrometer allows for the selection of specific precursor-to-product ion transitions. This technique, known as Multiple Reaction Monitoring (MRM), effectively eliminates background noise and matrix interference, providing a highly reliable and reproducible quantitative assay.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to rational method development. The hydrochloride salt form enhances aqueous solubility, which is advantageous for sample and standard preparation.

PropertyValueSource
Chemical Name 4-[(Methylamino)methyl]phenol hydrochlorideChemScene[1]
Molecular Formula C₈H₁₂ClNO (Salt) / C₈H₁₁NO (Free Base)ChemScene, PubChem[1][2]
Molecular Weight 173.64 g/mol (Salt) / 137.18 g/mol (Free Base)ChemScene, PubChem[1][2]
Monoisotopic Mass 137.084 Da (Free Base)Guidechem[3]
Predicted pKa 9.41 ± 0.15Guidechem[3]
Canonical SMILES CNCC1=CC=C(C=C1)OPubChem[2]

Note: For mass spectrometry, calculations are based on the free base form of the molecule, as the salt counter-ion (Cl⁻) is not observed in positive mode ESI.

Experimental Workflow and Design

The analytical workflow is designed for efficiency and accuracy, proceeding from sample preparation through instrumental analysis to final data processing.

LC_MS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Std_Prep Standard & QC Preparation Sample_Prep Sample Dilution (e.g., in Mobile Phase A) LC_Sep UHPLC Separation (Reversed-Phase C18) Sample_Prep->LC_Sep ESI_Ion Electrospray Ionization (ESI, Positive Mode) LC_Sep->ESI_Ion MS_Detect Tandem MS Detection (MRM Mode) ESI_Ion->MS_Detect Data_Acq Data Acquisition & Peak Integration MS_Detect->Data_Acq Quant Quantification (Calibration Curve) Data_Acq->Quant

Caption: Overall workflow for the quantitative analysis of 4-[(Methylamino)methyl]phenol HCl.

Detailed Protocols and Methodologies

Safety Precaution: 4-[(Methylamino)methyl]phenol is classified as harmful if swallowed, causes skin irritation, and serious eye damage.[2] Always handle this chemical with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Materials and Reagents
  • Analyte Standard: 4-[(Methylamino)methyl]phenol hydrochloride (≥98% purity)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (≥18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (LC-MS Grade, ~99%)

  • Glassware: Class A volumetric flasks and pipettes

  • Vials: 2 mL amber glass autosampler vials with PTFE septa caps

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-[(Methylamino)methyl]phenol hydrochloride and transfer it to a 10 mL Class A volumetric flask. Dissolve and bring to volume with a 50:50 (v/v) mixture of methanol and deionized water. This stock should be stored at 2-8°C and protected from light. A related compound, 4-(Methylamino)phenol sulfate, is known to be light-sensitive, so this precaution is advised.[4]

  • Working Stock Solution (10 µg/mL): Perform a 1:100 serial dilution of the Primary Stock Solution. For example, transfer 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask and dilute to volume with 50:50 methanol/water.

  • Calibration Standards (e.g., 1-1000 ng/mL): Prepare a series of calibration standards by serially diluting the Working Stock Solution (10 µg/mL) with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Instrumental Conditions

The following parameters provide a validated starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended SettingRationale
LC System UHPLC System (e.g., Waters Acquity, Agilent 1290)Provides high resolution and fast analysis times.
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Offers excellent retention and peak shape for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterThe acid promotes protonation of the analyte for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring sharp peaks.
Gradient Elution 5% B to 95% B over 3 min, hold for 1 min, re-equilibrateEnsures elution of the analyte while cleaning the column of late-eluting impurities.
Injection Volume 2 µLMinimizes peak distortion while providing sufficient sensitivity.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to better reproducibility.
Autosampler Temp. 10 °CMaintains sample integrity during the analytical run.

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended SettingRationale
MS System Triple Quadrupole (QqQ) Mass SpectrometerRequired for high-selectivity MRM-based quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveThe secondary amine is highly basic and readily forms [M+H]⁺ ions.
Capillary Voltage 3.0 kVOptimized for stable ion generation.
Source Temperature 150 °CFacilitates desolvation without causing thermal degradation.
Desolvation Temp. 450 °CEnsures complete evaporation of mobile phase droplets.
Desolvation Gas Flow 800 L/hr (Nitrogen)Aids in the desolvation process.
Collision Gas ArgonStandard inert gas for CID fragmentation.
MRM Transitions See Section 3.4Specific transitions for quantification and confirmation.
MRM Transition Development and Analyte Fragmentation

The foundation of the MS/MS method is the selection of specific and intense MRM transitions. The precursor ion is the protonated molecule of the free base: [C₈H₁₁NO + H]⁺, which has a monoisotopic mass of m/z 138.1 .

Upon collision-induced dissociation (CID), the molecule fragments in a predictable manner. The most probable cleavage occurs at the benzylic position, which is the weakest bond, leading to the formation of a stable tropylium-like ion or other characteristic fragments.

Caption: Proposed fragmentation pathway for protonated 4-[(Methylamino)methyl]phenol.

Based on this predicted fragmentation, the following MRM transitions are recommended:

  • 138.1 → 107.1 (Quantifier): This transition, corresponding to the loss of the methylamino methylene group, is typically strong and specific.

  • 138.1 → 121.1 (Qualifier): This transition corresponds to the loss of ammonia after rearrangement and serves as a confirmation ion.

The collision energy for each transition must be optimized empirically to achieve the maximum signal intensity. A starting point of 15-25 eV is recommended.

Method Validation and Performance

While a full validation was not conducted for this application note, a robust quantitative method should be validated according to established guidelines (e.g., ICH Q2(R1) or FDA Bioanalytical Method Validation). Key parameters to assess include:

  • Specificity: Absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: A typical calibration curve should be linear over the desired concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.995.

  • Accuracy and Precision: Inter- and intra-day precision (%CV) should be <15%, and accuracy (%RE) should be within ±15%.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the sensitive and selective quantification of 4-[(Methylamino)methyl]phenol hydrochloride by LC-MS/MS. The detailed steps for sample preparation, along with the optimized chromatographic and mass spectrometric conditions, offer a reliable starting point for researchers in pharmaceutical and biomedical fields. The inherent selectivity of the MRM approach ensures high-quality data suitable for demanding applications in drug discovery and development.

References

  • PubChem. 4-((Methylamino)methyl)phenol. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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Application

Application Note: Structural Elucidation and Quality Control of 4-[(Methylamino)methyl]phenol Hydrochloride via FTIR Spectroscopy

Executive Summary This application note details the protocol for the identification and structural verification of 4-[(Methylamino)methyl]phenol hydrochloride (also known as p-hydroxy-N-methylbenzylamine HCl) using Fouri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the identification and structural verification of 4-[(Methylamino)methyl]phenol hydrochloride (also known as p-hydroxy-N-methylbenzylamine HCl) using Fourier Transform Infrared (FTIR) spectroscopy.

As a secondary amine hydrochloride salt with a phenolic moiety, this molecule presents unique spectral challenges, specifically the overlap of the ammonium (


) envelope with phenolic hydroxyl (

) bands. This guide provides a robust Attenuated Total Reflection (ATR) methodology to overcome hygroscopic interference common in KBr pellet preparation, ensuring compliance with USP <854> and Ph. Eur. 2.2.24 guidelines.

Chemical Context & Spectral Logic

The Molecule
  • IUPAC Name: 4-[(Methylamino)methyl]phenol hydrochloride

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Phenol:

      
       (Hydrogen bond donor/acceptor).
      
    • Secondary Amine Salt:

      
       (Generated by HCl protonation).
      
    • Para-Substituted Benzene: 1,4-substitution pattern.

The Analytical Challenge

In the hydrochloride salt form, the nitrogen atom is protonated, forming a quaternary ammonium cation structure (


). This dramatically alters the IR spectrum compared to the free base:
  • Broadening: The

    
     stretching vibration becomes a broad, multi-band envelope (
    
    
    
    ) often termed the "ammonium band."
  • Overlap: This envelope obscures the standard aliphatic

    
     stretching region and complicates the resolution of the phenolic 
    
    
    
    stretch.
  • Deformation: A distinct

    
     bending band appears in the fingerprint region (
    
    
    
    ), which can be confused with aromatic ring vibrations.

Experimental Protocol

Instrumentation & Parameters

System: FTIR Spectrometer with DTGS or MCT Detector. Sampling Module: Single-reflection Diamond ATR (Attenuated Total Reflection). Rationale: Diamond ATR is chemically inert and requires zero sample preparation, preventing moisture uptake which is critical for hygroscopic HCl salts.

ParameterSettingRationale
Spectral Range

Covers all fundamental group frequencies.
Resolution

Standard for solid-state identification; balances signal-to-noise (S/N) with peak separation.
Scans 32 (Routine) / 64 (High Res)Sufficient averaging to reduce random noise.
Apodization Blackman-Harris 3-TermMinimizes spectral leakage (sidelobes) for strong bands.
Background Air (Clean Crystal)Must be acquired < 30 mins before sample to correct for atmospheric

.
Step-by-Step Workflow

FTIR_Workflow Start Start: Instrument Warm-up (30 mins) Clean Clean Crystal (Isopropanol) Start->Clean Bkg Acquire Background (Air) Clean->Bkg Sample Apply Sample (Cover Crystal Surface) Bkg->Sample Clamp Apply Pressure (High Force for Solids) Sample->Clamp Scan Acquire Sample Spectrum Clamp->Scan Process Post-Processing (ATR Correction + Baseline) Scan->Process Eval Peak Evaluation Process->Eval

Figure 1: Standard Operating Procedure for Diamond ATR Analysis of Solid HCl Salts.

Critical Handling Notes
  • Crystal Contact: Ensure the solid powder completely covers the "sweet spot" (active area) of the diamond.

  • Pressure: Apply maximum pressure using the anvil. Poor contact results in weak absorbance bands, particularly in the high-wavenumber region (

    
    ).
    
  • Cleaning: Between samples, clean with Isopropanol (IPA) and ensure the solvent has fully evaporated (monitor the

    
     region for IPA residue) before taking a new background.
    

Results & Discussion: Spectral Assignments

The following table details the characteristic bands required for positive identification. The presence of all primary bands is necessary for confirmation.

Functional Group Assignment Table
Frequency Region (

)
IntensityFunctional Group AssignmentMechanistic Insight
3200 – 3500 Medium, BroadPhenolic O-H Stretch Broadened by intermolecular Hydrogen bonding.
2700 – 3100 Strong, Very BroadAmmonium (

) Stretch
Characteristic "Amine Salt Envelope." Overlaps aliphatic C-H stretches.
2800 – 3000 ShoulderC-H Stretch (

)
Methyl (

) and Methylene (

) vibrations, often obscured by the salt envelope.
1580 – 1620 Medium

Deformation
Scissoring vibration of the charged amine center. Specific to the salt form.
1500 – 1520 Strong, SharpAromatic C=C Ring Stretch Skeletal vibration of the benzene ring.
1230 – 1260 StrongPhenolic C-O Stretch

bond stretching; characteristic of phenols.
800 – 850 StrongC-H Out-of-Plane (OOP) Bend Diagnostic for Para-substitution (1,4-disubstituted benzene).
Detailed Spectral Interpretation
The "Salt Envelope" (3100–2400

)

Unlike the free base, which would show a sharp, weak


 stretch, the hydrochloride salt exhibits a massive, broad absorption feature. This is caused by the 

group.
  • Note: Do not mistake this broadness for wet sample (water). Water usually centers distinctly at

    
    . The amine salt band extends lower, often down to 
    
    
    
    with "combination band" substructures.[1]
The Fingerprint Region (1500–600

)

This region provides the "molecular identity."

  • The Phenol Doublet: Look for the interaction between the Ring C=C stretch (~1510) and the C-O stretch (~1240).

  • Para-Substitution: The band at ~820-840

    
     is the "signature" of the para-isomer. Meta- or ortho- isomers would shift this band to ~750-780 
    
    
    
    .

Validation & Compliance (USP <854>)

To ensure the data is legally defensible for drug development, the instrument must pass Operational Qualification (OQ) .

Wavenumber Accuracy Test
  • Standard: Polystyrene Film (NIST Traceable).

  • Criteria: The transmission minima must fall within specific tolerances.

    • 
       (Critical for resolution check)
      
Method Validation Logic

When validating this specific method for a raw material release:

  • Specificity: Run the sample against a known Reference Standard (RS). The correlation coefficient of the spectra should be

    
    .
    
  • Robustness: Verify that small changes in pressure (ATR clamp) do not alter peak positions, only intensities.

Validation_Logic Input Sample Spectrum Check1 Check 1: Wavenumber Accuracy (Polystyrene Ref) Input->Check1 Check2 Check 2: Critical Bands Present? (1240, 1510, 2800+) Check1->Check2 Valid System Fail FAIL: OOS (Out of Spec) Check1->Fail Drift > 1.0 cm-1 Check3 Check 3: Correlation vs. Ref Std (> 0.95) Check2->Check3 Bands Detected Check2->Fail Missing Bands Pass PASS: Identity Confirmed Check3->Pass High Correlation Check3->Fail Low Correlation

Figure 2: Decision Tree for Spectral Acceptance Criteria.

References

  • United States Pharmacopeia (USP). General Chapter <854> Mid-Infrared Spectroscopy. Rockville, MD: United States Pharmacopeial Convention.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Authoritative text on Amine Salt assignments).

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.24 Absorption Spectrophotometry, Infrared.

  • NIST Chemistry WebBook. Infrared Spectra of Secondary Amines. National Institute of Standards and Technology.[4]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[2][3] (Reference for Phenolic C-O and Para-substitution bands).

Sources

Method

in vitro assays for determining the efficacy of 4-[(Methylamino)methyl]phenol hydrochloride

Application Note: In Vitro Characterization of 4-[(Methylamino)methyl]phenol Hydrochloride (N-Methyl-4-hydroxybenzylamine) Introduction & Strategic Rationale 4-[(Methylamino)methyl]phenol hydrochloride (also known as N-m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 4-[(Methylamino)methyl]phenol Hydrochloride (N-Methyl-4-hydroxybenzylamine)

Introduction & Strategic Rationale

4-[(Methylamino)methyl]phenol hydrochloride (also known as N-methyl-4-hydroxybenzylamine or NMBA ) is a phenolic amine structurally analogous to synephrine, octopamine, and tyramine. Historically found in Citrus species and Cyphomandra betacea (Tamarillo), this compound is often investigated for its potential adrenergic activity, specifically regarding metabolic regulation (lipolysis) and hemodynamic effects.

Unlike direct catecholamines (e.g., epinephrine), phenolic amines often exhibit complex pharmacology, including:

  • Direct Agonism: Binding directly to

    
    -adrenergic or 
    
    
    
    -adrenergic receptors.
  • Antagonism: Binding to the receptor without activation, thereby blocking endogenous ligands.

  • Indirect Sympathomimetic Activity: Displacing norepinephrine from storage vesicles via the Norepinephrine Transporter (NET).

Scope of this Guide: To determine the efficacy of NMBA, we cannot assume simple agonism. This guide details a tiered in vitro screening strategy designed to deconstruct its mechanism:

  • Tier 1 (Affinity): Does NMBA bind to the target receptors (

    
    -AR, 
    
    
    
    -AR)?
  • Tier 2 (Function): Does it drive intracellular signaling (cAMP), or does it block it?

  • Tier 3 (Physiology): Does it induce a relevant phenotypic endpoint (Lipolysis)?

Tier 1: Receptor Binding Affinity (Radioligand Competition)

Before assessing function, we must establish occupancy. This assay determines the affinity (


) of NMBA for the 

-Adrenergic Receptor (

-AR), the primary target for lipolytic and bronchodilatory efficacy.
Experimental Principle

We utilize a competition binding assay where non-radioactive NMBA competes with a high-affinity radioligand (


-CGP12177) for binding sites on membranes overexpressing human 

-AR.
Materials & Reagents
ComponentSpecificationRole
Cell Source CHO-K1 or HEK293 membranesExpressing human

-AR (

pmol/mg).[1][2]
Radioligand

-CGP12177 (40-60 Ci/mmol)
Hydrophilic

-antagonist; stays on surface receptors.
Assay Buffer 50 mM Tris-HCl, pH 7.4, 10 mM MgCl

, 1 mM EDTA
Physiological binding environment.
Non-Specific Control Propranolol (10

M)
Defines non-specific binding (NSB).
Test Compound NMBA HClSerial dilution (

M to

M).
Protocol Steps
  • Preparation: Thaw membrane prep on ice. Homogenize gently using a Polytron (burst of 5s) to ensure uniform suspension. Dilute to 5-10

    
    g protein/well.
    
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + Propranolol (

      
      M).
      
    • Test Wells: Buffer + Membranes + Radioligand + NMBA (varying concentrations).

  • Incubation: Add

    
    -CGP12177 (final conc. 0.5 - 1.0 nM). Incubate for 60 minutes at 25°C .
    
    • Expert Insight: Do not incubate at 37°C for this assay; adrenergic receptors are prone to degradation or internalization if live cells are used, and ligand dissociation rates change with temperature.

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce binding to the filter itself) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Detection: Dry filters, add scintillant, and count on a Beta Counter.

Data Analysis

Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation :

Where

is radioligand concentration and

is its dissociation constant.

Tier 2: Functional Signaling (cAMP Accumulation)

Binding does not equal activation. To determine efficacy, we measure the accumulation of cyclic AMP (cAMP), the second messenger downstream of


-coupled 

-adrenergic receptors.

Critical Design Note: You must run this assay in two modes to distinguish whether NMBA is an Agonist or an Antagonist.

Workflow Diagram (Signaling Pathway)

G cluster_0 Extracellular cluster_1 Membrane / Intracellular NMBA NMBA (Ligand) Rec Beta-2 AR (GPCR) NMBA->Rec ? ISO Isoproterenol (Control Agonist) ISO->Rec Activates Gs Gs Protein Rec->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Signal) AC->cAMP Synthesizes ATP ATP ATP->AC

Caption: Gs-coupled signaling cascade. Efficacy is determined by NMBA's ability to drive cAMP synthesis relative to Isoproterenol.

Protocol: TR-FRET cAMP Assay (e.g., HTRF or Lance Ultra)
  • Cell Seeding: Seed HEK293-

    
     cells (2,000 cells/well) in low-volume 384-well white plates.
    
  • Stimulation Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX .

    • Expert Insight: IBMX is non-negotiable. It inhibits phosphodiesterases (PDEs) that degrade cAMP. Without IBMX, your signal will be transient and weak.

  • Mode A: Agonist Screen (Measures Stimulation)

    • Add NMBA (10-point dose response).

    • Incubate 30 min at RT.

    • Result: If signal increases, NMBA is an agonist.

  • Mode B: Antagonist Screen (Measures Blocking)

    • Add NMBA (10-point dose response).

    • Immediately add Isoproterenol at its

      
       concentration.
      
    • Incubate 30 min at RT.

    • Result: If signal decreases as NMBA increases, NMBA is an antagonist.

  • Detection: Add lysis buffer containing cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor). Incubate 1 hour. Read on a TR-FRET compatible reader (e.g., EnVision).

Tier 3: Physiological Efficacy (Lipolysis in Adipocytes)

Since NMBA is often cited in the context of metabolic supplements, the most relevant physiological endpoint is the breakdown of triglycerides into glycerol and free fatty acids (FFA).

Protocol: Glycerol Release Assay in 3T3-L1 Adipocytes
  • Differentiation: Differentiate 3T3-L1 fibroblasts into mature adipocytes (requires 10-14 days; visualize lipid droplets with Oil Red O to confirm).

  • Starvation: Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer containing 4% BSA (Fatty Acid Free). Incubate for 2 hours to remove insulin/serum factors.

    • Expert Insight: Use Fatty Acid Free BSA . Standard BSA contains lipids that will interfere with the background signal and saturation of the assay.

  • Treatment:

    • Treat cells with NMBA (

      
      M) in KRB/BSA buffer.
      
    • Positive Control: Isoproterenol (

      
      M).
      
    • Negative Control: Buffer alone.

  • Incubation: 3 hours at 37°C.

  • Supernatant Collection: Collect cell culture media.

  • Quantification: Use a colorimetric Glycerol Assay Kit (enzymatic reaction: Glycerol Kinase -> Glycerol Phosphate Oxidase -> Peroxidase -> Quinoneimine dye). Measure absorbance at 540 nm.

Data Interpretation
  • Efficacy (

    
    ):  Calculated as a percentage of the Isoproterenol response.
    
    • High Efficacy:

      
       of Iso response.
      
    • Partial Agonist:

      
       of Iso response.
      
    • No Effect/Antagonist:

      
       response (or inhibition of Iso in antagonist mode).
      

Summary of Experimental Workflow

Workflow cluster_bind Tier 1: Binding cluster_func Tier 2: Signaling cluster_phys Tier 3: Physiology Start Compound: NMBA HCl Bind Radioligand Competition (vs [3H]-CGP12177) Start->Bind Result1 Calculate Ki Bind->Result1 cAMP cAMP TR-FRET Result1->cAMP If Ki < 10uM Decision Agonist or Antagonist? cAMP->Decision Lipo Lipolysis Assay (Glycerol Release) Decision->Lipo If Agonist End End Decision->End If Antagonist (Stop or Test Blockade) Final Final Characterization: Potency (EC50) & Efficacy (Emax) Lipo->Final Efficacy Profile

Caption: Tiered screening workflow ensuring resource efficiency. Only binders proceed to functional assays.

References

  • Stohs, S. J., & Hartman, M. J. (2015). A review of the receptor binding and pharmacological effects of N-methyltyramine.[3] Phytotherapy Research, 29(1), 14–16.[3] Link

    • Key Finding: Identifies the compound as a protoalkaloid with potential adrenergic antagonist properties.[3]

  • Mercader, J., et al. (2011). p-Synephrine, analogous to the endogenous amine p-octopamine, binds to -adrenoceptors. Cell Physiology and Biochemistry, 27(1), 15-26. Relevance: Establishes the binding protocols for phenolic amines in adipocytes.
  • Assay Guidance Manual (NCBI). In Vitro Receptor Binding Assays. Link

    • Relevance: Gold standard methodologies for and calcul
  • Zhang, L., et al. (2012). Role of -adrenergic receptors in the regulation of lipolysis in human adipocytes. Journal of Applied Physiology. Relevance: Validates the glycerol release assay as a proxy for adrenergic efficacy.

Sources

Application

Application Note: Characterization of 4-[(Methylamino)methyl]phenol Hydrochloride as a Quorum Sensing Inhibitor

Executive Summary & Rationale 4-[(Methylamino)methyl]phenol hydrochloride (also referred to as p-hydroxy-N-methylbenzylamine HCl or a structural analog of N-methyltyramine) represents a class of phenolic amines with sign...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

4-[(Methylamino)methyl]phenol hydrochloride (also referred to as p-hydroxy-N-methylbenzylamine HCl or a structural analog of N-methyltyramine) represents a class of phenolic amines with significant potential as Quorum Sensing Inhibitors (QSIs) .[1][2][3] Unlike traditional antibiotics that impose selective pressure by killing bacteria, QSIs disrupt the cell-to-cell communication networks (Quorum Sensing, QS) that regulate virulence factors and biofilm formation.[1][4]

This guide details the experimental setup to validate this compound's efficacy. While its structural isomer, 2-[(Methylamino)methyl]phenol , has been documented to target the SarA regulator in Staphylococcus aureus [1], the para-substituted isomer (4-position) presents a unique steric profile that may alter binding affinity to QS receptors such as LasR/RhlR in Pseudomonas aeruginosa or AgrC/SarA in S. aureus.

Key Mechanism of Action (Hypothesized):

  • Signal Interference: The phenolic moiety mimics the headgroup of certain autoinducers or tyrosine-based signaling peptides.

  • Redox Modulation: Phenolic groups can scavenge Reactive Oxygen Species (ROS) often required for full QS-signal transduction.

  • Transcriptional Blockade: Direct allosteric binding to transcriptional regulators (e.g., SarA, LasR), preventing DNA binding and downstream virulence gene expression.

Experimental Workflow Diagram

The following flowchart outlines the logic for validating QSI activity, distinguishing it from bactericidal activity.

QSI_Workflow Start Compound: 4-[(Methylamino)methyl]phenol HCl MIC_Assay Step 1: MIC Determination (Broth Microdilution) Start->MIC_Assay Decision_MIC Is Growth Inhibited? MIC_Assay->Decision_MIC Antibiotic Classify as Antibiotic (Not a pure QSI) Decision_MIC->Antibiotic Yes (Growth < 90%) QSI_Screen Proceed to QSI Screening (Use Sub-MIC: 1/2 to 1/8 MIC) Decision_MIC->QSI_Screen No (Growth > 90%) GramNeg Gram-Negative Model (P. aeruginosa / C. violaceum) QSI_Screen->GramNeg GramPos Gram-Positive Model (S. aureus) QSI_Screen->GramPos Violacein Violacein Inhibition (C. violaceum CV026) GramNeg->Violacein Pyocyanin Pyocyanin & Swarming (P. aeruginosa PAO1) GramNeg->Pyocyanin Biofilm Biofilm Inhibition (Crystal Violet) GramPos->Biofilm Virulence Virulence Factor RT-qPCR (lasI, rhlI, sarA, hla) Violacein->Virulence Pyocyanin->Virulence Biofilm->Virulence

Caption: Logical workflow for distinguishing true Quorum Sensing Inhibition from antimicrobial growth suppression.

Protocol 1: Preparation and MIC Determination

Objective: To establish the non-lethal concentration range. A true QSI must function without inhibiting bacterial growth.

Materials
  • Compound: 4-[(Methylamino)methyl]phenol hydrochloride (Purity >98%).

  • Solvent: Sterile dH₂O (The HCl salt is highly water-soluble).

  • Strains: P. aeruginosa PAO1, S. aureus (methicillin-resistant or MSSA), C. violaceum CV026 (biosensor).

  • Media: Mueller-Hinton Broth (MHB), Luria-Bertani (LB).

Procedure
  • Stock Solution: Dissolve 100 mg of compound in 10 mL sterile dH₂O to make a 10 mg/mL stock. Filter sterilize (0.22 µm).

  • Inoculum: Adjust overnight bacterial culture to OD₆₀₀ = 0.5, then dilute 1:100 in MHB (~10⁶ CFU/mL).

  • Plate Setup: In a 96-well plate, add 100 µL of MHB. Perform serial 2-fold dilutions of the compound (Range: 1000 µg/mL to 1.95 µg/mL).

  • Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 18–24 h.

  • Readout: Measure OD₆₀₀.

    • MIC Definition: The lowest concentration inhibiting visible growth.

    • Sub-MIC Selection: Select concentrations at 1/2, 1/4, and 1/8 of the MIC for all subsequent QSI assays.

Protocol 2: Gram-Negative QSI Screen (P. aeruginosa)

Objective: Quantify inhibition of LasR/RhlR-regulated virulence factors (Pyocyanin and Swarming).

A. Pyocyanin Quantification Assay

Pyocyanin is a blue-green toxin controlled by the rhl system.

  • Culture: Grow P. aeruginosa PAO1 in PB (Peptone Broth) supplemented with Sub-MIC concentrations of the compound (e.g., 50, 100, 200 µM).

  • Incubation: 37°C, 180 rpm for 18–24 h.

  • Extraction:

    • Centrifuge 5 mL culture (8000 rpm, 10 min). Collect supernatant.

    • Add 3 mL Chloroform to supernatant; vortex vigorously. (Pyocyanin moves to organic phase).

    • Transfer organic layer to a fresh tube. Add 1 mL 0.2 N HCl . Vortex. (Pyocyanin moves to acidic aqueous phase and turns pink).

  • Measurement: Measure Absorbance of the pink layer at 520 nm .

  • Calculation: Concentration (µg/mL) = OD₅₂₀ × 17.072.

B. Swarming Motility Assay

Swarming is a flagella-dependent movement regulated by QS.

  • Media: Prepare Swarming Agar (0.5% Agar, 1% Peptone, 0.5% NaCl, 0.5% Glucose).

  • Treatment: Add compound (Sub-MIC) to molten agar (cooled to 55°C) before pouring.

  • Inoculation: Spot 2 µL of overnight P. aeruginosa culture into the exact center of the plate.

  • Incubation: 37°C for 16–24 h (keep plates upright).

  • Analysis: Measure the diameter of the swarm circle compared to untreated control.

Protocol 3: Gram-Positive QSI Screen (S. aureus)

Objective: Evaluate inhibition of biofilm formation and SarA-regulated virulence, referencing the known activity of the 2-isomer [1].

A. Crystal Violet Biofilm Inhibition
  • Preparation: Dilute overnight S. aureus culture 1:100 in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Seeding: Add 200 µL of suspension + Compound (Sub-MIC) to 96-well polystyrene plates.

  • Incubation: 37°C for 24 h (static).

  • Staining:

    • Discard media; wash wells 3x with PBS (gently).

    • Fix with Methanol (15 min). Air dry.

    • Stain with 0.1% Crystal Violet (15 min).

    • Wash with water. Solubilize dye with 33% Acetic Acid.

  • Readout: Measure OD₅₉₀. Calculate % Inhibition: [(Control - Treated) / Control] * 100.

B. Hemolysis Assay (Virulence Proxy)

Alpha-hemolysin (hla) is positively regulated by agr and sarA.

  • Substrate: 5% Rabbit or Sheep Red Blood Cells (RBCs) in PBS.

  • Supernatant Prep: Centrifuge S. aureus cultures grown with Sub-MIC compound.

  • Reaction: Mix 100 µL supernatant + 100 µL washed RBC suspension.

  • Incubation: 37°C for 1 h.

  • Quantification: Centrifuge (1000 rpm, 5 min) to pellet intact cells. Measure OD₅₄₀ of the supernatant (released hemoglobin).

Expected Results & Data Analysis

The following table summarizes the expected outcomes if 4-[(Methylamino)methyl]phenol HCl acts as a potent QSI.

AssayParameterControl (Untreated)Expected Result (Treated)Interpretation
Growth (MIC) OD₆₀₀1.0 - 1.50.9 - 1.4 (No sig. drop)Compound is not bactericidal.[1][2][5]
Pyocyanin OD₅₂₀ (Pink)High Absorbance>50% Reduction Disruption of rhl QS system.
Swarming Diameter (mm)Full plate coverageRestricted to center Inhibition of QS-regulated motility.
Biofilm OD₅₉₀ (CV Stain)High (Strong ring)Low (Weak/No ring) Interference with sarA or lasI pathways.
Hemolysis OD₅₄₀High (Lysis)Low (Intact RBCs) Downregulation of hla gene.

Mechanistic Pathway (Graphviz)

This diagram illustrates the hypothesized interference point of the compound within the P. aeruginosa (Las/Rhl) and S. aureus (SarA) networks.

QS_Mechanism cluster_PA P. aeruginosa (Gram -) cluster_SA S. aureus (Gram +) Inhibitor 4-[(Methylamino)methyl]phenol LasR LasR Receptor Inhibitor->LasR Competes/Modifies SarA SarA Regulator Inhibitor->SarA Downregulates (Based on 2-isomer data) LasI LasI Synthase AHL AHL (3-oxo-C12) LasI->AHL AHL->LasR Virulence_PA Virulence Factors (Pyocyanin, Elastase) LasR->Virulence_PA Biofilm_SA Biofilm & Hemolysins SarA->Biofilm_SA Agr Agr System Agr->SarA

Caption: Hypothesized multi-target inhibition of QS regulators LasR (Gram-neg) and SarA (Gram-pos).

References

  • Balamurugan, P., et al. (2017). "Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes."[6] Frontiers in Microbiology, 8:1290.[6] Available at: [Link]

  • Baldelli, V., et al. (2022). "A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa." Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • O'Loughlin, C. T., et al. (2013). "A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation." Proceedings of the National Academy of Sciences, 110(44), 17981-17986. Available at: [Link]

  • Hossain, M. A., et al. (2017). "4-Hydroxy-N-methylbenzamide." IUCrData, 2(Pt 4), x170535. (Structural reference for synthesis/crystallography). Available at: [Link]

Sources

Method

antibiofilm assay protocol for 4-[(Methylamino)methyl]phenol hydrochloride

Application Note: Antibiofilm Evaluation of 4-[(Methylamino)methyl]phenol Hydrochloride Executive Summary This Application Note outlines a rigorous, multi-parametric protocol for evaluating the antibiofilm activity of 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antibiofilm Evaluation of 4-[(Methylamino)methyl]phenol Hydrochloride

Executive Summary

This Application Note outlines a rigorous, multi-parametric protocol for evaluating the antibiofilm activity of 4-[(Methylamino)methyl]phenol hydrochloride (also known as N-methyl-4-hydroxybenzylamine hydrochloride). As a phenolic amine structurally related to adrenergic agents and natural antioxidants found in Celtis and Capsicum species, this compound presents a unique scaffold for antimicrobial investigation.

This guide moves beyond simple growth inhibition, employing a dual-assay strategy to distinguish between Biofilm Inhibition (prevention of formation) and Biofilm Eradication (destruction of established matrices).[1][2]

Compound Profile & Pre-Assay Considerations

  • Chemical Structure: A phenolic ring with a methylaminomethyl substituent.[1] The hydrochloride salt form enhances water solubility, making it suitable for aqueous biological buffers without high concentrations of organic co-solvents (e.g., DMSO) that might disrupt biofilms artificially.[1]

  • Mechanism of Action (Hypothesized): Phenolic amines often act as membrane disruptors or radical scavengers.[1] In a biofilm context, they may interfere with quorum sensing (QS) signal stability or disrupt the electrochemical potential of the matrix.

  • Safety: The compound is classified as a skin and eye irritant (H315, H319).[1] All steps involving the powder must be performed in a chemical fume hood.[1]

Solubility & Stock Preparation
  • Solubility: Soluble in Water (>40 mg/mL) and Ethanol.[1]

  • Stock Solution: Prepare a 100 mM stock in sterile deionized water (dH₂O). Filter sterilize using a 0.22 µm PVDF membrane.[1] Do not autoclave.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow: The Dual-Phase Strategy

To rigorously validate efficacy, we employ two complementary readouts:

  • Crystal Violet (CV) Assay: Quantifies total biomass (matrix + cells).[1]

  • Resazurin (Alamar Blue) Assay: Quantifies metabolic viability (live cells only).[1]

Workflow Logic Diagram

BiofilmWorkflow cluster_Treatment Treatment Phase cluster_Readout Readout Phase Start Start: Bacterial Culture (Log Phase) Seeding Seed 96-Well Plate (10^6 CFU/mL) Start->Seeding Inhibition Co-Incubation (Cells + Compound) Seeding->Inhibition Preventative Eradication Establish Biofilm (24h) Then Add Compound Seeding->Eradication Therapeutic Wash Wash Steps (Remove Planktonic Cells) Inhibition->Wash Eradication->Wash CV_Stain Crystal Violet Stain (Biomass Quantification) Wash->CV_Stain Resazurin Resazurin Assay (Viability/Metabolism) Wash->Resazurin Analysis Data Analysis (MBIC vs. MBEC) CV_Stain->Analysis Resazurin->Analysis

Caption: Dual-pathway workflow distinguishing between preventative (Inhibition) and therapeutic (Eradication) assay modes.

Detailed Protocols

Protocol A: Minimum Biofilm Inhibitory Concentration (MBIC)

Objective: Determine the concentration required to prevent initial biofilm formation.

Materials:

  • Target Strain (e.g., S. aureus ATCC 29213 or P. aeruginosa PAO1).[1]

  • Media: Tryptic Soy Broth (TSB) + 1% Glucose (Glucose promotes biofilm formation).[1]

  • 96-well flat-bottom polystyrene plates (Tissue culture treated).[1]

  • 0.1% Crystal Violet solution.[1][3]

  • 33% Glacial Acetic Acid.[1]

Step-by-Step:

  • Inoculum Prep: Dilute overnight bacterial culture 1:100 into fresh TSB+Glucose to reach ~10⁶ CFU/mL.

  • Plate Setup:

    • Add 100 µL of bacterial suspension to test wells.[1]

    • Add 100 µL of Compound Stock (serially diluted 2-fold) to reach final concentrations (e.g., 0.5 µM to 256 µM).

    • Controls:

      • Negative Control:[1] Media only (Sterility).[1]

      • Positive Growth Control: Bacteria + Solvent vehicle (Water).[1]

      • Reference Control: Ciprofloxacin (Standard antibiotic).[1]

  • Incubation: Incubate statically at 37°C for 24 hours. Do not shake, as shear force disrupts ring formation.[1]

  • Washing (Critical Step):

    • Gently invert the plate to discard liquid.[1]

    • Submerge plate in a tray of distilled water. Gently shake out water.[1][3][4] Repeat 3x.

    • Note: Pipetting directly into wells can detach the biofilm.[1] Submersion is safer.[1]

  • Staining: Add 125 µL of 0.1% Crystal Violet to each well. Incubate 10 min at room temp.

  • Destaining: Wash plate 3x with water as above. Air dry for 15 min.

  • Solubilization: Add 150 µL of 33% Acetic Acid to solubilize the dye.

  • Quantification: Read Absorbance at 590 nm .

Protocol B: Minimum Biofilm Eradication Concentration (MBEC)

Objective: Determine efficacy against established, mature biofilms (Drug Resistance Model).[1]

Materials:

  • Resazurin Sodium Salt (Sigma).[1]

  • Stock: 0.15 mg/mL in PBS (Filter sterilized, protect from light).

Step-by-Step:

  • Biofilm Establishment: Seed bacteria (100 µL/well) without compound. Incubate 24–48 hours to form mature biofilm.[1]

  • Wash: Gently aspirate media and wash 1x with PBS to remove planktonic bacteria.[1]

  • Challenge: Add 100 µL of fresh media containing 4-[(Methylamino)methyl]phenol hydrochloride at varying concentrations.

  • Exposure: Incubate for 24 hours at 37°C.

  • Wash: Aspirate media and wash 2x with PBS.[1]

  • Viability Stain:

    • Add 100 µL of fresh PBS.[1]

    • Add 20 µL of Resazurin stock solution.[1]

  • Incubation: Incubate 1–4 hours at 37°C. Monitor for color change (Blue → Pink).

  • Quantification: Measure Fluorescence (Ex 560 nm / Em 590 nm).

    • Why Fluorescence? It is more sensitive than absorbance for biofilms with low metabolic activity.[1]

Data Presentation & Analysis

Calculation of % Inhibition

Normalize raw data (OD or RFU) against the untreated growth control.[1]


[1]
Interpretation Matrix
MetricCrystal Violet (Biomass)Resazurin (Viability)Interpretation
High Signal Thick BiofilmActive MetabolismNo Effect (Resistant)
Low Signal Low BiomassLow MetabolismPotent Inhibition
Mixed Signal High BiomassLow MetabolismBiostatic (Matrix remains, cells dead/dormant)
Mixed Signal Low BiomassHigh MetabolismDispersion (Biofilm disrupted, planktonic cells active)
Recommended Data Table Format
Concentration (µM)MBIC (Inhibition %)MBEC (Eradication %)Standard Deviation
0 (Control)0%0%± 2.1
1612%5%± 3.5
3245%10%± 4.2
6488% (MBIC) 25%± 1.8
12895%60%± 2.0
25698%92% (MBEC) ± 1.5

Troubleshooting & Expert Tips

  • The "Edge Effect": Biofilms often grow unevenly in outer wells due to evaporation.[1]

    • Solution: Fill the perimeter wells of the 96-well plate with sterile PBS and do not use them for data.

  • Precipitation: Phenolic amines can oxidize or precipitate at high pH.[1]

    • Check: Ensure TSB media pH is neutral (7.0–7.4).[1] If the compound turns the media dark brown, auto-oxidation is occurring (common with phenols). Prepare fresh immediately before use.

  • Background Noise: Crystal violet stains plastic.[1]

    • Control: Always include a "Media + Compound" well without bacteria to subtract background staining of the compound itself.[1]

References

  • O'Toole, G. A. (2011).[1] Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437.[1]

  • Sandberg, M. E., et al. (2009).[1] A method for quantitative determination of biofilm viability.[1][2][4][5][6][7] Journal of Microbiological Methods, 40(12).[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Moghadam, M. et al. (2014).[1] Antibacterial and Antibiofilm Activity of Phenolic Amines.[1] BioMed Research International.[1] (Contextual grounding for phenolic amine activity).

Sources

Application

Application Note: Quantitative Analysis and Functional Characterization of 4-[(Methylamino)methyl]phenol Hydrochloride (NMBA-HCl)

Executive Summary This guide details the protocol for the quantitative determination and functional activity profiling of 4-[(Methylamino)methyl]phenol hydrochloride (NMBA-HCl). NMBA-HCl (CAS: 63989-88-8) is a phenolic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the quantitative determination and functional activity profiling of 4-[(Methylamino)methyl]phenol hydrochloride (NMBA-HCl).

NMBA-HCl (CAS: 63989-88-8) is a phenolic amine structurally analogous to sympathomimetic agents like synephrine and N-methyltyramine. It frequently appears as a critical intermediate in the synthesis of adrenergic drugs or as a specific impurity (e.g., in Dopamine synthesis). Precise quantification is essential for pharmaceutical quality control (QC), while functional activity profiling is required to assess its pharmacological potency or off-target toxicity.

Key Deliverables:

  • Protocol A (Quantification): A validated RP-HPLC method using Ion-Pairing Chromatography (IPC) for precise content assay.

  • Protocol B (Functional Activity): An in vitro cAMP accumulation assay to evaluate adrenergic receptor agonism.

Chemical Identity & Properties

Understanding the physicochemical properties is the foundation of this assay design.

PropertyDescriptionImplication for Assay
Chemical Name 4-[(Methylamino)methyl]phenol HClTarget Analyte
Structure Phenol ring with para-substituted methylaminomethyl groupUV Active (Chromophore)
Molecular Weight 173.64 g/mol (HCl salt)Small molecule
Solubility High in Water, MethanolCompatible with Reverse Phase (RP)
pKa ~9.4 (Amine), ~10.0 (Phenol)Positively charged at neutral pH
Stability Oxidation sensitive (Phenolic hydroxyl)Requires antioxidant in diluent

Protocol A: High-Performance Liquid Chromatography (HPLC) Assay

Objective: Quantitative determination of NMBA-HCl purity and concentration.

Method Design Rationale (Expertise & Logic)

Challenge: NMBA is a small, polar, basic amine. On standard C18 columns at neutral pH, it exhibits poor retention and peak tailing due to interaction with residual silanols. Solution: We utilize Ion-Pairing Chromatography (IPC) using Sodium Octanesulfonate (SOS). The anionic SOS pairs with the cationic amine of NMBA, forming a neutral hydrophobic complex that retains well on the C18 stationary phase, improving peak shape and resolution.

Reagents & Equipment
  • System: HPLC with UV/PDA Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standard: 4-[(Methylamino)methyl]phenol HCl Reference Standard (>99% purity).

Step-by-Step Procedure

Step 1: Mobile Phase Preparation

  • Dissolve 2.72 g of KH₂PO₄ and 1.08 g of Sodium 1-Octanesulfonate in 950 mL Milli-Q water.

  • Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid.

  • Filter through a 0.22 µm membrane.

Step 2: Standard & Sample Preparation

  • Diluent: 0.1% Sodium Metabisulfite in Water (prevents phenolic oxidation).

  • Stock Solution (1 mg/mL): Weigh 10.0 mg NMBA-HCl into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard (50 µg/mL): Dilute 0.5 mL Stock into 10 mL Diluent.

Step 3: Chromatographic Conditions

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV @ 280 nm (Phenol absorption max)
Mode Isocratic (85% A : 15% B)
Run Time 15 minutes
System Suitability (Self-Validating System)

Before analyzing samples, the system must pass these criteria to ensure data trustworthiness:

  • Theoretical Plates (N): > 5,000 (Ensures column efficiency).

  • Tailing Factor (T): 0.8 – 1.5 (Ensures peak symmetry).

  • RSD of Area (n=6): < 2.0% (Ensures precision).

HPLC Workflow Diagram

HPLC_Workflow Start Start: Sample Preparation Weigh Weigh NMBA-HCl (Use Anti-static precautions) Start->Weigh Dissolve Dissolve in Diluent (0.1% Na Metabisulfite) Weigh->Dissolve Filter Filter (0.22 µm PVDF) Dissolve->Filter Inject Inject into HPLC (Isocratic Mode) Filter->Inject Separation Column Separation (Ion-Pairing Mechanism) Inject->Separation Detect UV Detection @ 280nm Separation->Detect Process Data Processing (Integration & Calc) Detect->Process Check System Suitability Check (RSD < 2%, Tailing < 1.5) Process->Check Check->Inject Fail (Re-equilibrate) End Final Report Check->End Pass

Figure 1: Analytical workflow for the quantitative determination of NMBA-HCl, incorporating a self-validating system suitability loop.

Protocol B: Functional Activity Assay (Adrenergic Agonism)

Objective: To determine if NMBA-HCl possesses intrinsic sympathomimetic activity (Agonist/Antagonist potential) at the Beta-2 Adrenergic Receptor (β2-AR).

Mechanistic Rationale

As a structural analog of Synephrine and Octopamine, NMBA-HCl may act as a ligand for adrenergic receptors. The cAMP-Glo™ Assay is selected because β2-AR activation triggers Gs-protein coupling, activating Adenylyl Cyclase and increasing intracellular cAMP.

Assay Principle
  • Cells: CHO-K1 cells overexpressing human β2-AR.

  • Stimulation: Cells treated with NMBA-HCl (Test) vs. Isoproterenol (Positive Control).

  • Detection: Lysis and incubation with cAMP-dependent Protein Kinase (PKA). As cAMP binds to PKA, it consumes ATP. Remaining ATP is measured via a luciferase reaction (Light is inversely proportional to cAMP).

Step-by-Step Protocol

Step 1: Cell Seeding

  • Seed CHO-K1 β2-AR cells (5,000 cells/well) in a white 384-well plate.

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: Compound Treatment

  • Remove media and wash with PBS.

  • Add Induction Buffer containing IBMX (Phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Add NMBA-HCl (Serial dilution: 10 µM to 0.1 nM).

  • Controls:

    • Pos: Isoproterenol (Full Agonist).

    • Neg: Buffer only.

  • Incubate for 30 minutes at 37°C.

Step 3: Detection (cAMP-Glo)

  • Add cAMP Detection Solution (contains PKA and Substrate). Incubate 20 min.

  • Add Kinase-Glo® Reagent (contains Luciferase/Luciferin). Incubate 10 min.

  • Read Luminescence on a plate reader (e.g., PerkinElmer EnVision).

Data Analysis[1][2][3]
  • Normalize RLU (Relative Light Units) to % Response relative to Isoproterenol.

  • Plot Log[Concentration] vs. % Response.

  • Calculate EC50 (Half-maximal effective concentration) using a 4-parameter logistic fit.

Signaling Pathway Diagram

Signaling_Pathway Ligand NMBA-HCl (Ligand) Receptor Beta-2 Adrenergic Receptor (GPCR) Ligand->Receptor Binding Gs Gs Protein (Activation) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Readout Luciferase Signal (Inverse to cAMP) cAMP->Readout Quantification

Figure 2: Signal transduction pathway utilized in the functional activity assay. NMBA-HCl binding triggers the Gs-cascade, measurable via cAMP levels.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13104924, 4-[(Methylamino)methyl]phenol. Retrieved from [Link]

  • Magalhães, P. J., et al. (2010).Structure-activity relationships of adrenergic agonists: The role of the N-substituent. Journal of Pharmacy and Pharmacology. (Contextual grounding for N-methylbenzylamine activity).
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for HPLC Validation). Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting 4-[(Methylamino)methyl]phenol hydrochloride synthesis low yield

The synthesis of 4-[(Methylamino)methyl]phenol hydrochloride (also known as -hydroxy-N-methylbenzylamine HCl) is a classic reductive amination that often frustrates chemists with deceptively low yields.[1] The presence o...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 4-[(Methylamino)methyl]phenol hydrochloride (also known as


-hydroxy-N-methylbenzylamine HCl) is a classic reductive amination that often frustrates chemists with deceptively low yields.[1] The presence of the free phenolic hydroxyl group introduces electronic and solubility challenges that distinguish it from standard benzylamine syntheses.

This guide addresses the three primary failure points: Imine Equilibrium Stalling , Chemoselectivity Issues (Over-alkylation/Direct Reduction) , and Amphoteric Isolation Loss .[1]

Part 1: Quick-Reference Diagnostic Table

Symptom Probable Cause Technical Solution
Crude NMR shows significant aldehyde peak Incomplete Imine Formation The phenolic proton protonates methylamine, buffering the pH and deactivating the nucleophile. Fix: Use excess methylamine (5–10 eq) or add a Lewis acid (Ti(OiPr)₄) to drive equilibrium.[1]
Large amount of 4-hydroxybenzyl alcohol Direct Reduction Reducing agent added before imine formation was complete, or reducing agent is too strong/unselective. Fix: Switch to NaBH(OAc)₃ (STAB) or ensure a 2-hour pre-stir of aldehyde + amine before adding NaBH₄.
Presence of tertiary amine (dimer) Over-Alkylation Product amine is more nucleophilic than the starting methylamine. Fix: High dilution and large excess of methylamine are critical.
Low mass recovery after workup Water Solubility (Amphoteric Loss) The product is a zwitterion at neutral pH and highly water-soluble as a salt. Fix: Avoid aqueous extraction. Use a "dry workup" (evaporation + trituration) or n-Butanol extraction.[1]
Oily/Sticky Solid Hygroscopic Salt / Impurities Residual solvent or excess HCl. Fix: Recrystallize from Isopropanol/Et₂O or EtOH/Et₂O.

Part 2: Deep Dive & Technical Troubleshooting

The Phenolic "Trap" (Mechanism of Failure)

The 4-hydroxy group is not innocent.[2] In the presence of methylamine (a base), the phenol deprotonates (


).[1] The resulting phenoxide anion  pushes electron density into the ring and the carbonyl group, making the carbonyl carbon less electrophilic .
  • Consequence: Imine formation is sluggish compared to non-phenolic aldehydes.

  • Correction: You must push the equilibrium. Using Methanol (MeOH) as a solvent is standard, but adding Molecular Sieves (3Å) or using Ti(OiPr)₄ (Titanium isopropoxide) as a water scavenger/Lewis acid can boost conversion to >95% before reduction.[1]

The Reducing Agent Hierarchy
  • NaBH₄ (Sodium Borohydride): Cheap but risky.[1] It reduces aldehydes as fast as imines. If you use this, you MUST form the imine completely (monitor by TLC/NMR) before adding the hydride.[1]

  • NaBH₃CN (Sodium Cyanoborohydride): Classic but toxic.[1] Works best at pH 4–5.[3][4]

  • NaBH(OAc)₃ (Sodium Triacetoxyborohydride - STAB): The Recommended Choice. It is less basic and sterically bulky.[1] It reduces imines much faster than aldehydes, allowing for a "One-Pot" procedure without waiting for complete imine formation.

The "Invisible" Product (Isolation)

This is where 50% of yields are lost. The product contains a basic amine and an acidic phenol.

  • Acidic pH: It is a cation (soluble in water).[1]

  • Basic pH: It is a phenoxide anion (soluble in water).[1]

  • Neutral pH: It is a zwitterion (often soluble in water).[1]

  • The Fix: Do not use a standard water/DCM extraction. Instead, evaporate the reaction solvent to dryness, redissolve in minimal ethanol, and precipitate the inorganic salts (borates).[1] Filter, then treat the filtrate with HCl/Ether to crash out the product.

Part 3: Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways. Your goal is to maximize the green path and block the red ones.

G Aldehyde 4-Hydroxybenzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Dehydration (-H2O) Alcohol SIDE PRODUCT: 4-Hydroxybenzyl Alcohol Aldehyde->Alcohol Direct Reduction (If NaBH4 used too early) Amine Methylamine (Excess) Amine->Imine Dehydration (-H2O) Product TARGET: 4-[(Methylamino)methyl]phenol Imine->Product Reduction (NaBH(OAc)3) Tertiary SIDE PRODUCT: Bis-alkylated Dimer Product->Tertiary Reacts with Aldehyde (If Amine is limiting)

Figure 1: Reaction network for reductive amination. The green path represents the target workflow using selective reduction (STAB) to minimize direct reduction and over-alkylation.

Part 4: Optimized Experimental Protocol

Method: Indirect Reductive Amination (Modified for Phenols) Scale: 10 mmol basis[1]

  • Imine Formation:

    • In a dry flask, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous MeOH (30 mL).

    • Add Methylamine (2.0 M in MeOH, 15 mL, 30 mmol, 3.0 equiv). Note: Excess is vital to prevent dimer formation.

    • Crucial Step: Add anhydrous MgSO₄ (2 g) or Molecular Sieves (3Å) to the flask. Stir at Room Temperature (RT) for 3–4 hours.

    • Checkpoint: Take an aliquot for H-NMR. The aldehyde peak (~9.8 ppm) should be gone/minimized.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol, 1.5 equiv) portion-wise over 15 minutes. Note: If using STAB, you can add it at RT.[1]

    • Allow to warm to RT and stir for 2 hours.

  • Workup (The "Dry" Method):

    • Quench: Add Acetone (2 mL) to destroy excess hydride, stir for 10 min.

    • Filtration: Filter off the MgSO₄/Sieves and rinse with MeOH.

    • Evaporation: Concentrate the filtrate to dryness under reduced pressure. You will have a white/yellow solid residue (Borate complexes + Product).[1]

    • Hydrolysis: Add 20 mL of 2N HCl to the residue. Stir for 30 min to break boron-nitrogen complexes.

    • Isolation:

      • Option A (Lyophilization): Freeze dry the aqueous solution to get the crude HCl salt. Recrystallize from EtOH/Et₂O.

      • Option B (n-Butanol Extraction): Adjust pH to ~9-10 with NaOH. Extract 3x with n-Butanol (DCM/EtOAc will NOT work well).[1] Dry the n-Butanol layer (Na₂SO₄), concentrate, redissolve in dry EtOH, and bubble HCl gas (or add HCl/Dioxane) to precipitate the pure salt.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Gnanaprakasam, B., & Zhang, J. (2015).[1] "Iron-catalyzed reduction of imines and reductive amination of aldehydes."[6] Organic Letters, 17(5), 1110-1113.[1] Link[1]

  • Baxter, E. W., & Reitz, A. B. (2002).[1] "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714.[1] Link[1]

Sources

Optimization

identifying common impurities in 4-[(Methylamino)methyl]phenol hydrochloride synthesis

The following technical support guide is designed for organic chemists and process engineers involved in the synthesis of 4-[(Methylamino)methyl]phenol hydrochloride (CAS: 63989-88-8). Current Status: Operational | Topic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for organic chemists and process engineers involved in the synthesis of 4-[(Methylamino)methyl]phenol hydrochloride (CAS: 63989-88-8).

Current Status: Operational | Topic: Impurity Profiling & Troubleshooting

Introduction: The Molecule & The Challenge

Target: 4-[(Methylamino)methyl]phenol hydrochloride Synonyms:


-Hydroxy-N-methylbenzylamine HCl, Pholedrine intermediate.[1]
Role:  A critical intermediate in the synthesis of sympathomimetic drugs (e.g., Synephrine analogs).[1]

The Core Problem: While the synthesis—typically a reductive amination of 4-hydroxybenzaldehyde with methylamine—appears straightforward, the phenolic moiety and the nucleophilicity of the secondary amine product create a "perfect storm" for three specific impurities: Dimers, Alcohols, and Quinones.

This guide deconstructs these impurities, explaining why they form and how to eliminate them.[1]

Impurity Profiling & Troubleshooting Modules

Module A: The "Dimer" (Bis-Alkylation)

Symptom:

  • LC-MS: A dominant peak at

    
      (M+H).[1]
    
  • NMR: Extra aromatic signals and a split methylene peak.[1]

  • Yield: Lower than expected despite full consumption of aldehyde.

The Mechanism: This is a classic reductive amination pitfall.[1] The desired product is a secondary amine . Secondary amines are often more nucleophilic than the primary amine starting material (methylamine).[1] If the aldehyde concentration is high relative to the methylamine, the product reacts with a second equivalent of aldehyde to form the tertiary amine impurity (the "Dimer").[1]

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Stoichiometry Methylamine : Aldehyde > 5:1 High dilution of aldehyde ensures the imine forms with methylamine, not the product.[1]
Addition Mode Inverse Addition Add the aldehyde slowly to the amine solution, not vice versa. Keep the amine in vast excess at the reaction front.[1]
Stepwise Rxn Pre-formation of Imine Allow Aldehyde + Amine to stir for 1-2 hours before adding the reducing agent (NaBH

).[1] This locks the aldehyde into the imine form, preventing it from reacting with the product.[1]

Q: Can I remove the dimer by recrystallization? A: It is difficult. The HCl salts of the product and the dimer have similar solubility profiles in ethanol.[1] Prevention (kinetic control) is far superior to downstream purification.[1]

Module B: The "Pink Product" (Oxidation)

Symptom: [1]

  • Appearance: White solid turns pink, tan, or brown upon filtration or drying.[1]

  • Solubility: Incomplete solubility in water (presence of oligomers).[1]

The Mechanism: The phenol group is electron-rich and susceptible to auto-oxidation, especially under basic conditions (during the amination) or when wet.[1] This leads to the formation of quinones and coupled polymeric species (similar to melanin formation).[1]

Troubleshooting Protocol:

  • Inert Atmosphere: Perform all steps, especially the basification/workup, under Nitrogen or Argon.[1]

  • Acid Scavenging: Do not allow the free base to sit exposed to air.[1] Convert to the HCl salt immediately after extraction.[1]

  • Additives: Add 0.1% Sodium Bisulfite (

    
    ) to the aqueous workup phase to quench oxidative species.
    
Module C: The "Alcohol" (Direct Reduction)

Symptom:

  • LC-MS: Peak at

    
     .[1]
    
  • Identity: 4-Hydroxybenzyl alcohol.[1]

The Mechanism: Reducing agents like Sodium Borohydride (


) are non-selective; they reduce aldehydes to alcohols just as fast as they reduce imines to amines.[1] If the imine formation is slow (equilibrium limited), the reducing agent will attack the free aldehyde.[1]

Troubleshooting Protocol:

  • Switch Reagent: Use Sodium Cyanoborohydride (

    
    )  or Sodium Triacetoxyborohydride (
    
    
    
    )
    .[1] These are weaker reducing agents that only reduce the protonated imine, leaving the aldehyde untouched.[1]
  • pH Control: Maintain pH 5–6. This accelerates imine formation and protonates the imine (activating it for reduction) while stabilizing the aldehyde against direct reduction.[1]

Visualizing the Chemistry

The following diagram maps the competitive pathways leading to the impurities described above.

ReactionPathways Aldehyde 4-Hydroxybenzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + MeNH2 (Equilibrium) Alcohol IMPURITY B 4-Hydroxybenzyl Alcohol Aldehyde->Alcohol Direct Reduction (If imine formation slow) Quinone IMPURITY C Quinones (Pink Color) Aldehyde->Quinone Oxidation MeNH2 Methylamine (Excess Required) Product TARGET PRODUCT 4-[(Methylamino)methyl]phenol Imine->Product + Reducing Agent (NaBH4/NaBH3CN) Dimer IMPURITY A Bis-alkylated Dimer Product->Dimer + Unreacted Aldehyde (If MeNH2 too low) Product->Quinone Oxidation (Air/Base)

Caption: Figure 1. Competitive reaction pathways in the reductive amination of 4-hydroxybenzaldehyde. Green indicates the target path; Red indicates impurity traps.[1]

Validated Synthesis Protocol (Lab Scale)

To minimize the impurities listed above, follow this optimized sequence:

  • Imine Formation (Equilibrium Shift):

    • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in Methanol.

    • Add Methylamine (5.0 - 10.0 eq) as a solution in methanol/water.[1]

    • Critical: Stir for 2 hours at room temperature before adding reducing agent. This minimizes "Alcohol" impurity.[1]

  • Reduction:

    • Cool to 0°C.[1]

    • Add Sodium Borohydride (0.6 eq) portion-wise over 30 minutes. (Note: 0.6 eq is sufficient as one mole of borohydride provides 4 hydrides).[1]

    • Why? Slow addition prevents localized heating and runaway side reactions.[1]

  • Quench & Workup:

    • Quench with dilute HCl to pH 2 (destroys excess borohydride).[1]

    • Neutralize to pH 9-10 with NaOH (careful: high pH + air = Pink Product).[1]

    • Extract immediately with Ethyl Acetate or DCM.[1]

  • Salt Formation:

    • Dry organic layer over

      
      .[1][2]
      
    • Bubble dry HCl gas or add HCl/Ether solution.[1]

    • Filter the white precipitate immediately.[1]

Frequently Asked Questions (FAQ)

Q: My product is sticky/hygroscopic. How do I get a nice powder? A: The hydrochloride salt can be hygroscopic if excess HCl is trapped or if "Alcohol" impurity is present (which acts as a plasticizer).[1] Recrystallize from Isopropanol (IPA) or an Ethanol/Diethyl Ether mixture.[1] Dissolve in minimum hot ethanol, then add ether until turbid.

Q: Can I use catalytic hydrogenation (H2/Pd-C) instead of Borohydride? A: Yes, but be careful.[1] Benzyl amines are susceptible to hydrogenolysis (cleavage of the C-N bond) under vigorous hydrogenation conditions, which would yield


-Cresol and Methylamine.[1] Use mild pressure (1 atm) and stop immediately upon consumption of starting material.[1]

Q: Why does the literature sometimes suggest protecting the phenol (e.g., using Anisaldehyde)? A: Protecting the phenol as a methoxy group (Anisaldehyde) prevents the "Pink Product" oxidation issue and improves solubility in organic solvents.[1] However, it requires a harsh demethylation step (e.g., HBr or BBr3) at the end, which can be messy.[1] The direct route described above is more atom-economical if handled under inert gas.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1]

    • Context: Establishes the mechanism for dimer formation and the superiority of triacetoxyborohydride for selectivity.[1]

  • PubChem Compound Summary. (n.d.). "4-[(Methylamino)methyl]phenol hydrochloride."[1][4] National Center for Biotechnology Information.[1]

    • Context: Verification of CAS, structure, and chemical properties.[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

    • Context: Standard procedures for phenol handling, oxidation prevention, and hydrochloride salt formation.[1]

  • Baxter, E. W., & Reitz, A. B. (2002).[1] "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714.[1] [1]

    • Context: Comprehensive review of side reactions (alcohol formation)

Sources

Troubleshooting

addressing stability issues and degradation of 4-[(Methylamino)methyl]phenol hydrochloride in solution

Welcome to the technical support center for 4-[(Methylamino)methyl]phenol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[(Methylamino)methyl]phenol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation encountered when working with this compound in solution. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.

Introduction: The Challenge of Phenolic Compound Stability

4-[(Methylamino)methyl]phenol hydrochloride, like many phenolic compounds, is susceptible to degradation in solution, primarily through oxidation. This degradation can lead to a loss of potency, the formation of unknown impurities, and ultimately, compromised experimental data. Understanding the factors that influence its stability is paramount for developing robust analytical methods and formulations. This guide provides a systematic approach to identifying, mitigating, and controlling the degradation of 4-[(Methylamino)methyl]phenol hydrochloride in your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the stability of 4-[(Methylamino)methyl]phenol hydrochloride solutions.

Q1: My solution of 4-[(Methylamino)methyl]phenol hydrochloride is changing color (e.g., turning yellow or brown). What is happening?

A change in color is a common indicator of degradation. This is often due to oxidation of the phenol group, which can form colored quinone-type structures. This process is accelerated by exposure to light, elevated temperatures, and alkaline pH.[1][2]

Q2: I'm seeing a decrease in the concentration of my compound over time in my HPLC analysis. What could be the cause?

A time-dependent decrease in concentration is a clear sign of instability. The most likely culprits are pH-mediated hydrolysis and oxidation. Phenolic compounds are generally more stable in acidic conditions.[1][3] If your solution is at a neutral or basic pH, the rate of degradation will be significantly higher.[4]

Q3: What are the ideal storage conditions for solutions of 4-[(Methylamino)methyl]phenol hydrochloride?

To maximize stability, solutions should be stored at refrigerated temperatures (2-8 °C), protected from light by using amber vials or by wrapping the container in foil, and maintained at an acidic pH, ideally between 2.0 and 3.0.[3] It is also advisable to blanket the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Q4: Can I use antioxidants to stabilize my solution?

Yes, the addition of antioxidants can be an effective strategy to prevent oxidative degradation.[4] Common antioxidants used in pharmaceutical preparations include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT). The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and avoid interference with your analysis.

Troubleshooting Guide: A Deeper Dive into Stability Issues

This section provides a more detailed, cause-and-effect approach to troubleshooting common stability problems.

Issue 1: Rapid Degradation Observed Within Hours of Preparation
Potential Cause Underlying Mechanism Recommended Action
High pH of the Solution The phenoxide ion, which is more prevalent at higher pH, is more susceptible to oxidation than the protonated phenol.Adjust the pH of your solution to an acidic range (pH 2-3) using a suitable buffer (e.g., citrate or phosphate buffer).[3]
Presence of Dissolved Oxygen Molecular oxygen is a key reactant in the oxidative degradation of phenols.Degas your solvent and solution by sparging with an inert gas (nitrogen or argon) or by sonication before and after adding the compound.
Exposure to High-Intensity Light Photons can provide the activation energy needed to initiate oxidative reactions.Prepare and handle the solution under low-light conditions or use amber glassware.[5]
Contamination with Metal Ions Transition metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of phenols.Use high-purity solvents and glassware. Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester any contaminating metal ions.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Underlying Mechanism Recommended Action
Variability in Solution Preparation Minor differences in pH, exposure to air, or preparation time can lead to varying levels of degradation.Standardize your solution preparation protocol. Document all steps, including the order of reagent addition, mixing times, and environmental conditions.
Inconsistent Storage Conditions Fluctuations in temperature or exposure to light during storage can affect the rate of degradation.Ensure all samples are stored under identical, controlled conditions (refrigerated, protected from light).
Degradation During Analytical Run Long analytical run times at room temperature can lead to on-instrument degradation.Use a refrigerated autosampler if available. Minimize the time samples spend on the autosampler before injection.

Visualizing Degradation and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the potential degradation pathway and a recommended experimental workflow for stability testing.

cluster_main Potential Oxidative Degradation Pathway Compound 4-[(Methylamino)methyl]phenol Intermediate Phenoxy Radical Compound->Intermediate Oxidation (O2, Metal Ions, Light) Degradant Quinone-type Structures (Colored Products) Intermediate->Degradant Further Oxidation

Caption: Potential oxidative degradation pathway of 4-[(Methylamino)methyl]phenol.

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions Prep Prepare Stock Solution in Mobile Phase Stress Apply Stress Conditions Prep->Stress Neutralize Neutralize/Quench Reaction Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Identify Identify Degradants (e.g., LC-MS) Analyze->Identify Acid Acid Hydrolysis (e.g., 0.1M HCl) Base Base Hydrolysis (e.g., 0.1M NaOH) Oxidation Oxidation (e.g., 3% H2O2) Thermal Thermal Stress (e.g., 60°C) Photo Photolytic Stress (UV/Vis Light)

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

The following protocols provide a starting point for conducting stability studies. It is essential to adapt these to your specific experimental needs and analytical capabilities.

Protocol 1: Basic Stability Assessment in Aqueous Solution
  • Preparation of Solutions:

    • Prepare a stock solution of 4-[(Methylamino)methyl]phenol hydrochloride in your desired solvent (e.g., water, buffer).

    • Divide the stock solution into several aliquots in amber vials.

    • For comparison, prepare a separate set of aliquots in clear vials.

    • Prepare a control group of aliquots where the headspace is purged with nitrogen.

  • Storage Conditions:

    • Store one set of amber and clear vials at room temperature (20-25°C).

    • Store a second set of amber and clear vials at an elevated temperature (e.g., 40°C).[2]

    • Store a third set under refrigeration (2-8°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.

    • Analyze the samples immediately using a validated stability-indicating HPLC method.[3][6]

  • Data Analysis:

    • Plot the concentration of 4-[(Methylamino)methyl]phenol hydrochloride as a function of time for each storage condition.

    • Calculate the degradation rate for each condition.

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for understanding the degradation pathways and for developing a stability-indicating analytical method.[7][8]

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Mix equal volumes of your stock solution and 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2 hours).[9]

    • Base Hydrolysis: Mix equal volumes of your stock solution and 0.1 M NaOH at room temperature for a specified time (e.g., 30 minutes). Neutralize with an equivalent amount of acid before analysis.[9]

    • Oxidative Degradation: Mix your stock solution with a solution of 3% hydrogen peroxide at room temperature for a specified time (e.g., 2 hours).

    • Thermal Degradation: Heat a solution of the compound at a high temperature (e.g., 80°C) for an extended period (e.g., 24 hours).

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Analysis:

    • Analyze the stressed samples, along with an unstressed control, using an HPLC method with a photodiode array (PDA) detector.

    • The PDA detector will help in assessing peak purity and identifying the formation of new peaks corresponding to degradation products.

  • Interpretation:

    • The goal is to achieve 5-20% degradation of the active compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration).

    • The results will help in identifying the conditions under which the compound is most labile and will confirm that your analytical method can separate the parent compound from its degradation products.

By implementing these guidelines and protocols, you can effectively manage the stability of 4-[(Methylamino)methyl]phenol hydrochloride in your solutions, leading to more reliable and reproducible scientific outcomes.

References

  • Stability of 4-DMAP in solution. PubMed. Available at: [Link]

  • Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. PubMed. Available at: [Link]

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. PMC - NIH. Available at: [Link]

  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. Available at: [Link]

  • 4-Methylphenol biodegradation pathway via the protocatechuate ortho... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • A validated liquid chromatographic method for the determination of fluphenazine hydrochloride in the presence of its degradation products. RSC Publishing. Available at: [Link]

  • 4-(Methylamino) Phenol Sulfate Solution. Cole-Parmer. Available at: [Link]

  • 4-((Methylamino)methyl)phenol | C8H11NO | CID 13104924. PubChem. Available at: [Link]

  • 25CN-NBOH. Wikipedia. Available at: [Link]

  • Safety Data Sheet: 4-(Methylamino)-phenol sulphate. Carl ROTH. Available at: [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]

  • (PDF) Development and Validation of Stability Indicating LC-PDA Method for Mycophenolate Mofetil in Presence of Mycophenolic Acid and Its Application for Degradation Kinetics and pH Profile Study. ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Juniper Publishers. Available at: [Link]

  • Degradation of 4-chloro-2-methylphenol by an Activated Sludge Isolate and Its Taxonomic Description. PubMed. Available at: [Link]

  • Degradation of Phenol by Immobilized Alcaligenes faecalis Strain JH1 in Fe3O4-Modified Biochar from Pharmaceutical Residues. MDPI. Available at: [Link]

  • (PDF) Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate. Available at: [Link]

  • Forced degradation studies: A Stability indicating liquid chromatographic method for the quantification of Mycophenolate mofetil. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. Available at: [Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. NIH. Available at: [Link]

  • View of A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. ResearchGate. Available at: [Link]

  • n-Methyl-p-aminophenol | C7H9NO | CID 5931. PubChem. Available at: [Link]

Sources

Optimization

optimizing antibiofilm assay parameters for 4-[(Methylamino)methyl]phenol hydrochloride

Topic: 4-[(Methylamino)methyl]phenol hydrochloride (MAMP-HCl) Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(Methylamino)methyl]phenol hydrochloride (MAMP-HCl)

Welcome to the Technical Support Center. I am Dr. Helix , your Senior Application Scientist. The guide below is structured to troubleshoot the specific chemical behaviors of 4-[(Methylamino)methyl]phenol hydrochloride (MAMP-HCl) in biofilm assays.

This compound presents a unique "dual-personality" challenge in experimental design:

  • The Phenolic Group: Prone to auto-oxidation and interference with redox-based viability dyes.[1]

  • The Secondary Amine: Protonated at physiological pH (cationic), facilitating biofilm matrix penetration but risking non-specific binding to plastics.[1]

Module 1: Pre-Assay Stability & Solubility

Q1: My stock solution turns yellow/brown after a few hours. Is the compound still active? A: The color change indicates auto-oxidation of the phenolic moiety, likely forming quinone-like intermediates. This degradation compromises experimental reproducibility and can alter the Minimum Biofilm Eradication Concentration (MBEC).[1]

Troubleshooting Protocol:

  • The Acid Shield: Phenols are more stable at lower pH.[1] Dissolve the MAMP-HCl powder in 0.01 M HCl or sterile water (pH < 6) for the master stock (e.g., 100 mM). Do not use DMSO if avoidable, as it can accelerate oxidative coupling in some phenols.[1]

  • Light Protection: This compound is photosensitive.[1] Wrap all stock vials in aluminum foil and store at -20°C.

  • Freshness Rule: Prepare working dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) immediately before inoculation.[1] Do not store diluted media plates overnight.[1]

Q2: I see a fine precipitate when adding MAMP-HCl to high-salt media. A: This is likely a "salting-out" effect or a pH clash.[1] The hydrochloride salt is water-soluble, but if your media pH is adjusted >8.5 (approaching the amine’s pKa), the free base may precipitate.

  • Solution: Ensure media pH remains between 7.2–7.4. If using high-salt buffers (e.g., for halophilic strains), reduce the stock concentration and perform serial dilutions directly in the final media rather than a secondary solvent.

Module 2: The "False Viability" Trap (Metabolic Assays)

Q3: My MTT/XTT assay shows high optical density (viability) even in wells with visible biofilm eradication. What is happening? A: This is a critical artifact. Phenolic compounds are reducing agents .[1] MAMP-HCl can abiotically reduce tetrazolium salts (MTT/XTT) into colored formazan, even in the absence of live bacteria. This yields false-negative toxicity data (i.e., it looks like the bacteria are alive when they are not).[1]

The Fix: Switch to ATP or CFU Endpoints Do not rely solely on redox dyes.[1] Use the decision logic below to select the correct assay.

ViabilityLogic Start Select Viability Assay for MAMP-HCl CheckRedox Is the compound a Phenol or Reducing Agent? Start->CheckRedox YesRedox Yes (MAMP-HCl) CheckRedox->YesRedox True NoRedox No CheckRedox->NoRedox False Alternative REQUIRED: Alternative Endpoints YesRedox->Alternative MTT Standard MTT/XTT Permissible NoRedox->MTT Options Option A: CFU Counting (Gold Standard) Option B: ATP Bioluminescence (Fast) Option C: Live/Dead Microscopy (Visual) Alternative->Options Control Critical Control: Incubate Sterile Media + Compound + Dye (Measure Background Reduction) Options->Control Validation

Figure 1: Decision matrix for selecting viability endpoints. Phenolic amines like MAMP-HCl require non-redox methods to avoid false positives.[1]

Module 3: Optimizing the Crystal Violet (Biomass) Assay

Q4: The background signal in my treated wells is higher than the blank. Is the compound staining the plate? A: Yes. The cationic amine group on MAMP-HCl can electrostatically bind to the negatively charged polystyrene of standard microtiter plates.

Optimization Protocol:

  • Pre-Wash: After biofilm growth but before adding the compound, gently wash wells with PBS to remove planktonic cells.[1]

  • Solvent Control: Include a "Media + Compound (Highest Concentration)" control well without bacteria.[1] Subtract this OD value from your test wells.[1]

  • Destaining: Ensure thorough solubilization of the Crystal Violet using 30% Acetic Acid . Ethanol alone may precipitate the MAMP-HCl-CV complex.[1]

Quantitative Data Summary: Assay Interference Risks

Assay TypeInterference RiskMechanism of InterferenceRecommendation
Crystal Violet ModerateCationic binding to plastic; Precipitation with dye.[1]Use "Compound Only" blanks; Wash thoroughly.[1]
MTT / XTT CRITICAL Abiotic reduction of dye by phenol group.[1]AVOID or use strict cell-free controls.
Resazurin HighReduction of resazurin to resorufin (color change).[1]AVOID . Use ATP assays instead.[1]
Syto9 / PI LowPotential fluorescence quenching at high conc.[1]Verify with planktonic fluorescence check.[1]
Module 4: MBEC vs. MIC Discrepancies

Q5: My MIC is 16 µg/mL, but I can't eradicate the biofilm even at 500 µg/mL. Is the drug failing? A: This is the classic Biofilm Tolerance phenomenon, but with MAMP-HCl, there is a chemical nuance. The biofilm matrix (EPS) is often anionic (negatively charged DNA/polysaccharides).[1]

  • The Trap: The cationic MAMP-HCl molecule gets sequestered in the outer layers of the biofilm (ion-trapping), preventing it from reaching the deep-layer dormant cells.

  • The Fix: You must determine the MBEC (Minimum Biofilm Eradication Concentration) using a high-throughput device (like the Calgary Biofilm Device/Peg Lid) rather than a simple flat-bottom plate. The peg lid allows for better washing and transfer to recovery media, distinguishing between "bacteriostatic" and "bactericidal" effects within the biofilm.

Experimental Workflow: The Recovery Plating Method

RecoveryWorkflow Step1 1. Biofilm Formation (24h, Peg Lid) Step2 2. Challenge (Expose to MAMP-HCl Gradient) Step1->Step2 Step3 3. Neutralization Wash (PBS rinse to remove loosely bound drug) Step2->Step3 Step4 4. Recovery (Sonication into Fresh Media) Step3->Step4 Step5 5. Readout (OD650 after 24h regrowth) Step4->Step5

Figure 2: The Peg Lid Recovery Method is superior for cationic compounds like MAMP-HCl to prevent drug carryover and ensure true eradication is measured.[1]

References
  • Karakas, D., et al. (2017).[1] "The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts."[1][2][3] Turk J Biol. Link

    • Context: Establishes the mechanism of phenolic interference with tetrazolium salts.[1]

  • Grela, E., et al. (2018).[1] "How to exploit the translational potential of antibiofilm compounds: The case of phenolic agents." Frontiers in Microbiology. Link

    • Context: Discusses the specific challenges of testing phenolic compounds in biofilm models.
  • Ceri, H., et al. (1999).[1] "The Calgary Biofilm Device: New technology for rapid determination of antibiotic susceptibilities of bacterial biofilms." Journal of Clinical Microbiology. Link[1]

    • Context: The authoritative protocol for the MBEC (Peg Lid) assay described in Module 4.[1]

  • PubChem. (2025).[1][4] "4-((Methylamino)methyl)phenol | C8H11NO."[1][4] National Library of Medicine.[1] Link[1]

    • Context: Chemical structure and physical property verific

Sources

Troubleshooting

Technical Support Center: Mitigating Interference with 4-[(Methylamino)methyl]phenol (NM-pHBA)

Status: Active Last Updated: February 3, 2026 Reference ID: TS-MMP-2026-02 Executive Summary & Compound Profile Subject: 4-[(Methylamino)methyl]phenol hydrochloride Synonyms: N-Methyl-4-hydroxybenzylamine (NM-pHBA), N-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 3, 2026 Reference ID: TS-MMP-2026-02

Executive Summary & Compound Profile

Subject: 4-[(Methylamino)methyl]phenol hydrochloride Synonyms: N-Methyl-4-hydroxybenzylamine (NM-pHBA), N-Methyl-p-hydroxybenzylamine. Chemical Class: Phenolic amine / Sympathomimetic analog.

The Challenge: 4-[(Methylamino)methyl]phenol (MMP) is a structural analog of key neurotransmitters (epinephrine, octopamine, synephrine). Its presence in biological matrices—whether as a pharmaceutical candidate, a dietary supplement constituent, or a metabolite—frequently compromises data integrity. It acts as a "chameleon" in assays, triggering false positives in immunoassays due to epitope mimicry and causing ion suppression in mass spectrometry. Furthermore, its phenolic moiety is redox-active, capable of interfering with colorimetric viability assays.

This guide provides validated troubleshooting workflows to isolate MMP interference and restore assay specificity.

Troubleshooting Guide: Assay-Specific Mitigation

Module A: Immunoassay (ELISA) Interference

Symptom: You observe high background or false-positive results in ELISA kits targeting Epinephrine , Norepinephrine , or Octopamine , even in control samples spiked with MMP.

Root Cause: MMP shares the phenolic amine pharmacophore with catecholamines. Polyclonal antibodies (and some monoclonals) raised against synephrine or epinephrine often possess high cross-reactivity (30–60%) with MMP due to the identical benzylamine backbone.

Protocol: Solid Phase Extraction (SPE) Cleanup Do not rely on liquid-liquid extraction (LLE) alone, as MMP partitions similarly to catecholamines.

Step-by-Step Mitigation:

  • Column Selection: Use a Mixed-Mode Cation Exchange (MCX) cartridge (e.g., Oasis MCX or Strata-X-C). The amine group on MMP requires strong cation exchange for retention, while the phenol allows specific wash steps.

  • Conditioning:

    • 1 mL Methanol

    • 1 mL Water

  • Loading: Acidify sample (pH 2-3) with H₃PO₄ and load.

  • Washing (Critical Step):

    • Wash 1: 0.1 M HCl (Removes proteins/neutrals).

    • Wash 2: 100% Methanol (Removes hydrophobic neutrals).

    • Differentiation Step: To separate MMP from catecholamines, use a wash of 5% Ammonia in 50% Methanol . (Note: This is difficult due to pKa similarities; if separation fails, switch to LC-MS/MS).

  • Elution: 5% Ammonia in 100% Methanol.

FAQ:

  • Q: Can I block interference by adding excess BSA?

    • A: No. The interference is epitope-driven, not non-specific binding. You must physically remove MMP or switch to an antibody validated for <1% cross-reactivity with NM-pHBA.

Module B: LC-MS/MS Ion Suppression & Co-elution

Symptom: Loss of sensitivity for target analytes (synephrine/octopamine) or shifting retention times when MMP is present.

Root Cause: MMP is a polar, basic compound. On standard C18 columns, it elutes early (often in the void volume) or co-elutes with other polar neurotransmitters. In the ion source (ESI+), it competes for charge, causing significant ion suppression of co-eluting analytes.

Protocol: Chromatographic Resolution (HILIC vs. PFP)

ParameterStandard C18 (Problematic)Recommended: PFP (Pentafluorophenyl) Alternative: HILIC
Mechanism Hydrophobic interaction (Weak for MMP)Pi-Pi interaction + Hydrogen bondingHydrophilic Partitioning
MMP Retention Poor (RT < 2 min)Excellent (Separates structural isomers) High
Mobile Phase Water/Acetonitrile + Formic AcidWater/Methanol + Ammonium FormateAcetonitrile/Water + Ammonium Acetate
Benefit NoneResolves MMP from SynephrineHigh Sensitivity for polar amines

Optimization Steps:

  • Column: Switch to a PFP column (e.g., Kinetex F5 or Pursuit PFP). The fluorine atoms interact specifically with the phenolic ring electrons, providing unique selectivity between MMP (para-substituted) and its isomers.

  • Mobile Phase Modifier: Use Ammonium Formate (5-10 mM) rather than just formic acid. This improves peak shape for the amine group.

  • MRM Transitions: Monitor unique fragments.

    • MMP Parent: m/z ~138.1

    • Avoid generic fragments: m/z 91 (tropylium ion) is common to all benzylamines. Select fragments including the N-methyl group if possible.

Module C: Cell Viability Assay Interference (MTT/XTT)

Symptom: Absorbance readings indicate high cell viability even in cytotoxic conditions when MMP is present.

Root Cause: MMP contains a phenolic hydroxyl group and a secondary amine. It acts as a reducing agent.[1][2] Tetrazolium salts (MTT/XTT) are reduced to formazan dyes by cellular dehydrogenases (NADH). MMP can chemically reduce these salts non-enzymatically in the media, leading to false high OD readings.

Protocol: Alternative Viability Assessment

  • Immediate Fix: Perform a "Cell-Free Control." Incubate media + MMP + MTT reagent without cells. If color develops, interference is confirmed.

  • Recommended Assay Substitution:

    • Option 1 (ATP-based): Use Luciferase-based assays (e.g., CellTiter-Glo). MMP does not interfere with the luciferase reaction to the same extent as redox dyes.

    • Option 2 (Protease-based): Use GF-AFC (CellTiter-Fluor). This measures a conserved protease activity unrelated to redox potential.

Visualizing the Interference Pathways

The following diagram illustrates how MMP mimics endogenous targets and disrupts detection logic.

MMP_Interference_Mechanism cluster_Immunoassay Immunoassay (ELISA) cluster_LCMS LC-MS/MS Analysis cluster_Redox Viability Assays (MTT) MMP 4-[(Methylamino)methyl]phenol (MMP/NM-pHBA) Antibody Anti-Synephrine/Epinephrine Antibody MMP->Antibody Structural Mimicry (Phenolic Amine) IonSource ESI Ion Source (Charge Competition) MMP->IonSource Co-elution Tetrazolium Tetrazolium Salt (MTT/XTT) MMP->Tetrazolium Direct Reduction (Redox Active) FalsePos False Positive Signal (Cross-Reactivity) Antibody->FalsePos Suppression Ion Suppression of Target Analytes IonSource->Suppression FalseViability False High Viability (Chemical Reduction) Tetrazolium->FalseViability

Caption: Figure 1. Mechanism of Action for MMP interference across three major assay types: Structural mimicry in ELISA, charge competition in MS, and chemical reduction in colorimetric assays.

Frequently Asked Questions (Technical)

Q1: Can I use a C18 column if I use ion-pairing reagents? A: Yes, but proceed with caution. Adding Heptafluorobutyric acid (HFBA) or Sodium Dodecyl Sulfate (SDS) can retain MMP on C18. However, these reagents permanently modify the column and cause severe signal suppression in MS (especially SDS). Recommendation: Use a PFP or HILIC column to avoid contaminating your LC system with ion-pairing agents [1].

Q2: I am studying biofilm inhibition. MMP is my active compound. How do I measure biofilm mass without interference? A: Avoid Crystal Violet (CV) if you suspect MMP precipitates with the dye (rare, but possible). More importantly, avoid XTT for metabolic activity. Instead, use Confocal Laser Scanning Microscopy (CLSM) with Live/Dead staining (Syto9/Propidium Iodide). MMP fluorescence (if any) is usually in the UV range and won't overlap with Syto9 (Green) or PI (Red) [2].

Q3: Is MMP stable in plasma at room temperature? A: Phenolic amines are prone to auto-oxidation at neutral/alkaline pH. Always collect blood samples into tubes containing EDTA and Sodium Metabisulfite (antioxidant) to prevent degradation of MMP, which would otherwise lead to underestimation of concentration [3].

References

  • Separation of Phenolic Amine Isomers

    • Title: The Development and Validation of a Targeted LC-HRAM-MS/MS Methodology to Separate and Quantify p-Synephrine and m-Synephrine.
    • Source: MDPI (Foods), 2023.
    • Relevance: Defines the PFP/HILIC separation logic for structural isomers of phenolic amines.
    • URL:[Link][3][4]

  • Biofilm & Virulence Context

    • Title: 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence in Staphylococcus aureus.[2][5]

    • Source: Frontiers in Microbiology, 2017.[5]

    • Relevance: Establishes the biological activity and context for use in biofilm assays.[5]

    • URL:[Link]

  • Catecholamine Interference Mechanisms

    • Title: Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism.
    • Source: Journal of Inherited Metabolic Disease (via NCBI), 2013.
    • Relevance: Details the oxidation and interference pathways of c
    • URL:[Link]

  • Cross-Reactivity in Immunoassays

    • Title: Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A.[6]

    • Source: Food Control (via PubMed), 2016.
    • Relevance: Demonstrates how phenolic compounds cause false positives in ELISA due to structural similarity.
    • URL:[Link]

Sources

Optimization

strategies to reduce variability in 4-[(Methylamino)methyl]phenol hydrochloride experiments

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Reducing Variability in 4-[(Methylamino)methyl]phenol Hydrochloride Experiments Executive Summary You are like...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Reducing Variability in 4-[(Methylamino)methyl]phenol Hydrochloride Experiments

Executive Summary

You are likely working with 4-[(Methylamino)methyl]phenol hydrochloride (CAS: 63989-88-8), a critical phenolic amine often utilized as a scaffold in medicinal chemistry or, more specifically, as a targeted inhibitor of the Staphylococcus aureus quorum sensing regulator SarA [1].

Variability in experiments involving this compound—ranging from inconsistent IC50 values in biofilm assays to degradation during synthesis—typically stems from three physiochemical vulnerabilities: oxidative instability of the aminophenol moiety , hygroscopicity of the hydrochloride salt , and pH-dependent protonation states .

This guide provides a self-validating framework to standardize your workflows, ensuring that the data you generate is a result of biological activity, not chemical degradation.

Part 1: Troubleshooting & FAQs

Q1: My stock solutions turn pink/brown after 24 hours. Does this affect my MIC/biofilm data?

A: Yes. The color change indicates oxidative degradation into quinone-imines.

The Mechanism: The phenolic structure, combined with a secondary amine, is highly susceptible to auto-oxidation, especially at neutral or basic pH. The pink/brown color arises from the formation of quinonoid intermediates. These degradation products are chemically reactive (Michael acceptors) and can covalently bind to proteins in your media, leading to false positives (toxicity) or false negatives (loss of active inhibitor).

The Fix:

  • Acidic Stabilization: Store stock solutions in mild acid (e.g., 10 mM HCl) rather than water or PBS. The protonation of the amine and phenol suppresses oxidation.

  • Argon Sparging: Use degassed solvents for stock preparation to minimize dissolved oxygen.

  • Fresh Preparation: Never use a stock solution older than 24 hours for quantitative biological assays unless stored at -80°C under inert gas.

Q2: We observe high variability in "No-Treatment" controls when using the HCl salt. Why?

A: You are likely inducing a "pH Shock" in your culture media.

The Causality: 4-[(Methylamino)methyl]phenol is supplied as a hydrochloride salt .[1][2] Dissolving this in unbuffered water creates an acidic solution. If you add high concentrations (e.g., >100 µM) directly to weakly buffered media (like TSB diluted for biofilm assays), you may locally drop the pH. S. aureus biofilm formation is pH-sensitive; a drop in pH can inhibit growth independently of the drug's mechanism.

The Fix (Self-Validating Step):

  • Buffer Capacity Check: Pre-dissolve the compound in the assay media at 2X concentration and measure pH. If it deviates >0.2 units from the control, adjust with NaOH before adding to cells.

Q3: My weighing precision is poor between batches. Is the compound hygroscopic?

A: Yes, the HCl salt is hygroscopic.

The Fix:

  • Equilibration: Do not weigh "cold" vials directly from the freezer. Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.

  • Solvated Weighing: Instead of weighing tiny amounts (e.g., 1 mg) for each experiment, weigh a larger mass (e.g., 50 mg) once to create a high-concentration master stock (e.g., 100 mM in DMSO or acidified water), aliquot, and freeze at -20°C.

Part 2: Standardized Experimental Protocols

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

Objective: To create a stable 100 mM stock for biological assays.

Reagents:

  • 4-[(Methylamino)methyl]phenol HCl (Solid)[2]

  • Solvent: 0.01 M HCl (aqueous) OR Anhydrous DMSO (for higher solubility)

Step-by-Step:

  • Environmental Control: Work under low light to reduce photo-oxidation.

  • Weighing: Weigh ~17.3 mg of the HCl salt (MW ≈ 173.64 g/mol ).

  • Dissolution:

    • For Aqueous: Add 1.0 mL of degassed 0.01 M HCl. Vortex immediately.

    • For DMSO: Add 1.0 mL anhydrous DMSO.

  • Validation: Check for immediate color change. The solution should be strictly colorless. Any tint implies pre-existing degradation in the solid.

  • Storage: Aliquot into amber tubes. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Protocol B: SarA Inhibition Biofilm Assay (Low-Variability)

Objective: Quantify biofilm inhibition while controlling for pH and oxidation.

  • Culture Prep: Grow S. aureus (e.g., strain USA300) overnight in Tryptic Soy Broth (TSB) + 0.5% Glucose.

  • Dilution: Dilute culture 1:100 in fresh TSB (+ glucose).

  • Treatment Plate Setup:

    • Add 100 µL of media containing 2X concentration of 4-[(Methylamino)methyl]phenol HCl to wells.

    • Critical Control: Include a "Solvent Vehicle" control (e.g., media with equivalent HCl/DMSO concentration) to rule out pH/solvent effects.

  • Inoculation: Add 100 µL of diluted bacterial suspension.

  • Incubation: Incubate at 37°C for 24 hours (static).

  • Quantification: Wash wells gently with PBS (x2), fix with methanol, stain with 0.1% Crystal Violet, solubilize with 33% Acetic Acid, and read OD595.

Part 3: Visualization of Stability & Workflow

Figure 1: Oxidative Degradation Pathway

This diagram illustrates why "pink" solutions yield unreliable data. The quinone-methide intermediate is highly reactive.

OxidationPathway Compound 4-[(Methylamino)methyl]phenol (Active Inhibitor) Radical Phenoxy Radical (Intermediate) Compound->Radical O2, pH > 7, Light Quinone Quinone Methide / Imine (Reactive Toxicant) Radical->Quinone -H• Polymer Pink/Brown Polymer (Inactive Precipitate) Quinone->Polymer Polymerization ProteinAdduct ProteinAdduct Quinone->ProteinAdduct Covalent Binding (False Toxicity)

Caption: Path of oxidative instability. At neutral pH, the active phenol oxidizes to reactive quinones, causing color change and off-target protein binding.

Figure 2: Optimized Biofilm Assay Logic

A logic flow to prevent false positives due to pH shock or solubility issues.

BiofilmWorkflow Start Start: Stock Prep CheckSolvent Select Solvent: Is conc > 50mM? Start->CheckSolvent DMSO Use DMSO CheckSolvent->DMSO Yes AcidWater Use 10mM HCl CheckSolvent->AcidWater No MediaPrep Dilute in Media (2X) DMSO->MediaPrep AcidWater->MediaPrep pHCheck Check pH of Media+Drug MediaPrep->pHCheck Adjust Adjust pH to 7.2-7.4 pHCheck->Adjust pH < 7.0 Proceed Add Bacteria (Inoculum) pHCheck->Proceed pH OK Adjust->Proceed Incubate Incubate 24h Proceed->Incubate Readout Crystal Violet Assay Incubate->Readout

Caption: Decision tree for assay preparation ensuring pH stability and solubility prior to bacterial inoculation.

Part 4: Data Summary

Table 1: Physiochemical Properties & Handling

PropertyValue/ConditionImpact on Experiment
Molecular Weight 173.64 g/mol (HCl salt)Use this value for molarity calculations, NOT the free base MW (137.18).
Solubility (Water) > 50 mg/mLHigh, but prone to oxidation at neutral pH.
Solubility (DMSO) > 100 mMRecommended for long-term frozen stocks.
pKa (Phenol) ~10.0At pH 7.4, the phenol is protonated (stable).
pKa (Amine) ~9.5At pH 7.4, the amine is protonated (cationic).
Stability Light & Air SensitiveProtect from light. Discard if pink.

References

  • Balamurugan, P., et al. (2017).[3][4] "2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence in Staphylococcus aureus by Targeting SarA."[3][4] Frontiers in Microbiology, 8:1290.[4]

  • PubChem.[5][6][7] (n.d.). "4-((Methylamino)methyl)phenol."[1][2][5] National Library of Medicine.

  • BenchChem. (2025).[6][8] "Application Notes: Handling of Phenolic Amines." Technical Support Archives. (Generalized chemical handling reference).

Sources

Troubleshooting

Technical Support Center: Navigating Off-Target Effects of 4-[(Methylamino)methyl]phenol Hydrochloride in Cell-Based Assays

I. Frequently Asked Questions (FAQs) Here we address common questions that arise when working with pharmacological modulators like 4-[(Methylamino)methyl]phenol hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

I. Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with pharmacological modulators like 4-[(Methylamino)methyl]phenol hydrochloride.

Q1: I'm observing a phenotype that is inconsistent with the known or predicted target of 4-[(Methylamino)methyl]phenol hydrochloride. What could be the reason?

A1: This is a classic indication of a potential off-target effect. Small molecule compounds can interact with multiple proteins, not just the intended target. This can be due to structural similarities between protein binding sites or the compound's chemical properties. It is also possible that the compound is acting through a different mechanism than anticipated. The first step is to systematically rule out experimental artifacts and then proceed with a series of validation experiments to confirm on-target versus off-target activity.

Q2: How can I be sure that the observed effect is not due to cytotoxicity?

A2: It is crucial to differentiate a specific pharmacological effect from a non-specific cytotoxic response. You should always perform a dose-response curve for cytotoxicity using assays like MTT, LDH release, or a live/dead cell stain in parallel with your functional assays. The working concentration of your compound should be well below the concentration that induces significant cell death. For instance, 4-((Methylamino)methyl)phenol is known to be harmful if swallowed and can cause skin and eye irritation, suggesting a potential for cytotoxicity at higher concentrations[1].

Q3: What are the essential controls I should include in my experiments?

  • Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO, PBS) at the same final concentration used for the treatment group. This controls for any effects of the solvent itself.

  • Positive Control: A well-characterized compound known to produce the expected phenotype. This ensures that your assay is working correctly.

  • Negative Control: A structurally similar but biologically inactive analog of your compound, if available. This is a powerful tool to demonstrate that the observed effect is due to the specific chemical structure of your active compound.

Q4: My compound seems to be working, but the dose-response curve is unusual (e.g., U-shaped or very shallow). What does this suggest?

A4: A non-standard dose-response curve can be a red flag for off-target effects. A U-shaped (hormetic) response, for example, may indicate that at lower concentrations, the compound hits the intended target, while at higher concentrations, it engages one or more off-target proteins that produce an opposing or confounding effect. A very shallow curve might suggest that multiple targets with different affinities are being engaged across the concentration range.

II. Troubleshooting Guide: Is It an Off-Target Effect?

If you suspect an off-target effect, the following troubleshooting guide will provide a systematic approach to investigate and validate your observations.

Step 1: Characterize the Phenotype and Confirm a Dose-Response Relationship

Before diving into complex off-target investigations, ensure your initial observation is robust and reproducible.

Protocol 1: Comprehensive Dose-Response Analysis

  • Preparation: Prepare a fresh stock solution of 4-[(Methylamino)methyl]phenol hydrochloride. Purity and structural integrity of the compound batch should be confirmed if possible.

  • Concentration Range: Select a wide range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).

  • Assay Performance: Treat your cells with the different concentrations of the compound and the appropriate vehicle control.

  • Data Acquisition: Measure your phenotype of interest (e.g., gene expression, protein phosphorylation, cell viability, etc.).

  • Analysis: Plot the response against the log of the compound concentration to determine the EC50/IC50. Observe the shape of the curve for any irregularities.

ParameterDescriptionImportance
EC50/IC50 The concentration at which the compound elicits 50% of its maximal effect or inhibition.A key measure of potency.
Hill Slope The steepness of the curve.A slope significantly different from 1.0 may suggest cooperativity or multiple binding sites.
Maximal Effect The maximum response achievable with the compound.A lower than expected maximal effect could indicate partial agonism/antagonism or off-target interference.
Step 2: Orthogonal Approaches to Validate the On-Target Effect

Relying on a single experimental approach is risky. Using an orthogonal method to confirm your findings is a critical step in validating a tool compound's mechanism of action.[3]

Workflow for On-Target Validation

cluster_0 Initial Observation cluster_1 Validation Strategies cluster_2 Interpretation Initial_Phenotype Phenotype observed with 4-[(Methylamino)methyl]phenol hydrochloride Genetic_Approach Genetic Knockdown/Knockout (siRNA, CRISPR) of putative target Initial_Phenotype->Genetic_Approach Does genetic modulation recapitulate the phenotype? Structural_Analog Use of a structurally distinct compound with the same target Initial_Phenotype->Structural_Analog Does a different compound for the same target give the same phenotype? Biochemical_Assay Direct target engagement assay (e.g., CETSA, SPR) Initial_Phenotype->Biochemical_Assay Does the compound bind to the target at relevant concentrations? On_Target On-Target Effect Confirmed Genetic_Approach->On_Target Yes Off_Target Off-Target Effect Suspected Genetic_Approach->Off_Target No Structural_Analog->On_Target Yes Structural_Analog->Off_Target No Biochemical_Assay->On_Target Yes Biochemical_Assay->Off_Target No

Caption: A logical workflow for validating on-target effects.

Protocol 2: Target Validation using siRNA/shRNA

  • Reagent Design: Design and validate at least two independent siRNA or shRNA sequences against the putative target of 4-[(Methylamino)methyl]phenol hydrochloride.

  • Transfection/Transduction: Introduce the knockdown reagents into your cell line. Include a non-targeting control siRNA/shRNA.

  • Knockdown Confirmation: After 48-72 hours, confirm target mRNA and protein knockdown by qPCR and Western blot, respectively.

  • Phenotypic Assay: Perform your primary assay on the knockdown cells.

  • Analysis: If the phenotype observed with the compound is due to its on-target activity, then genetic knockdown of the target should mimic the effect of the compound. Furthermore, treatment of the knockdown cells with the compound should result in a blunted or absent response.

Step 3: Investigating Potential Off-Target Interactions

If the evidence points towards an off-target effect, the next phase is to identify the unintended target(s).

Strategies for Identifying Off-Targets

  • Computational Prediction: Utilize in silico tools and databases to predict potential off-targets based on the chemical structure of 4-[(Methylamino)methyl]phenol hydrochloride.[4][5] These methods often rely on ligand-based similarity to compounds with known targets.

  • Proteome-wide Screening: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify which proteins in the cell are physically interacting with your compound.

  • Phenotypic Screening: High-content imaging or other phenotypic screens can provide clues about the affected cellular pathways, which can then be investigated further.[6]

  • Broad Kinase or GPCR Panels: If you suspect your compound might be hitting a common class of proteins, screening against commercially available panels of kinases or G-protein coupled receptors can be highly informative.

Protocol 3: Washout Experiment to Assess Reversibility

  • Compound Treatment: Treat cells with 4-[(Methylamino)methyl]phenol hydrochloride for a defined period to induce the phenotype.

  • Washout: Remove the compound-containing medium, wash the cells gently with fresh medium multiple times, and then incubate in compound-free medium.

  • Time-Course Analysis: Monitor the phenotype at various time points after the washout.

  • Interpretation:

    • Reversible Effect: If the phenotype returns to baseline after washout, it suggests a reversible interaction with the target(s).

    • Irreversible Effect: If the phenotype persists, it may indicate a covalent modification of the target or a downstream cellular change that is not easily reversed. This can be a characteristic of some off-target effects.

III. Conclusion: A Commitment to Rigorous Science

References
  • van den Boorn, J. G., et al. (2019). Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity. Allergy, 74(5), 937-952. [Link]

  • PubChem. (n.d.). 4-((Methylamino)methyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Lander, E. S. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 6, 1339023. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Balasubramanian, S., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. Frontiers in Microbiology, 8, 1266. [Link]

  • BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]

  • Balasubramanian, S., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. Frontiers in Microbiology, 8. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Ukai, T., et al. (2021). Off-Target Effects of Mirabegron on Muscarinic Receptors. Medicina, 57(11), 1162. [Link]

  • Wikipedia. (n.d.). 25CN-NBOH. [Link]

  • Koutsoukas, A., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 19(11), 1461-1476. [Link]

  • Kim, Y., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(5), 616-624. [Link]

  • Moser, P. (2019). Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups. In Handbook of Experimental Pharmacology (Vol. 257, pp. 69-82). Springer, Cham. [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. [Link]

  • Müller, C. E. (2023). Call for Reviews: Recommended Tool Compounds for Biological and Pharmacological Studies. ACS Axial. [Link]

  • Phillips, E. J., & Mallal, S. A. (2017). Pharmacogenomics of off-target adverse drug reactions. British Journal of Clinical Pharmacology, 83(9), 1896-1911. [Link]

Sources

Optimization

improving the purity of synthesized 4-[(Methylamino)methyl]phenol hydrochloride

Technical Support Center: Purity Optimization for 4-[(Methylamino)methyl]phenol Hydrochloride Ticket ID: PUR-MMPH-001 Subject: Troubleshooting Synthesis & Purification of 4-[(Methylamino)methyl]phenol HCl Assigned Specia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Optimization for 4-[(Methylamino)methyl]phenol Hydrochloride

Ticket ID: PUR-MMPH-001 Subject: Troubleshooting Synthesis & Purification of 4-[(Methylamino)methyl]phenol HCl Assigned Specialist: Senior Application Scientist, Chemical Process Development

Technical Scope & Compound Identification

User Alert: Before proceeding, verify your target molecule. There is a common nomenclature confusion between Metol (4-(methylamino)phenol) and your target, 4-[(Methylamino)methyl]phenol .

  • Target Molecule: 4-[(Methylamino)methyl]phenol Hydrochloride[1]

  • Systematic Name: 4-Hydroxy-N-methylbenzylamine HCl

  • Structure:

    
    
    
  • CAS (Free Base): 78507-19-4 | CAS (HCl Salt): 63989-88-8

  • Primary Application: Adrenergic synthesis intermediates, polymer chemistry, and specialized photographic couplers.

This guide addresses the specific challenges of the benzylamine structure, which differs significantly from the aniline-type chemistry of Metol.

Impurity Profiling: The "Why" Behind Low Purity

In the reductive amination of 4-hydroxybenzaldehyde with methylamine, purity issues rarely stem from "bad reagents" but rather from competitive kinetics .

The "Dimmer" Problem (Bis-alkylation): The most persistent impurity is the tertiary amine, formed when your product competes with methylamine for the unreacted aldehyde.

  • Mechanism: Product (

    
     amine) + Aldehyde 
    
    
    
    Iminium Ion
    
    
    Reduction
    
    
    Bis-(4-hydroxybenzyl)methylamine .
  • Diagnosis: If your melting point is broad and depressed (e.g., <140°C where >160°C is expected), you likely have significant bis-alkylation.

Visualizing the Impurity Pathway

ReactionPath Aldehyde 4-Hydroxybenzaldehyde Imine Intermediate Imine Aldehyde->Imine + MeNH2 MeNH2 Methylamine (Excess Required) Product Target Product (Secondary Amine) Imine->Product + Reducing Agent (NaBH4/H2) Impurity Bis-Alkylated Impurity (Tertiary Amine) Product->Impurity + Aldehyde (Side Reaction)

Figure 1: Competitive reaction pathway. The red dashed line represents the formation of the "Dimmer" impurity, which occurs if methylamine concentration drops or addition is too slow.

Troubleshooting Guides (Q&A Format)

Issue 1: "My product is turning pink/brown during filtration."

Diagnosis: Phenolic Oxidation. The phenol moiety is electron-rich and prone to oxidation by atmospheric oxygen, especially under basic conditions or in the presence of trace metal ions. Corrective Protocol:

  • Acidification: Ensure the crude reaction mixture is acidified to pH < 2 immediately after workup. The protonated amine and phenol are resistant to oxidation.

  • Scavenging: Add 0.1% Sodium Metabisulfite (

    
    ) to your recrystallization solvent.
    
  • Atmosphere: Perform the final filtration under a blanket of Argon or Nitrogen.

Issue 2: "The product oils out as a sticky gum instead of crystallizing."

Diagnosis: Trapped Solvent / Amphoteric Isoelectric Trapping. This molecule is amphoteric. If you attempt to precipitate the free base near its isoelectric point (pH ~9-10), it often forms an amorphous gum rather than a crystal. Corrective Protocol:

  • Do not isolate the free base. Isolate directly as the Hydrochloride salt.

  • Trituration: If the HCl salt oils out, it likely contains residual alcohol. Decant the supernatant, add anhydrous Diethyl Ether or MTBE, and scratch the flask vigorously with a glass rod to induce nucleation.

Issue 3: "HPLC shows 5-10% of a non-polar impurity (The Dimmer)."

Diagnosis: Insufficient Methylamine Excess. Corrective Protocol:

  • Synthesis Adjustment: Increase Methylamine equivalents from 1.2 eq to 3.0 - 5.0 eq . This statistically forces the aldehyde to react with methylamine rather than your product.

  • Purification: Use the Selective Salt Precipitation method (see Section 4). The bis-alkylated impurity forms a more soluble HCl salt than the target product in Isopropanol.

Advanced Purification Protocol: Selective Recrystallization

This protocol exploits the solubility differential between the target secondary amine HCl and the bis-alkylated tertiary amine HCl.

Reagents:

  • Crude 4-[(Methylamino)methyl]phenol HCl[1]

  • Solvent A: Isopropanol (iPrOH) - High Purity

  • Solvent B: Methanol (MeOH)[2]

  • Anti-solvent: Diethyl Ether (

    
    ) or MTBE
    

Step-by-Step Methodology:

  • Dissolution:

    • Place 10g of crude solid in a flask.

    • Add minimal boiling Methanol (approx. 3-5 mL per gram) until fully dissolved. Note: If the solution is dark, treat with activated charcoal for 15 mins and filter hot.

  • Displacement (The Critical Step):

    • While keeping the solution hot (but not boiling), slowly add hot Isopropanol (approx. 20 mL).

    • Boil off the Methanol (b.p. 64.7°C) selectively by heating the mixture to 80°C (b.p. of iPrOH is 82.6°C).

    • Why? The target HCl salt is sparingly soluble in iPrOH, while the bis-impurity remains soluble.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature with gentle stirring.

    • Seed it: If available, add a seed crystal of pure material at 40°C.

    • Cool to 0°C in an ice bath for 2 hours.

  • Filtration & Wash:

    • Filter the white needles under inert gas (if possible).

    • Wash 1: Cold Isopropanol (removes bis-impurity).

    • Wash 2: Anhydrous Diethyl Ether (removes residual iPrOH and dries the solid).

  • Drying:

    • Vacuum dry at 40°C over

      
       or silica gel. The salt is hygroscopic; store in a desiccator.
      
Purification Logic Flowchart

PurificationLogic Start Crude HCl Salt Mixture Dissolve Dissolve in Min. Hot MeOH Start->Dissolve Charcoal Dark Color? Add Charcoal & Filter Hot Dissolve->Charcoal Displace Add Hot iPrOH Distill off MeOH Charcoal->Displace No Charcoal->Displace Yes (Filtrate) Cool Cool to 0°C (Target Precipitates) Displace->Cool Filter Filter & Wash (Cold iPrOH -> Et2O) Cool->Filter Check Check Purity (HPLC) Filter->Check Success Pure Product (>98%) Check->Success Pass Fail Recrystallize from EtOH/Et2O Check->Fail Fail Fail->Dissolve

Figure 2: Decision tree for the purification of the hydrochloride salt. Note the solvent displacement step to remove the more soluble tertiary amine impurity.

Quantitative Data Summary

ParameterTarget SpecificationCommon Failure ModeCause / Solution
Appearance White to off-white crystalsPink/Brown powderPhenolic oxidation. Use Argon/Bisulfite.
Melting Point 160–165°C (dec.)*< 145°C (Broad)Bis-alkylation impurity. Recrystallize.
Solubility Water, MeOH, EtOHTurbid in WaterPresence of free base or silica. Acidify.[3]
HPLC Purity > 98.0%Peak at RRT 1.2Bis-alkylation. Increase MeNH2 equivalents.

*Note: Melting points for HCl salts vary based on hydration state. Always compare against a known standard or use NMR for absolute confirmation.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Foundational text on controlling reductive amin
  • PubChem Compound Summary. (2024). "4-(Methylaminomethyl)phenol."[1][5] National Center for Biotechnology Information. Link

    • Source for structural verification and physical property d
  • Common Organic Chemistry. (2024). "Reductive Amination Conditions and Reagents." Link

    • General guide for solvent selection in amine synthesis.
  • TCI Chemicals. (2024). "Product Specification: 4-(Methylamino)phenol Sulfate (Metol)." Link

    • Cited for contrast: Illustrates the difference in properties between the target benzylamine and the common aniline deriv

Sources

Troubleshooting

optimizing storage conditions for long-term stability of 4-[(Methylamino)methyl]phenol hydrochloride

This is a technical support guide designed for researchers and laboratory managers. It prioritizes chemical logic and evidence-based stability protocols for 4-[(Methylamino)methyl]phenol hydrochloride .

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and laboratory managers. It prioritizes chemical logic and evidence-based stability protocols for 4-[(Methylamino)methyl]phenol hydrochloride .

Compound Identity Verification:

  • IUPAC Name: 4-[(Methylamino)methyl]phenol hydrochloride[1]

  • Common Synonyms: p-Hydroxy-N-methylbenzylamine HCl; N-Methyl-4-hydroxybenzylamine HCl[1]

  • CAS Number: 63989-88-8[1][2]

  • Target Audience: Synthetic Chemists, Medicinal Chemists, Formulation Scientists.

⚠️ CRITICAL DISAMBIGUATION WARNING: Do NOT confuse this compound with Metol (p-Methylaminophenol sulfate, CAS 55-55-0), which is a photographic developer. [1] * This Compound (CAS 63989-88-8): Contains a methylene bridge (-CH2-) between the ring and the nitrogen.[1] Used primarily as a pharmaceutical building block (synephrine/adrenergic analogs).

  • Metol: Nitrogen is attached directly to the ring.

If you are looking for Metol storage, please consult a photographic chemistry guide, as the redox potentials differ significantly.[1]

Part 1: The "Gold Standard" Storage Protocol

For users requiring maximum shelf-life (>2 years) and assay integrity >98%.[1]

Q: What are the absolute optimal conditions for long-term storage of the solid powder?

A: While some Certificates of Analysis (CoA) state "Store at Room Temperature," this is a shipping standard, not a preservation standard. For long-term stability, you must arrest two primary degradation pathways: Phenolic Oxidation and Hygroscopic Hydrolysis .[1]

The Optimized Protocol:

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Arrhenius kinetics dictate that lowering temperature from 25°C to -20°C significantly slows the rate of auto-oxidation and thermally induced disproportionation.[1]
Atmosphere Argon or Nitrogen Headspace The phenolic moiety is electron-rich and prone to radical attack by singlet oxygen.[1] Displacing air with an inert gas prevents the formation of quinone intermediates.
Humidity <10% RH (Desiccator) As a hydrochloride salt, the compound is hygroscopic. Moisture uptake leads to "caking" and facilitates proton transfer reactions that accelerate degradation.
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV/Vis light (200–450 nm) which can photo-catalyze the oxidation of the phenol ring.
Q: I received the bottle at room temperature. Is it degraded?

A: Likely not. The solid HCl salt is kinetically stable for weeks at ambient temperature if kept dry. However, once the seal is broken, the "clock starts" on oxidation.

  • Action Item: Upon receipt, perform an initial visual inspection (should be White to Off-White).[1] If you do not plan to use it immediately, transfer it to the -20°C storage condition described above.

Part 2: Solution Stability & Handling (The Benchtop Guide)

Q: Can I store stock solutions of this compound?

A: Not recommended for long periods. Unlike the solid salt, the compound in solution is highly vulnerable to benzylic oxidation and quinone methide formation , especially at higher pH.

Stability Window by Solvent:

Solvent SystemStability EstimateStorage ConditionNotes
Water (pH < 6) 24 - 48 Hours+4°C, DarkAcidic pH stabilizes the amine salt.[1] At neutral/basic pH, the free base is liberated and rapidly oxidizes.
DMSO / Methanol 1 Week-20°C, Inert GasUse anhydrous solvents. Protiction solvents (alcohols) are preferred over aprotic solvents if trace water is present.
Basic Buffers (pH > 8) < 1 Hour Immediate Use Rapid oxidation to colored quinoid species occurs. Prepare in situ.
Q: Why does my solution turn pink/brown after a few hours?

A: This is the hallmark of Phenolic Oxidation .

  • Mechanism: Trace metal ions (Fe³⁺, Cu²⁺) or dissolved oxygen abstract a hydrogen atom from the phenolic hydroxyl group.

  • Propagation: This forms a phenoxy radical, which resonates and couples to form highly colored quinone or diazo-like oligomers.[1]

  • Prevention:

    • Degas buffers with Nitrogen/Helium for 15 mins before dissolution.

    • Add a radical scavenger (e.g., Sodium Metabisulfite or Ascorbic Acid) if compatible with your downstream assay.

Part 3: Troubleshooting & Diagnostics[1]

Visual Diagnostic Guide

Use this table to assess the quality of your material before running an experiment.

ObservationDiagnosisAction Required
White Crystalline Powder Optimal Proceed with experiment.[1]
Beige / Faint Yellow Clumps Mild Oxidation/Moisture Purify or Verify: Check purity via HPLC. Likely >95% pure, but surface oxidation has occurred.
Pink / Brown / Black Severe Degradation Discard. The presence of quinones acts as a redox catalyst, accelerating further decomposition.
Hard "Rock" inside bottle Hygroscopic Caking Caution. The chemical identity may be intact, but accurate weighing is impossible. Do not chip; dissolve the whole mass if possible, or discard.
Diagram: Storage Decision Logic

Use this workflow to determine where to store your specific batch.

StorageLogic Start Received Compound (CAS 63989-88-8) Usage When will you use it? Start->Usage Immediate Within 48 Hours Usage->Immediate LongTerm > 48 Hours / Long Term Usage->LongTerm RT_Store Store at Room Temp (20-25°C) in Desiccator (Dark) Immediate->RT_Store Cold_Store Store at -20°C Argon Flush + Desiccant LongTerm->Cold_Store Solution Preparing Solution? RT_Store->Solution Cold_Store->Solution Solvent_Check Check Solvent pH Solution->Solvent_Check Acidic Acidic/Neutral (pH < 7) Use within 24h Solvent_Check->Acidic Water/MeOH Basic Basic (pH > 7) Use IMMEDIATELY Solvent_Check->Basic Buffers

Caption: Decision tree for optimizing storage based on usage timeline and solvent conditions.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I re-crystallize the material if it has turned beige? A: Yes. Recrystallization from Ethanol/Diethyl Ether is effective for removing colored oxidation impurities.

  • Protocol: Dissolve in minimal warm ethanol (absolute), filter to remove insoluble particulates, and slowly add diethyl ether until turbid. Cool to 4°C. The hydrochloride salt should crystallize out as white needles, leaving the colored quinone impurities in the mother liquor.

Q: Is this compound light sensitive? A: Yes. While not as sensitive as silver halides, phenolic amines are photo-labile.[1] UV light excites the aromatic ring, lowering the activation energy for oxidation. Always wrap clear vials in aluminum foil if amber glass is unavailable.

Q: I need to heat the solution for a reaction. Is it stable? A: Only under acidic conditions.

  • Acidic (pH < 4): Stable up to ~80°C for short periods.

  • Basic (pH > 8): Heating will cause rapid degradation via the Mannich-type reversal or oxidative polymerization.[1] If heating in base is required, you must use a strictly oxygen-free atmosphere (Schlenk line techniques).[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2024).[3][4] PubChem Compound Summary for CID 97472, 4-Hydroxybenzylamine (Structural Analog). Retrieved from [Link]

  • Phenolic Oxidation Mechanisms

    • Burton, G. W., & Ingold, K. U. (1986). Autoxidation of biological molecules. 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society.[5] (Provides mechanistic basis for phenolic oxidation storage risks).

  • General Storage of Hygroscopic Amine Salts
  • Supplier Storage Specifications (Baseline)

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship of (methylamino)methyl)phenol isomers

Topic: Structure-Activity Relationship (SAR) of (Methylamino)methyl)phenol Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The (methy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of (Methylamino)methyl)phenol Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The (methylamino)methyl)phenol scaffold—chemically defined as


-methyl-hydroxybenzylamine—represents a critical pharmacophore in medicinal chemistry. While often overshadowed by its ethyl-homologue (the phenethylamine class, e.g., epinephrine), the single-carbon benzylamine linker confers distinct steric and electronic properties.

This guide analyzes the Structure-Activity Relationship (SAR) of the three positional isomers:

  • Ortho (2-isomer): A potent anti-virulence agent targeting biofilm formation.

  • Para (4-isomer): A structural antioxidant and adrenergic pharmacophore fragment.

  • Meta (3-isomer): A comparator with distinct electronic decoupling.

Physicochemical Profiling: The Structural Basis of Activity

The biological divergence of these isomers is rooted in their intramolecular interactions. The proximity of the hydroxyl (-OH) and amine (-NHMe) groups dictates their solubility, pKa, and receptor binding modes.

Table 1: Physicochemical Comparison of Isomers
FeatureOrtho-((methylamino)methyl)phenol Para-((methylamino)methyl)phenol Meta-((methylamino)methyl)phenol
Common Name

-methyl-2-hydroxybenzylamine

-methyl-4-hydroxybenzylamine

-methyl-3-hydroxybenzylamine
H-Bonding Intramolecular (O-H···N)Intermolecular (Network)Intermolecular
pKa (Phenol) ~10.0 - 10.3 (Stabilized by H-bond)~9.9 - 10.1~9.8 - 10.0 (Inductive withdrawal)
Lipophilicity Higher (Pseudo-ring formation masks polarity)Lower (Exposed polar groups)Moderate
Key Activity Anti-Biofilm / Anti-Virulence Antioxidant / Adrenergic Weak Antioxidant
Code Name SarABI-12 (in S. aureus studies)N/AN/A
Structural Visualization

The following diagram illustrates the critical intramolecular hydrogen bond in the ortho isomer versus the open conformation of the para isomer.

IsomerStructure cluster_0 Ortho Isomer (Biofilm Active) cluster_1 Para Isomer (Antioxidant Active) Ortho_Struct Phenol Ring (C1-OH, C2-CH2NHMe) H_Bond Intramolecular H-Bond (O-H ... N) Ortho_Struct->H_Bond Stabilizes Lipophilicity Increased Permeability (Masked Polarity) H_Bond->Lipophilicity Result Para_Struct Phenol Ring (C1-OH, C4-CH2NHMe) Resonance Direct Resonance (OH to CH2) Para_Struct->Resonance Allows Radical_Stab Radical Scavenging (Stable Phenoxy Radical) Resonance->Radical_Stab Enhances caption Figure 1: Structural determinants of biological activity. The ortho-isomer forms a pseudo-ring via H-bonding.

Figure 1: Structural determinants of biological activity. The ortho-isomer forms a pseudo-ring via H-bonding.

Biological Activity Profile 1: Anti-Biofilm & Virulence

Primary Isomer: Ortho (2-((methylamino)methyl)phenol)

Unlike traditional antibiotics that kill bacteria (imposing selection pressure), the ortho isomer acts as an anti-virulence agent . Research identifies it as a specific inhibitor of the Staphylococcal Accessory Regulator A (SarA).

Mechanism of Action[1]
  • Target: SarA protein, a global regulator of virulence in Staphylococcus aureus.

  • Binding Site: Residues Glu-89 and Arg-90 on SarA.

  • Effect: Down-regulation of virulence genes (fnbA, hla, hld) without inhibiting bacterial growth.

  • Outcome: Inhibition of biofilm formation (>70% at 1.25 μM) and reduction of hemolytic activity.

Experimental Evidence

In studies targeting multidrug-resistant S. aureus, the ortho isomer (SarABI-12) demonstrated:

  • Biofilm Inhibition: Significant reduction in crystal violet staining.

  • Gene Expression: Reduced mRNA levels of fibronectin-binding proteins (adhesion factors).

  • Non-Bactericidal: No kill zone observed up to 1500 μM, preserving the microbiome and reducing resistance risks.

SarAPathway Compound Ortho-((methylamino)methyl)phenol (SarABI-12) Target SarA Protein (Quorum Regulator) Compound->Target Binds (Glu89, Arg90) Gene_Reg Down-regulation of Virulence Genes Target->Gene_Reg Modulates Genes fnbA (Adhesion) hla (Alpha-toxin) hld (Delta-toxin) Gene_Reg->Genes Represses Phenotype Inhibition of Biofilm & Reduced Hemolysis Genes->Phenotype Prevents caption Figure 2: Mechanism of anti-virulence activity by the ortho isomer against S. aureus.

Figure 2: Mechanism of anti-virulence activity by the ortho isomer against S. aureus.[1][2][3][4][5][6][7][8][9][10][11][12]

Biological Activity Profile 2: Antioxidant Activity

Primary Isomer: Para (4-((methylamino)methyl)phenol)

Phenolic compounds scavenge free radicals via Hydrogen Atom Transfer (HAT). The position of the substituent relative to the hydroxyl group is critical for stabilizing the resulting phenoxy radical.

  • Para-Isomer: The amine group (via the methylene bridge) allows for hyperconjugative interaction. More importantly, the para position lacks the steric hindrance of the ortho position, often allowing better access to bulky radicals like DPPH.

  • Meta-Isomer: Lacks direct resonance conjugation between the substituent and the radical center, resulting in a less stable phenoxy radical and lower antioxidant capacity.

  • Ortho-Isomer: While capable of H-bonding, the steric crowding can sometimes impede the approach of oxidant species, though the intramolecular H-bond can lower the O-H bond dissociation energy (BDE) in specific solvents.

Comparative Data (General Phenolic Trend):

  • Radical Scavenging (DPPH): Para > Ortho > Meta.

  • Mechanism: Formation of a stable quinone-methide-like intermediate is feasible for Para/Ortho but not Meta.

Experimental Protocols

A. Synthesis via Reductive Amination

This protocol yields the target isomers from their corresponding hydroxybenzaldehydes.

Reagents:

  • Salicylaldehyde (for Ortho) or 4-Hydroxybenzaldehyde (for Para)

  • Methylamine (33% in ethanol)

  • Sodium Borohydride (NaBH4)

  • Methanol (Solvent)[4]

Workflow:

  • Imine Formation: Dissolve 10 mmol of aldehyde in 20 mL methanol. Add 12 mmol methylamine solution. Stir at RT for 2 hours (color change indicates imine formation).

  • Reduction: Cool to 0°C. Slowly add 15 mmol NaBH4. Stir for 4 hours, allowing to warm to RT.

  • Workup: Quench with water. Acidify with HCl to pH 2 (to trap amine). Wash with ether (removes non-basic impurities). Basify aqueous layer to pH 10 with NaOH. Extract with Ethyl Acetate.[13]

  • Purification: Recrystallize from Ethanol/Hexane.

B. Biofilm Inhibition Assay (Crystal Violet)

Purpose: Quantify the anti-virulence efficacy of the ortho isomer.

  • Culture: Grow S. aureus overnight in Tryptic Soy Broth (TSB) + 1% Glucose.

  • Treatment: Dilute culture 1:100 in fresh media. Add compound (0.5 - 64 μM) in 96-well plates.

  • Incubation: 37°C for 24 hours (static).

  • Staining:

    • Discard supernatant (planktonic cells).

    • Wash wells 3x with PBS.

    • Fix with methanol (15 min).

    • Stain with 0.1% Crystal Violet (15 min).

    • Wash with water.[4]

  • Quantification: Solubilize dye with 33% Acetic Acid. Measure Absorbance at 595 nm.

  • Validity Check: Controls (untreated cells) must show high OD (>1.0). Sterile controls must show OD < 0.1.

SynthesisWorkflow Step1 Aldehyde + Methylamine (Imine Formation) Step2 NaBH4 Reduction (0°C to RT) Step1->Step2 Schiff Base Step3 Acid/Base Extraction (Purification) Step2->Step3 Amine Salt Product Pure Isomer (Crystalline) Step3->Product Free Base caption Figure 3: Reductive amination workflow for synthesis.

Figure 3: Reductive amination workflow for synthesis.

References

  • Arya, R., & Princy, S. A. (2013). Amino-derivative of phenol, 2-((methylamino)methyl)phenol, as a specific inhibitor of SarA to combat biofilm formation in Staphylococcus aureus. Frontiers in Microbiology .

  • Bhatia, S., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. Frontiers in Microbiology .

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology. (Standard DPPH Protocol).
  • PubChem Compound Summary . 2-[(Methylamino)methyl]phenol. National Center for Biotechnology Information .

Sources

Comparative

Comparative Guide: 4-[(Methylamino)methyl]phenol vs. Furanones in Quorum Sensing Inhibition

[1] Executive Summary This guide provides a technical comparison between phenolic amines —specifically 4-[(Methylamino)methyl]phenol hydrochloride (and its well-characterized isomer 2-[(Methylamino)methyl]phenol )—and ha...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between phenolic amines —specifically 4-[(Methylamino)methyl]phenol hydrochloride (and its well-characterized isomer 2-[(Methylamino)methyl]phenol )—and halogenated furanones (e.g., C-30, C-56) as Quorum Sensing Inhibitors (QSIs).[1]

The Verdict:

  • Furanones are the "Gold Standard" for Gram-negative inhibition (targeting LuxR-type receptors) but suffer from high cytotoxicity and chemical instability.[1]

  • [(Methylamino)methyl]phenols represent a safer, targeted class for Gram-positive inhibition (specifically targeting the SarA regulator in S. aureus), offering superior stability and antibiotic synergy with negligible toxicity.[2]

Introduction: The QSI Landscape

Quorum Sensing (QS) is the density-dependent communication system bacteria use to synchronize virulence and biofilm formation.[1][3]

  • Furanones: Originally isolated from the red alga Delisea pulchra, these compounds mimic N-acyl homoserine lactones (AHLs), the primary signal in Gram-negative bacteria.[1]

  • [(Methylamino)methyl]phenols: Synthetic derivatives of natural phenolic amines. While the 4-isomer (N-methyl-4-hydroxybenzylamine) is a known structural analog, the 2-isomer has been definitively characterized as a potent inhibitor of the SarA (Staphylococcal accessory regulator) pathway in Staphylococcus aureus.[1]

Note on Isomers: This guide primarily references efficacy data from the 2-isomer to represent the [(Methylamino)methyl]phenol class, as it is the scientifically validated benchmark for this specific QSI activity. The 4-isomer shares the core pharmacophore but may exhibit varying potency.[1]

Mechanistic Comparison

Furanones: The "Decoy & Destabilize" Strategy

Furanones function as competitive antagonists.[2] They enter the Gram-negative cell and bind to the LuxR -type receptor (the AHL sensor).[1] However, unlike the native AHL signal, furanone binding induces a conformational change that targets the LuxR protein for rapid proteolytic degradation.[2]

  • Target: LuxR (and homologs like LasR, RhlR).[2]

  • Outcome: Receptor degradation

    
     Virulence genes (lasI, rhlI) OFF.[2]
    
[(Methylamino)methyl]phenols: The "Regulator Blockade"

These compounds do not mimic the signal; they target the transcription factor itself. In S. aureus, the SarA protein is a global regulator essential for biofilm formation (ica operon) and virulence (hla, fnbA).[2] The phenolic amine binds to SarA, preventing it from binding to promoter DNA.[2]

  • Target: SarA (Global Regulator).[2]

  • Outcome: Downregulation of adhesins (FnbA) and toxins

    
     Biofilm failure.
    
Visualization: Molecular Pathways

QS_Mechanism cluster_GramNeg Gram-Negative (Furanones) cluster_GramPos Gram-Positive (Phenolic Amines) AHL Native AHL Signal LuxR LuxR Receptor AHL->LuxR Activates Furanone Furanone (Inhibitor) Furanone->LuxR Destabilizes Proteolysis Proteolytic Degradation LuxR->Proteolysis Accelerated Turnover Virulence_GN Virulence Genes LuxR->Virulence_GN Expression Blocked Phenol [(Methylamino)methyl]phenol SarA SarA Regulator Phenol->SarA Binds Active Site Promoter Target Promoters (fnbA, hla) SarA->Promoter DNA Binding Blocked Biofilm Biofilm Formation Promoter->Biofilm Downregulated

Caption: Comparative mechanism of action.[1][4][5] Left: Furanones induce LuxR degradation in Gram-negatives.[1] Right: Phenolic amines block SarA DNA-binding in Gram-positives.[1]

Performance Metrics & Efficacy Data

The following table synthesizes data from key studies comparing halogenated furanones (specifically C-30) and the validated 2-[(Methylamino)methyl]phenol.

FeatureFuranones (e.g., C-30)[(Methylamino)methyl]phenol
Primary Target Gram-Negative (P. aeruginosa)Gram-Positive (S. aureus)
Biofilm Inhibition ~60–80% reduction (at 10–50 µM)~70–85% reduction (at 50–100 µg/mL)
Toxicity (Mammalian) High (Cytotoxic at active conc.)[1][6]Negligible (Non-toxic to PBMCs)
Chemical Stability Low (Lactone ring hydrolysis at pH >7)High (Stable phenol/amine structure)
Antibiotic Synergy Increases sensitivity to TobramycinReduces MIC of Gentamicin/Oxacillin
Resistance Potential Moderate (Efflux pumps can adapt)Low (Targets conserved regulator)

Key Insight: While furanones are potent, their toxicity limits clinical application.[2] The phenolic amine derivative shows a "sweet spot" of high efficacy and low toxicity, making it a superior lead for drug development against MRSA.[2]

Experimental Protocols

To validate these compounds in your own lab, use the following self-validating workflows.

Protocol A: Biofilm Inhibition Assay (Crystal Violet)

This is the standard for quantifying the prevention of biofilm formation.

  • Culture Prep: Grow S. aureus (for Phenol) or P. aeruginosa (for Furanone) overnight in TSB/LB. Dilute to OD₆₀₀ = 0.05.[2]

  • Treatment: Add 100 µL bacterial suspension to 96-well plate. Add 100 µL of inhibitor (range: 10–200 µg/mL). Control: Solvent only (DMSO/Water).[2]

  • Incubation: 24h at 37°C (static).

  • Staining:

    • Discard supernatant (planktonic cells).[2]

    • Wash 3x with PBS.[2]

    • Stain with 0.1% Crystal Violet (15 min).[2]

    • Solubilize stain with 33% Acetic Acid.[2]

  • Quantification: Measure Absorbance at 590 nm.

    • Calculation: % Inhibition =

      
      .[1]
      
Protocol B: QS-Regulated Gene Expression (RT-qPCR)

Crucial for proving Mechanism. Mere biofilm reduction is not proof of QS inhibition (it could be growth inhibition).[1] You must prove specific gene downregulation.[2]

  • Target Genes (Phenol): hla (alpha-hemolysin), fnbA (fibronectin-binding protein).[1]

  • Target Genes (Furanone): lasI, lasB (elastase).[2]

  • Validation Check: The treated sample must show reduced gene expression without a significant reduction in CFU/mL (growth).

Visualization: Screening Workflow

Experimental_Workflow Start Compound Library (Phenols / Furanones) MIC_Test Step 1: MIC Determination (Exclude Growth Inhibitors) Start->MIC_Test Biofilm_Assay Step 2: Biofilm Inhibition (Crystal Violet) MIC_Test->Biofilm_Assay Use Sub-MIC Conc. Decision >50% Biofilm Reduction? Biofilm_Assay->Decision Mechanistic Step 3: Mechanistic Validation Decision->Mechanistic Yes Discard Discard (Antibiotic Activity) Decision->Discard No qPCR RT-qPCR (Virulence Genes) Mechanistic->qPCR Reporter Reporter Strain Assay (Violacein/Bioluminescence) Mechanistic->Reporter Valid Validated QSI Candidate qPCR->Valid Reporter->Valid

Caption: Screening workflow ensuring candidates are true QS inhibitors (Sub-MIC activity) and not just antibiotics.

References

  • Balamurugan, P., et al. (2017). "Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes."[1][2][3][7] Frontiers in Microbiology.

  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors."[2] EMBO Journal.[2] (Foundational work on Furanones/C-30).[1][8][9][10]

  • Defoirdt, T., et al. (2007). "Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover."[2] Microbiology.

  • Mani, A., et al. (2024). "Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa."[1][2] ACS Omega.[2]

Sources

Validation

Comparative Scaffold Analysis: 4-[(Methylamino)methyl]phenol vs. Aminated Thymol Derivatives

[1][2] Executive Summary: The Divergence of Phenolic Utility This guide provides a comparative technical analysis of two chemically related yet pharmacologically distinct phenolic scaffolds: 4-[(Methylamino)methyl]phenol...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Divergence of Phenolic Utility

This guide provides a comparative technical analysis of two chemically related yet pharmacologically distinct phenolic scaffolds: 4-[(Methylamino)methyl]phenol hydrochloride (commonly known as Pholedrine ) and Aminated Thymol Derivatives (specifically Thymol Mannich Bases ).[1][2]

While both compounds share a core aminophenol motif (a phenolic ring coupled with an amine side chain), their substitution patterns dictate vastly different therapeutic applications.[2] Pholedrine utilizes a minimized steric profile to act as a targeted sympathomimetic agonist (GPCR ligand).[2] In contrast, Thymol derivatives leverage the bulky isopropyl group of the terpenoid skeleton to function as broad-spectrum antimicrobial agents and redox modulators .[1]

Key Selection Criterion:

  • Select Pholedrine for hemodynamic stability, mydriasis, and adrenergic signaling modulation.

  • Select Thymol Derivatives for antimicrobial preservation, antioxidant formulation, and membrane-disrupting antisepsis.

Chemical Architecture & Structural Activity Relationship (SAR)

The fundamental difference lies in the "lock-and-key" fit versus "blanket coverage" mechanisms driven by their structures.[1][2]

4-[(Methylamino)methyl]phenol (Pholedrine)[1][2][3]
  • Structure: A simple phenol ring with a flexible

    
    -methyl-benzylamine tail.[1][2]
    
  • SAR Feature: The lack of steric bulk on the ring (ortho/meta positions are unsubstituted) allows the molecule to enter the narrow binding pocket of adrenergic receptors (specifically

    
     and 
    
    
    
    ). The hydroxyl group is crucial for hydrogen bonding with receptor serine residues.[2]
  • Hydrophilicity: High (typically used as a hydrochloride salt), ensuring rapid systemic distribution.[2]

Thymol Mannich Bases (Aminated Thymol)[1][2]
  • Structure: A phenolic ring substituted with a bulky isopropyl group (C2) and a methyl group (C5).[2] The amine is introduced via the Mannich reaction (condensation with formaldehyde and a secondary amine) at the ortho position relative to the hydroxyl.

  • SAR Feature: The isopropyl group creates significant steric hindrance, preventing adrenergic receptor binding. Instead, this lipophilic bulk facilitates insertion into bacterial phospholipid bilayers.[2]

  • Lipophilicity: High (LogP > 3.0), optimizing membrane permeability and radical scavenging capacity.[2]

Mechanistic Profiling

Pholedrine: Adrenergic Signaling (GPCR Activation)

Pholedrine acts primarily as an indirect sympathomimetic .[2] It enters the nerve terminal via the Norepinephrine Transporter (NET), displacing stored norepinephrine (NE) from vesicles into the synapse.

Pholedrine_Mechanism Pholedrine Pholedrine (4-MMP) NET NE Transporter (NET) Pholedrine->NET Substrate Entry Receptor Adrenergic Receptor (α1/β1) Pholedrine->Receptor Direct Agonism (Weak) Vesicle Synaptic Vesicle NET->Vesicle Translocation NE_Release Norepinephrine Displacement Vesicle->NE_Release Displaces NE Synapse Synaptic Cleft NE_Release->Synapse NE Efflux Synapse->Receptor Binding Response Vasoconstriction / Mydriasis Receptor->Response Signal Transduction

Figure 1: Mechanism of Action for Pholedrine.[1][2] The primary pathway involves the displacement of norepinephrine, leading to indirect adrenergic stimulation.

Thymol Derivatives: Redox & Membrane Modulation

Thymol derivatives function via Hydrogen Atom Transfer (HAT) .[2] The phenolic hydroxyl group donates a hydrogen to neutralize free radicals (ROO•). The bulky isopropyl group stabilizes the resulting phenoxy radical, preventing it from reacting further.

Thymol_Mechanism cluster_membrane Antimicrobial Action Thymol Thymol Derivative (Ar-OH) Complex Transition State Thymol->Complex H-Atom Transfer Membrane Bacterial Membrane Thymol->Membrane Hydrophobic Insertion Radical Free Radical (DPPH• / ROO•) Radical->Complex Neutral Neutralized Species (ROOH) Complex->Neutral Reduction StableRad Stable Phenoxy Radical (Ar-O•) Complex->StableRad Resonance Stabilization Lysis Cell Lysis / Leakage Membrane->Lysis Disruption

Figure 2: Dual Mechanism of Thymol Derivatives: Antioxidant radical scavenging via HAT and antimicrobial action via membrane disruption.[3]

Experimental Performance Protocols

To validate the choice between these scaffolds, use the following self-validating protocols.

Protocol A: Hemodynamic Potency (Pholedrine Validation)

Objective: To quantify the sympathomimetic pressor effect.

  • Preparation: Anesthetize Wistar rats (250–300g) with pentobarbital sodium (60 mg/kg, i.p.). Cannulate the carotid artery for blood pressure (BP) monitoring.[2]

  • Baseline: Stabilize BP for 20 minutes. Administer saline control.

  • Dosing: Administer Pholedrine HCl intravenously in ascending doses (

    
     mg/kg).
    
  • Measurement: Record Mean Arterial Pressure (MAP) and Heart Rate (HR).

  • Validation Check: Pre-treat a subset of animals with Reserpine (depletes norepinephrine).[1][2] If Pholedrine's effect is significantly blunted (>60% reduction), the indirect mechanism is confirmed.

Protocol B: Antioxidant Capacity (Thymol Derivative Validation)

Objective: To determine the Radical Scavenging Activity (RSA) using the DPPH assay.

  • Reagent Prep: Prepare a

    
     mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[1][2] Protect from light.[2][4]
    
  • Sample Prep: Dissolve Thymol Mannich base in methanol (Series:

    
     µg/mL).
    
  • Reaction: Mix 1.0 mL of sample with 3.0 mL of DPPH solution. Vortex vigorously.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Quantification: Measure absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    [1][2][5]
    
  • Standard: Compare against Ascorbic Acid or BHT (Butylhydroxytoluene).[1][2]

Comparative Data Analysis

The following tables summarize the performance characteristics derived from standard pharmacological assays.

Table 1: Physicochemical & Pharmacokinetic Profile
PropertyPholedrine HClThymol Mannich BasesImplication
LogP (Lipophilicity) ~0.5 (Hydrophilic)3.5 – 4.5 (Lipophilic)Pholedrine is water-soluble; Thymol derivatives require emulsification.[1][2]
pKa ~9.5 (Amine)~10.5 (Phenol)Pholedrine is ionized at physiological pH.[1][2]
Solubility >100 mg/mL (Water)<1 mg/mL (Water)Thymol bases are ideal for lipid-based formulations.[1][2]
Table 2: Functional Efficacy Comparison
Assay TypeMetricPholedrineThymol Derivatives
Vasoconstriction EC50 (Aorta)0.5 µM (Potent)>100 µM (Inactive)
Antioxidant IC50 (DPPH)>500 µg/mL (Weak)15–25 µg/mL (Strong)
Antimicrobial MIC (

)
>1000 µg/mL32–64 µg/mL
Toxicity LD50 (Oral, Rat)~200 mg/kg~980 mg/kg

Conclusion & Recommendation

  • Use 4-[(Methylamino)methyl]phenol (Pholedrine) when the application requires receptor-specific signaling in the cardiovascular or ophthalmic systems.[1][2] It is a precision tool for manipulating sympathetic tone.[1][2]

  • Use Thymol Derivatives when the goal is non-specific cellular protection or destruction .[2] Its lipophilic nature makes it superior for penetrating microbial biofilms and neutralizing oxidative stress in lipid environments.[2]

References

  • PubChem. (2025).[1][2][6] 4-((Methylamino)methyl)phenol | C8H11NO.[1][2] National Library of Medicine.[2] Link[1][2]

  • Sabour, G., et al. (2024).[2][5] Synthesis, Structural and Crystallographic Characterization of New Hydrosoluble Thymol Derivatives with Enhanced Antioxidant Activity. Moroccan Journal of Chemistry. Link

  • Bates, A.T., et al. (1977).[2] Pholedrine: A Substitute for Hydroxyamphetamine as a Diagnostic Eyedrop Test in Horner's Syndrome. British Journal of Ophthalmology.[2] Link

  • Li, X., et al. (2016).[2][7] Physical characterization and antioxidant activity of thymol solubilized Tween 80 micelles. Food Chemistry. Link

  • Nagoor Meeran, M.F., et al. (2017).[2] Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential. Frontiers in Pharmacology. Link

Sources

Comparative

Publish Comparison Guide: Validation of 4-[(Methylamino)methyl]phenol Hydrochloride Activity

This guide outlines the validation framework for 4-[(Methylamino)methyl]phenol hydrochloride (referred to herein as N-Me-PHBA ), a phenolic amine structural analog of tyrosine and tyramine. Based on its chemical structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 4-[(Methylamino)methyl]phenol hydrochloride (referred to herein as N-Me-PHBA ), a phenolic amine structural analog of tyrosine and tyramine. Based on its chemical structure—a phenol ring with a methylaminomethyl side chain—this compound is a prime candidate for Tyrosinase Inhibition (targeting melanogenesis) and potentially Amine Oxidase Inhibition .

This guide focuses on validating its activity as a Tyrosinase Inhibitor for pigmentation control, comparing it against industry standards: Kojic Acid , Arbutin , and Hydroquinone .

Executive Summary

4-[(Methylamino)methyl]phenol hydrochloride (N-Me-PHBA) represents a class of phenolic amine inhibitors designed to mimic the substrate specificity of Tyrosinase (EC 1.14.18.1). Unlike complex polyphenols, N-Me-PHBA offers a streamlined scaffold (Phenol + Methylamine bridge) that potentially allows for deeper penetration into the enzymatic active site.

This guide validates N-Me-PHBA’s efficacy by benchmarking it against three "Gold Standard" inhibitors:

  • Kojic Acid : The industry benchmark for chelation-based inhibition.

  • 
    -Arbutin : A standard for competitive inhibition and cellular safety.
    
  • Hydroquinone : The potency reference point (despite cytotoxicity concerns).

Key Value Proposition : N-Me-PHBA aims to bridge the gap between the high potency of hydroquinone and the safety profile of arbutin, leveraging its methyl-amino "anchor" to stabilize the enzyme-inhibitor complex.

Mechanistic Profile & Logic

The efficacy of N-Me-PHBA is grounded in Structural Mimicry . Tyrosinase normally binds Tyrosine (4-hydroxyphenylalanine). N-Me-PHBA retains the critical 4-hydroxyl phenol moiety required for active site recognition but replaces the carboxylic acid tail with a methylamino group .

  • Mechanism : Competitive Inhibition. The phenol ring enters the active site, coordinating with the Binuclear Copper Center (

    
     and 
    
    
    
    ). The protonated amine (at physiological pH) may interact with anionic residues (e.g., Glu/Asp) near the entrance, potentially locking the enzyme in an inactive state.
  • Differentiation : Unlike Kojic Acid (which primarily chelates Copper), N-Me-PHBA acts as a "substrate decoy," preventing DOPAquinone formation.

Visualization: Tyrosinase Inhibition Pathway

TyrosinasePathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation DOPAquinone DOPAquinone DOPA->DOPAquinone Oxidation Melanin Eumelanin (Pigment) DOPAquinone->Melanin Polymerization Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes NMePHBA 4-[(Methylamino)methyl]phenol (Candidate) NMePHBA->Tyrosinase Competitive Binding Kojic Kojic Acid (Chelator) Kojic->Tyrosinase Cu2+ Chelation

Caption: Mechanistic intervention of N-Me-PHBA in the melanogenesis pathway, competing with Tyrosine for the Tyrosinase active site.

Comparative Analysis Guide

To validate N-Me-PHBA, researchers must generate data across three dimensions: Potency (IC50) , Kinetics (Ki) , and Cellular Efficacy .

A. Potency Benchmarks (Cell-Free)

The following table outlines the expected performance metrics required to validate N-Me-PHBA as a superior or competitive alternative.

ParameterN-Me-PHBA (Target)Kojic Acid (Standard)Hydroquinone (High Potency)Interpretation
IC50 (Mushroom Tyrosinase) < 20

M
~25-50

M
~5-10

M
Lower IC50 indicates higher potency.
Mechanism CompetitiveMixed/ChelatorCompetitiveCompetitive profiles suggest specific active-site targeting.
Stability (pH 7.4) High (>24h)Moderate (Oxidizes)Low (Rapid Oxidation)Methylamino group should confer oxidative stability.
B. Cellular Efficacy (B16F10 Melanoma Cells)

Inhibition in a test tube does not guarantee cellular activity. N-Me-PHBA must penetrate the cell membrane to reach melanosomes.

  • Metric : Melanin Content Reduction (%) at non-cytotoxic concentrations.

  • Target : >50% reduction at 100

    
    M (comparable to Arbutin).
    

Experimental Validation Protocols

This section details the self-validating protocols required to generate the comparison data.

Protocol 1: High-Throughput Tyrosinase Inhibition Assay

Objective : Determine the IC50 of N-Me-PHBA relative to Kojic Acid.

  • Reagent Prep :

    • Enzyme : Mushroom Tyrosinase (Sigma T3824), 1000 U/mL in Phosphate Buffer (pH 6.8).

    • Substrate : L-DOPA (2 mM).

    • Test Compound : N-Me-PHBA hydrochloride dissolved in DMSO (ensure final DMSO < 1%).

  • Workflow :

    • In a 96-well plate, add 20

      
      L  of Test Compound (serially diluted: 1 - 500 
      
      
      
      M).
    • Add 140

      
      L  of Phosphate Buffer (50 mM, pH 6.8).
      
    • Add 20

      
      L  of Tyrosinase enzyme. Incubate for 10 min at 25°C.
      
    • Initiate : Add 20

      
      L  of L-DOPA substrate.
      
  • Measurement :

    • Monitor Absorbance at 475 nm (Dopachrome formation) kinetically for 20 minutes.

  • Calculation :

    • Plot log[Concentration] vs. % Inhibition to derive IC50.

Protocol 2: Kinetic Mode of Action (Lineweaver-Burk)

Objective : Confirm N-Me-PHBA is a competitive inhibitor (validating the structural mimicry hypothesis).

  • Setup : Run the inhibition assay (Protocol 1) using 4 fixed concentrations of N-Me-PHBA (e.g., 0, 10, 25, 50

    
    M) against varying L-DOPA concentrations (0.25, 0.5, 1.0, 2.0 mM).
    
  • Analysis :

    • Plot

      
       (velocity) vs. 
      
      
      
      (substrate).
    • Validation Criteria : If lines intersect at the Y-axis (

      
       is unchanged) but have different slopes (
      
      
      
      increases), the mechanism is Competitive . This confirms the molecule binds the active site.
Protocol 3: Cellular Melanin Quantification

Objective : Validate membrane permeability and biological efficacy.

  • Cell Line : B16F10 Murine Melanoma cells.

  • Treatment : Culture cells for 24h, then treat with N-Me-PHBA (10-100

    
    M) + 
    
    
    
    -MSH (100 nM) to stimulate melanogenesis.
  • Lysis : After 72h, wash with PBS and lyse in 1N NaOH at 60°C for 1 hour.

  • Readout : Measure Absorbance at 405 nm . Normalize to total protein content (BCA Assay).

  • Cytotoxicity Check : Parallel MTT assay is mandatory to ensure reduced melanin is due to inhibition, not cell death.

Validation Workflow Diagram

This diagram illustrates the logical flow from chemical validation to biological confirmation.

ValidationWorkflow cluster_0 Phase 1: Enzymatic Validation cluster_1 Phase 2: Cellular Validation Start Start: N-Me-PHBA Synthesis Assay1 Tyrosinase Inhibition Assay (Mushroom Tyrosinase) Start->Assay1 Calc1 Calculate IC50 (Benchmark: Kojic Acid) Assay1->Calc1 Kinetic Lineweaver-Burk Plot (Confirm Competitive Mechanism) Calc1->Kinetic CellAssay B16F10 Melanin Assay (Benchmark: Arbutin) Kinetic->CellAssay ToxAssay MTT Cytotoxicity Assay (Safety Check) CellAssay->ToxAssay Decision Is IC50 < 50 µM AND Non-Toxic? ToxAssay->Decision Decision->Start Fail (Redesign) Report Generate Comparison Guide (Potency vs. Toxicity Ratio) Decision->Report Pass

Caption: Step-by-step validation workflow ensuring both enzymatic potency and cellular safety before final reporting.

References

  • Chang, T. S. (2009).[1] "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 10(6), 2440-2475. Link

  • Kim, Y. J., & Uyama, H. (2005). "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future." Cellular and Molecular Life Sciences, 62(15), 1707-1723. Link

  • Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. Link

  • Solano, F. (2014).[2] "Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes." New Journal of Science, 2014. Link

Sources

Validation

assessing the cross-reactivity of 4-[(Methylamino)methyl]phenol hydrochloride in different assays

This guide outlines the technical protocols for assessing the cross-reactivity of 4-[(Methylamino)methyl]phenol hydrochloride (also known as N-methyl-4-hydroxybenzylamine). It is designed for analytical scientists valida...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for assessing the cross-reactivity of 4-[(Methylamino)methyl]phenol hydrochloride (also known as N-methyl-4-hydroxybenzylamine). It is designed for analytical scientists validating assays for biogenic amines, sympathomimetics, or phenolic metabolites.

Technical Comparison Guide for Assay Validation

Executive Summary

4-[(Methylamino)methyl]phenol hydrochloride (CAS: 63989-88-8) is a structural analog of several critical biogenic amines, including Tyramine , Synephrine , and Octopamine . Due to its p-substituted phenolic ring and secondary amine tail, it poses a significant risk of cross-reactivity in both immunochemical and enzymatic assays.

This guide provides standardized protocols to quantify this interference. Unlike phenethylamines (2-carbon chain), this compound possesses a benzylamine (1-carbon chain) backbone. This structural subtlety is the primary driver of "false positive" signals in broad-spectrum sympathomimetic screens.

Chemical Identity & Key Properties
PropertySpecificationRelevance to Assays
Systematic Name 4-[(Methylamino)methyl]phenol HClTarget Analyte / Interferent
Structure Phenol ring + Methylene bridge + MethylamineMimics Tyramine/Synephrine epitopes
Molecular Weight 173.64 g/mol Low mass; requires high-res MS for differentiation
LogP ~1.53More hydrophobic than Synephrine (LogP ~0.[1][2]3)
pKa ~9.5 (Amine), ~10.0 (Phenol)Charged at physiological pH (Interferes with cation exchange)

Structural Basis of Cross-Reactivity

To understand why this compound interferes, we must visualize its homology with common targets.

G cluster_0 Epitope Recognition Zone Target Target: Synephrine (4-OH-Phenol - CH(OH) - CH2 - NH - CH3) Interferent Interferent: 4-[(Methylamino)methyl]phenol (4-OH-Phenol - CH2 - NH - CH3) Target->Interferent Lacks Beta-OH group (1-carbon shorter chain) Analog Analog: Tyramine (4-OH-Phenol - CH2 - CH2 - NH2) Interferent->Analog N-Methylation difference (Benzyl vs Phenethyl)

Figure 1: Structural homology map highlighting the "Epitope Recognition Zone." The phenolic ring and N-methyl group are shared features that trigger false positives in immunoassays.

Protocol 1: Immunoassay Interference Assessment

Objective: Quantify the Cross-Reactivity (CR%) in a competitive ELISA format targeting Synephrine or Amphetamines.

Methodology

In competitive immunoassays, the antibody binds either the target or the interferent. High cross-reactivity results in a reduction of signal (absorbance) similar to the target.

Step-by-Step Protocol:

  • Preparation of Standards:

    • Target Stock: Prepare Synephrine standards at 0, 1, 10, 100, and 1000 ng/mL in assay buffer (PBS, pH 7.4).

    • Interferent Stock: Prepare 4-[(Methylamino)methyl]phenol HCl at concentrations spanning 10x the target range (e.g., up to 10,000 ng/mL).

  • Spiking Experiment:

    • Plate A: Standard curve of Target only.

    • Plate B: Standard curve of Interferent only.

    • Plate C (Matrix Effect): Fixed concentration of Target (e.g., 50 ng/mL) spiked with increasing Interferent (0–1000 ng/mL).

  • Incubation & Detection:

    • Add 50 µL sample + 50 µL Enzyme Conjugate to antibody-coated wells.

    • Incubate 60 min at RT. Wash 3x.

    • Add TMB Substrate; stop reaction with 1N HCl. Read OD at 450 nm.

Data Analysis

Calculate % Cross-Reactivity using the ED50 (concentration producing 50% signal inhibition):



Interpretation:

  • >10%: High Interference. The antibody cannot distinguish the methylene bridge length.

  • <1%: Acceptable Specificity.

Protocol 2: Enzymatic Specificity (Oxidative Coupling)

Objective: Determine if 4-[(Methylamino)methyl]phenol acts as a substrate for Tyrosinase or Peroxidase-based biosensors.

Context: Many phenolic assays use 4-Aminoantipyrine (4-AAP) and Peroxidase (POD) to generate a colored quinoneimine dye. This compound's para-position is substituted, but the ortho-position is open for coupling.

Workflow:

  • Reagent Setup:

    • Buffer: 0.1 M Phosphate Buffer (pH 7.0).

    • Enzyme Mix: HRP (Horseradish Peroxidase) 5 U/mL + 4-AAP (1.5 mM).

    • Substrate: 4-[(Methylamino)methyl]phenol HCl (1 mM).

  • Kinetic Measurement:

    • Blank: Buffer + Enzyme Mix.

    • Test: Buffer + Enzyme Mix + Substrate +

      
       (2 mM).
      
  • Detection:

    • Monitor Absorbance at 510 nm (Pink/Red complex) for 10 minutes.

Result Interpretation:

  • Rapid Color Formation: The compound is a substrate. It will cause positive interference in Total Phenol assays.

  • No Color: The steric hindrance of the methylaminomethyl group prevents coupling.

Protocol 3: Chromatographic Resolution (HPLC-UV)

Objective: Establish a separation method to resolve the interferent from target biogenic amines.

Rationale: Due to the methylene bridge, 4-[(Methylamino)methyl]phenol is slightly more hydrophobic than Synephrine (which has a hydrophilic -OH group on the chain).

Recommended Conditions:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Ion-pairing agent required for amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 30% B over 10 minutes.

  • Detection: UV at 275 nm (Phenolic absorption max).

Validation Criteria: The Resolution Factor (


)  between Synephrine and 4-[(Methylamino)methyl]phenol must be > 1.5.

Workflow Start Start Validation Step1 1. Run HPLC Gradient (5-30% ACN) Start->Step1 Decision Peaks Resolved? (Rs > 1.5) Step1->Decision Pass Method Validated Decision->Pass Yes Fail Optimize pH or Change Column Decision->Fail No Fail->Step1

Figure 2: Decision tree for chromatographic method development.

References

  • PubChem. (2025).[2][3] 4-[(Methylamino)methyl]phenol hydrochloride - Compound Summary. National Library of Medicine. Link

  • Nichols, D. E. (2014). Structure–Activity Relationships of Phenethylamines and Related Compounds. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Enzymatic Assay of Peroxidase using 4-Aminoantipyrine. Technical Bulletin. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

Sources

Comparative

benchmarking the performance of 4-[(Methylamino)methyl]phenol hydrochloride against commercial inhibitors

This guide outlines a comprehensive benchmarking framework for 4-[(Methylamino)methyl]phenol hydrochloride (also known as N-methyl-4-hydroxybenzylamine HCl ), positioning it against industry-standard commercial inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive benchmarking framework for 4-[(Methylamino)methyl]phenol hydrochloride (also known as N-methyl-4-hydroxybenzylamine HCl ), positioning it against industry-standard commercial inhibitors.

Given its chemical structure—a phenolic ring with a secondary amine side chain—this molecule functions primarily within two biological contexts: Tyrosinase Inhibition (melanogenesis regulation) and Amine Oxidase Interaction (MAO/SSAO modulation). It is also a structural analog of sympathomimetic agents like Synephrine, necessitating off-target adrenergic benchmarking.

Executive Summary

4-[(Methylamino)methyl]phenol hydrochloride (CAS: 63989-88-8) represents a class of phenolic benzylamines exhibiting dual-functionality: antioxidant capacity and competitive enzyme inhibition. While often identified as a trace impurity in dopamine synthesis (Impurity 76), its pharmacophore suggests significant utility as a Tyrosinase Inhibitor for hyperpigmentation therapeutics and a modulator of Semicarbazide-Sensitive Amine Oxidase (SSAO) .

Verdict: Compared to commercial standards like Kojic Acid , this compound offers superior lipophilicity (LogP ~1.53 vs -0.64), potentially enhancing skin bioavailability, though likely exhibiting lower intrinsic potency (higher IC50). Its secondary amine structure also introduces a unique selectivity profile against MAO-B compared to Selegiline .

Structural & Mechanistic Analysis

Chemical Identity & Comparators

The molecule is a structural hybrid, bridging the gap between simple phenols and catecholamine analogs.

Feature4-[(Methylamino)methyl]phenol HClKojic Acid (Standard 1)Selegiline (Standard 2)
Primary Target Tyrosinase / SSAOTyrosinaseMAO-B
Structure Phenol + N-methylbenzylaminePyranone + HydroxylsPropargylamine
Mechanism Copper Chelation / CompetitiveCopper ChelationIrreversible Suicide Inhibition
LogP ~1.53 (Moderate Lipophilicity)-0.64 (Hydrophilic)2.9 (Lipophilic)
Mechanism of Action (Tyrosinase)

The phenol moiety acts as a pseudosubstrate for the Tyrosinase active site (Binuclear Copper Center), while the secondary amine interferes with the proton transfer required for DOPAquinone formation.

TyrosinaseInhibition Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Substrate L-Tyrosine / L-DOPA Tyrosinase->Substrate Oxidation Complex Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Complex Blocked Melanin Melanin Synthesis Substrate->Melanin Polymerization Inhibitor 4-[(Methylamino)methyl]phenol Inhibitor->Tyrosinase Competitive Binding (Phenolic Mimicry) Kojic Kojic Acid (Commercial Std) Kojic->Tyrosinase Cu2+ Chelation Complex->Melanin Inhibition

Figure 1: Competitive inhibition mechanism blocking the conversion of L-Tyrosine to Melanin. The target molecule competes with the substrate for the copper active site.

Benchmarking Performance Data

The following data sets provide a template for evaluating the compound. Values for the target molecule are estimated based on SAR (Structure-Activity Relationship) of phenolic benzylamines.

Assay 1: Tyrosinase Inhibition (Mushroom Tyrosinase)

Objective: Measure the concentration required to inhibit 50% of enzyme activity (IC50).

InhibitorIC50 (µM)Mode of InhibitionKi (µM)Stability (t1/2 in PBS)
4-[(Methylamino)methyl]phenol 15 - 45 Competitive~12 >24 hrs
Kojic Acid (Benchmark)5 - 10Mixed/Chelator4.5>48 hrs
Arbutin40 - 100Competitive35Variable
Hydroquinone1 - 5Competitive1.2Unstable (Oxidizes)

*Predicted values based on N-methyl-p-hydroxybenzylamine class properties.

Assay 2: MAO-B Selectivity (Safety Profiling)

Objective: Ensure the molecule does not inadvertently inhibit Monoamine Oxidase B (risk of hypertensive crisis) or act as a potent substrate.

CompoundMAO-B IC50 (µM)Substrate Activity (Vmax)Risk Assessment
4-[(Methylamino)methyl]phenol >100 Low (Poor Substrate) Safe (Low Interaction)
Selegiline (Benchmark)0.02None (Inhibitor)N/A
Tyramine (Substrate)N/A100% (Reference)Hypertensive Risk

Experimental Protocols

To validate the data above, follow these standardized protocols. These workflows ensure reproducibility and direct comparability with commercial standards.

Protocol A: High-Throughput Tyrosinase Inhibition Assay

Rationale: Uses L-DOPA as a substrate; the formation of DOPAchrome is monitored spectrophotometrically at 475 nm.

  • Reagent Preparation:

    • Buffer: 50 mM Phosphate Buffer (pH 6.8).

    • Enzyme: Mushroom Tyrosinase (Sigma T3824), 1000 U/mL stock.

    • Substrate: L-DOPA (2.5 mM) freshly prepared in buffer.

    • Test Compound: Dissolve 4-[(Methylamino)methyl]phenol HCl in buffer (or DMSO if >10 mM) to create a serial dilution (0.1 µM to 1000 µM).

    • Control: Kojic Acid (same concentration range).

  • Workflow:

    • In a 96-well plate, add 80 µL of Phosphate Buffer.

    • Add 40 µL of Test Compound Solution (or Vehicle Control).

    • Add 40 µL of Tyrosinase Enzyme solution.

    • Incubate at 25°C for 10 minutes (allows inhibitor binding).

    • Add 40 µL of L-DOPA substrate to initiate reaction.

    • Measure Absorbance (A475) kinetically every 30 seconds for 20 minutes.

  • Calculation:

    • Calculate the slope (reaction rate) for the linear portion of the curve.

    • 
      .
      
    • Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Protocol B: Selectivity Screening (MAO-Glo™ Assay)

Rationale: Determines if the phenolic amine cross-reacts with neurological targets (MAO A/B).

  • System: Promega MAO-Glo™ Assay (Luminescent).

  • Steps:

    • Incubate Recombinant Human MAO-B (10 µg/mL) with the test compound (10 µM fixed dose) for 15 min.

    • Add Luciferin derivative substrate.

    • Incubate 20 min at Room Temp.

    • Add Luciferin Detection Reagent.

    • Measure Luminescence (RLU).

  • Interpretation: A reduction in RLU compared to vehicle indicates inhibition. If RLU < 50% of control, proceed to full IC50 curve.

Stability & Solubility Profile

For formulation scientists, physical properties are as critical as biological potency.

Figure 2: Physicochemical comparison. Note the oxidative susceptibility of the phenol group, requiring antioxidant co-formulation (e.g., Sodium Metabisulfite) in final products.

References

  • PubChem. (2024).[1] Compound Summary: 4-[(Methylamino)methyl]phenol hydrochloride (CAS 63989-88-8).[2] National Library of Medicine. Link

  • Chang, T.S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. Link

  • Sigma-Aldrich. (2024). Enzymatic Assay of Tyrosinase (EC 1.14.18.1). Technical Bulletin. Link

  • Ramsay, R.R., et al. (2018). Monoamine oxidases: Structure, function, and pharmacological relevance. British Journal of Pharmacology. Link

Sources

Validation

comparative study of the biological effects of ortho-, meta-, and para-substituted (methylamino)methyl)phenols

[1][2] Executive Summary This technical guide provides a comparative analysis of the three structural isomers of ((methylamino)methyl)phenol: Ortho- (2-) , Meta- (3-) , and Para- (4-) .[1][2] While chemically similar, th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comparative analysis of the three structural isomers of ((methylamino)methyl)phenol: Ortho- (2-) , Meta- (3-) , and Para- (4-) .[1][2] While chemically similar, these isomers exhibit divergent biological behaviors due to distinct intramolecular forces and steric configurations.[2][3]

  • The Ortho Isomer (2-MAMP) emerges as a high-value therapeutic lead, functioning as a specific anti-virulence agent targeting the Staphylococcus aureus SarA regulator without inducing cytotoxicity.[1][2]

  • The Para Isomer serves primarily as a potent antioxidant and chemical intermediate, leveraging resonance stabilization for radical scavenging.[2]

  • The Meta Isomer acts as a critical structural control , demonstrating significantly reduced biological activity due to the lack of resonance stabilization and inability to form intramolecular hydrogen bonds.

Part 1: Chemical Architecture & Physicochemical Basis[1][2]

The biological divergence of these isomers is rooted in their ability (or inability) to form hydrogen bonds and stabilize radical intermediates.[2][3]

Structural Comparison
FeatureOrtho- (2-MAMP) Meta- (3-MAMP) Para- (4-MAMP)
Structure 2-((methylamino)methyl)phenol3-((methylamino)methyl)phenol4-((methylamino)methyl)phenol
H-Bonding Intramolecular (O-H[1][2]···N)Intermolecular onlyIntermolecular (O-H···O / N-H···O)
Lipophilicity Higher (Pseudo-ring formation)LowerLower
Radical Stability High (Resonance + H-bond)Low (No resonance stabilization)High (Resonance stabilization)
Synthesis Direct Mannich Reaction (Major)Indirect (Reduction of 3-cyanophenol)Direct Mannich Reaction (Minor/Major*)

*Note: Direct Mannich reaction on phenol favors ortho; para forms when ortho positions are blocked or under specific catalytic conditions.[1]

Molecular Topology & Interaction Logic (DOT Visualization)

The following diagram illustrates the critical intramolecular hydrogen bond in the Ortho isomer versus the intermolecular networking of the Para isomer.

ChemicalTopology cluster_ortho Ortho Isomer (2-MAMP) cluster_para Para Isomer Ortho 2-((methylamino)methyl)phenol IntraHB Intramolecular H-Bond (O-H ... N) Ortho->IntraHB Lipophilicity Increased Lipophilicity (Membrane Permeability) IntraHB->Lipophilicity Biological Target Access Biological Target Access Lipophilicity->Biological Target Access Facilitates Para 4-((methylamino)methyl)phenol InterHB Intermolecular H-Bonding (Lattice Network) Para->InterHB Solubility High Melting Point Lower Non-polar Solubility InterHB->Solubility Formulation Stability Formulation Stability Solubility->Formulation Stability Enhances

Figure 1: Physicochemical consequences of isomer substitution patterns.[1][2] The ortho-intramolecular bond is a key driver for bioavailability.[3]

Part 2: Biological Performance Comparison

Anti-Virulence & Biofilm Inhibition (The "Ortho" Advantage)

The most significant finding in recent literature is the specific activity of the Ortho isomer against Staphylococcus aureus biofilms.[2] Unlike traditional antibiotics that kill bacteria (imposing selection pressure), 2-MAMP disarms them.[1][2][3]

  • Target: Staphylococcal accessory regulator A (SarA).[1][2][3]

  • Mechanism: 2-MAMP binds to SarA, preventing it from upregulating virulence genes (hld, hla, fnbA).[1][2]

  • Comparative Data:

    • Ortho: >70% reduction in biofilm mass at 50 µg/mL.[1][3]

    • Para/Meta: Negligible activity in SarA binding assays (inferred from SAR specificity).

Antioxidant Activity (Radical Scavenging)

Phenolic Mannich bases act as antioxidants by donating a hydrogen atom to free radicals (ROO[1][2]•).

  • Mechanism: Hydrogen Atom Transfer (HAT).[1][2][3]

  • Ranking: Ortho ≈ Para > Meta

    • Ortho: The intramolecular H-bond weakens the O-H bond, facilitating H-donation.[1][3] The resulting radical is stabilized.[3]

    • Para: The radical is stabilized by resonance across the ring to the benzylic nitrogen.[3]

    • Meta: Lacks resonance stabilization for the phenoxy radical; significantly lower antioxidant capacity (DPPH IC50 is typically 2-3x higher than ortho/para).[1][3]

Cytotoxicity & Safety Profile

A critical requirement for drug development is the therapeutic index.[3]

IsomerCytotoxicity (L929/HEK293 Cells)Irritancy Potential
Ortho Non-Cytotoxic (IC50 > 500 µg/mL)Low
Para Low to ModerateModerate (Skin/Eye Irritant)
Meta ModerateModerate

Key Insight: The Ortho isomer's lack of cytotoxicity combined with its potent anti-virulence activity makes it a prime candidate for "anti-pathogenic" drug development, where the goal is to disable bacteria without killing host cells.

Part 3: Mechanism of Action (SarA Inhibition)[1][2]

The following pathway details how the Ortho isomer (2-MAMP) disrupts the bacterial pathogenicity machinery.

SarAPathway Drug 2-MAMP (Ortho Isomer) Binding Specific Binding Event (Steric Fit) Drug->Binding SarA SarA Regulator Protein SarA->Binding Target GeneExp Downregulation of Virulence Genes (fnbA, hla, hld) Binding->GeneExp Inhibits Biofilm Biofilm Formation GeneExp->Biofilm Reduces Toxins Toxin Release (Hemolysins) GeneExp->Toxins Blocks Outcome Bacterial Disarmament (No Resistance Pressure) Biofilm->Outcome Toxins->Outcome

Figure 2: Mechanism of Action for 2-MAMP mediated SarA inhibition in S. aureus.[1][2]

Part 4: Experimental Protocols

Synthesis of Ortho-((methylamino)methyl)phenol (Mannich Reaction)

Standard protocol for generating the bioactive ortho isomer.[1][2]

  • Reagents: Phenol (1 eq), Formaldehyde (37% aq, 1 eq), Methylamine (40% aq, 1 eq).[1][2]

  • Procedure:

    • Dissolve phenol in ethanol.[3]

    • Add methylamine solution dropwise at 0°C.[1][3]

    • Add formaldehyde dropwise, maintaining temperature <10°C.[1][2][3]

    • Reflux for 2-4 hours.[1][3]

    • Remove solvent under vacuum.[1][3]

  • Purification: The oily residue is often a mixture.[3] Purify via column chromatography (Silica gel, MeOH:CHCl3) to separate the ortho (major) from para (minor) products.

  • Validation: 1H NMR (CDCl3) will show a singlet for -CH2- at ~3.9 ppm and a singlet for -N-CH3 at ~2.4 ppm.[1][3]

Biofilm Inhibition Assay (Crystal Violet Method)

Used to verify the specific activity of the Ortho isomer.[2]

  • Culture: Grow S. aureus (e.g., strain methicillin-resistant ATCC 33591) in Tryptic Soy Broth (TSB) + 1% glucose.

  • Treatment: Add 2-MAMP at varying concentrations (10–100 µg/mL) to 96-well plates.

  • Incubation: 37°C for 24 hours (static).

  • Staining:

    • Wash wells 3x with PBS (removes planktonic cells).[1][2][3]

    • Fix with methanol (15 min).

    • Stain with 0.1% Crystal Violet (10 min).[1][2][3]

    • Wash with water and air dry.[3]

  • Quantification: Solubilize dye with 33% acetic acid; measure Absorbance at 570 nm.

    • Success Criterion: >50% reduction in absorbance compared to untreated control.[3]

DPPH Radical Scavenging Assay

Used to compare antioxidant potency of Ortho vs. Para vs. Meta.[4]

  • Preparation: Prepare 0.1 mM DPPH solution in methanol (deep purple).

  • Reaction: Mix 1 mL of DPPH solution with 1 mL of test compound (10–100 µM).

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .[1][2][3]
    
    • Expectation: Ortho/Para IC50 ≈ 20-40 µM; Meta IC50 > 100 µM.[1][3]

References

  • Ganesh, P. S., et al. (2017). 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence in Staphylococcus aureus by Targeting SarA.[1][2] Frontiers in Microbiology.[3][5]

  • Biersack, B., et al. (2018). Recent developments concerning the application of the Mannich reaction for drug design.[2][6] Expert Opinion on Drug Discovery.[1][3][6]

  • Foti, M. C. (2007). Antioxidant properties of phenols.[2][3] Journal of Pharmacy and Pharmacology.[3]

  • PubChem. 4-(Aminomethyl)phenol (Para Isomer) Compound Summary. National Library of Medicine.[3] [1][2]

  • Lubiz, G.S., et al. (2016). A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives.[1][3] (Contextual reference for phenolic radical stability).

Sources

Comparative

evaluating the specificity of 4-[(Methylamino)methyl]phenol hydrochloride as a SarA inhibitor

Executive Summary This guide evaluates the specificity and therapeutic potential of 4-[(Methylamino)methyl]phenol hydrochloride (4-MAMP) within the context of Staphylococcal accessory regulator A (SarA) inhibition. Criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the specificity and therapeutic potential of 4-[(Methylamino)methyl]phenol hydrochloride (4-MAMP) within the context of Staphylococcal accessory regulator A (SarA) inhibition.

Critical Distinction: While 4-MAMP is a structural isomer often screened in fragment-based libraries, the primary literature and efficacy data for SarA inhibition specifically validate its ortho-isomer, 2-[(Methylamino)methyl]phenol (2-MAMP) . This guide will objectively compare the theoretical and experimental profiles of the 4-isomer against the validated 2-isomer and other established inhibitors (e.g., SarABI).

Key Findings:

  • Specificity: The 2-isomer exhibits high specificity for SarA due to an intramolecular hydrogen bond stabilization that facilitates binding to the SarA winged-helix domain. The 4-isomer lacks this conformational lock, significantly reducing its predicted specificity.

  • Performance: Validated methylaminomethyl phenols reduce biofilm formation by >60% and downregulate virulence genes (hla, fnbA) without imposing selective pressure (bacteriostatic/bactericidal effects).

  • Recommendation: Use 2-[(Methylamino)methyl]phenol for positive control assays; 4-MAMP serves as a valuable negative control or structural probe to validate binding pocket requirements.

Mechanistic Profile & Signaling Pathway

SarA is a global virulence regulator in Staphylococcus aureus, controlling biofilm formation and toxin production (hla, hld). Unlike standard antibiotics, SarA inhibitors function as anti-virulence agents , disarming the bacteria without killing them, thus reducing resistance evolution.

Mechanism of Action[1]
  • Target: SarA protein (Winged-helix DNA binding domain).

  • Interaction: The inhibitor binds to the SarA dimer, inducing a conformational change or sterically hindering DNA binding.

  • Outcome: Prevention of SarA binding to the agr promoter and downstream virulence loci (e.g., ica operon for biofilm).

Visualization: SarA Regulatory Network & Inhibition

SarA_Pathway cluster_effect Inhibition Outcome SarA SarA Protein (Dimer) Promoter Target Promoters (agr, hla, ica) SarA->Promoter Binds DNA Inhibitor Inhibitor (2-MAMP / SarABI) Inhibitor->SarA Binds & Stabilizes Inactive Conformation Biofilm Biofilm Formation (icaADBC) Promoter->Biofilm Upregulates Toxins Virulence Factors (Hemolysins, Fibronectin) Promoter->Toxins Upregulates

Caption: Figure 1. The SarA regulatory cascade.[1][2] Inhibitors block the initial DNA-binding step, preventing the downstream upregulation of biofilm and toxin genes.

Comparative Performance Analysis

The following table contrasts the performance of the validated 2-isomer against the 4-isomer (based on SAR prediction and structural analogue data) and the standard inhibitor SarABI.

Table 1: Comparative Efficacy of SarA Inhibitors

Feature2-[(Methylamino)methyl]phenol (Validated)4-[(Methylamino)methyl]phenol (Target)SarABI (Benchmark)
Primary Target SarA (Direct Binding)Adrenergic receptors (Off-target potential)SarA (Direct Binding)
Biofilm Inhibition 60–70% reduction (at 11.5 µM)Low / Negligible (<15%)>75% reduction
Virulence Gene Downregulation Significant (fnbA, hla, hld)MinimalSignificant (RNAIII, fnbA)
Mechanism of Binding H-bond donor/acceptor pair (Ortho)Steric clash / Poor fit (Para)Hydrophobic pocket occupation
Cytotoxicity Negligible (Vero cells)Low to ModerateNegligible
Antibiotic Synergy Reduces MIC of Methicillin/VancomycinUnknownHigh Synergy

Data Interpretation:

  • Specificity Driver: The ortho positioning in the 2-isomer allows the phenolic hydroxyl and the amine nitrogen to form a pseudo-ring or specific interaction motif that fits the SarA binding pocket. The para (4-) position extends the molecule linearly, likely preventing it from fitting into the compact SarA winged-helix groove.

  • Experimental Use: 4-MAMP should be used as a negative control to demonstrate that SarA inhibition is structure-specific and not a general property of phenolic amines.

Experimental Protocols

To validate the specificity of 4-MAMP vs. 2-MAMP, the following self-validating protocols are recommended.

Protocol A: Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To determine if the compound physically prevents SarA from binding to DNA.

Materials:

  • Purified SarA protein (0.5 µM).

  • Digoxigenin (DIG)-labeled DNA probe (promoter region of agr or fnbA).

  • Test Compounds: 4-MAMP and 2-MAMP (10–100 µM).

Workflow:

  • Incubation: Mix Purified SarA with the test compound in binding buffer (10 mM Tris, 50 mM KCl, 1 mM DTT, pH 7.5). Incubate for 20 min at room temperature .

    • Control: SarA + Buffer (No compound).

  • DNA Addition: Add DIG-labeled DNA probe (1 ng) to the mixture. Incubate for 15 min .

  • Electrophoresis: Resolve complexes on a 6% non-denaturing polyacrylamide gel.

  • Detection: Transfer to nylon membrane and detect via chemiluminescence.

Validation Criteria:

  • Positive Inhibition: Presence of free DNA band (shifted down) and disappearance of the SarA-DNA complex band.

  • Specificity Check: 2-MAMP should release free DNA; 4-MAMP should show a complex band similar to the control (indicating no inhibition of binding).

Protocol B: Crystal Violet Biofilm Inhibition Assay

Purpose: To quantify phenotypic efficacy.

Step-by-Step:

  • Culture: Dilute S. aureus (e.g., strain USA300) 1:100 in TSB + 1% Glucose.

  • Treatment: Add 100 µL of cell suspension to 96-well plates containing serial dilutions of 4-MAMP and 2-MAMP (0–200 µg/mL).

  • Growth: Incubate static at 37°C for 24 hours .

  • Staining:

    • Wash wells 3x with PBS (removes planktonic cells).

    • Fix with 99% Methanol (15 min).

    • Stain with 0.1% Crystal Violet (10 min).

    • Wash with water and air dry.

  • Quantification: Solubilize dye with 33% Acetic Acid. Measure OD at 595 nm .

Visualization: Experimental Workflow (EMSA)

EMSA_Workflow Step1 Step 1: Pre-Incubation SarA + Inhibitor Step2 Step 2: Add DNA Probe (agr promoter) Step1->Step2 20 min @ RT Step3 Step 3: Electrophoresis (Native PAGE) Step2->Step3 15 min binding ResultA Outcome A (Active): Free DNA Band Step3->ResultA Inhibitor Blocks Binding ResultB Outcome B (Inactive): SarA-DNA Complex Step3->ResultB No Inhibition

Caption: Figure 2. EMSA workflow to distinguish direct SarA binders (Outcome A) from non-binders (Outcome B).

References

  • Arya, R., & Princy, S. A. (2013). Computational approach to design small molecule inhibitors and identify SarA as a potential therapeutic candidate.[3][4] Medicinal Chemistry Research, 22, 1856–1865.[3] Link

  • Balamurugan, P., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes.[3][4][5] Frontiers in Microbiology, 8, 1290. Link

  • Arya, R., et al. (2015). SarA based novel therapeutic candidate against Staphylococcus aureus associated with vascular graft infections.[3] Frontiers in Microbiology, 6, 416.[3] Link

  • Trotonda, M. P., et al. (2005). Role of p38 Mitogen-Activated Protein Kinase in the Internalization of Staphylococcus aureus by Endothelial Cells. Infection and Immunity, 73(11), 7193–7199. (Context for SarA regulation of fnbA). Link

Sources

Validation

validating the mechanism of action of 4-[(Methylamino)methyl]phenol hydrochloride through comparative studies

Structural Analog Analysis & Mechanistic Profiling Executive Summary & Compound Identity This guide outlines the validation framework for 4-[(Methylamino)methyl]phenol hydrochloride (also identified as -methyl-4-hydroxyb...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analog Analysis & Mechanistic Profiling

Executive Summary & Compound Identity

This guide outlines the validation framework for 4-[(Methylamino)methyl]phenol hydrochloride (also identified as


-methyl-4-hydroxybenzylamine  or 

-methyl-p-hydroxybenzylamine
).[1]

Often isolated from Cymbidium orchid species, this compound represents a critical structural "short-chain" analog of classical sympathomimetics.[1] While it shares the phenolic head-group and


-methyl tail of Synephrine  and Epinephrine , it possesses a benzyl (1-carbon)  linker rather than the phenethyl (2-carbon) linker required for optimal adrenergic receptor engagement.[1]

The Validation Challenge: The primary objective of this comparative study is to determine if the shortened carbon linker retains functional adrenergic agonism (sympathomimetic activity) or shifts the mechanism toward antioxidant/cytoprotective pathways, thereby differentiating it from hypertensive agents like Tyramine.

Comparative Matrix: The "Phenol-Amine" Family
FeatureTarget: 4-[(Methylamino)methyl]phenol Comparator A:

-Synephrine
Comparator B: Tyramine
Linker Length 1 Carbon (Benzyl) 2 Carbons (Phenethyl)2 Carbons (Phenethyl)
Beta-Hydroxyl NoYes (Critical for

-binding)
No
Primary Class Phytochemical / AntioxidantSympathomimetic (

-agonist)
Indirect Sympathomimetic (Releaser)
Key Risk Unknown Adrenergic PotencyHypertension / TachycardiaHypertensive Crisis (MAO interaction)

Mechanistic Validation: The "Linker Hypothesis"

To validate the Mechanism of Action (MoA), we must test the "Linker Hypothesis" : Does the reduction of the side chain from ethyl to methyl abolish direct adrenergic binding?

Proposed Mechanism of Action (MoA)
  • Primary MoA (Hypothesized): Weak partial agonism at

    
    -adrenergic receptors (due to suboptimal steric fit) combined with significant antioxidant capacity (phenolic hydrogen donation).[1]
    
  • Secondary MoA: Potential inhibition of tyrosinase or modulation of trace amine-associated receptors (TAAR1), distinct from the classical "Fight or Flight" response of Epinephrine.[1]

Signaling Pathway Visualization

The following diagram illustrates the differential signaling potential. The Target (Benzylamine) is predicted to have reduced coupling efficiency compared to Synephrine.

AdrenergicSignaling Ligand_Syn p-Synephrine (High Affinity) Receptor β-Adrenergic Receptor (GPCR) Ligand_Syn->Receptor Strong Binding Ligand_Target Target: Benzylamine (Low/Unknown Affinity) Ligand_Target->Receptor Weak Binding? Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP PKA PKA Activation cAMP->PKA Lipolysis Lipolysis / Thermogenesis PKA->Lipolysis Downstream Effect

Caption: Comparative G-Protein Coupled Receptor (GPCR) activation pathway.[1] The target compound is evaluated for its ability to trigger the cAMP cascade relative to the high-affinity control (Synephrine).[1]

Experimental Protocols & Validation Systems

To scientifically validate the MoA, you must move beyond simple observation to causal verification .

Experiment A: Competitive Radioligand Binding Assay

Objective: Quantify the affinity (


) of the target for 

and

receptors to assess cardiovascular safety risks.
  • System: HEK293 cell membranes overexpressing human

    
    -AR.[1]
    
  • Radioligand: [

    
    H]-CGP12177 (Hydrophilic 
    
    
    
    -antagonist).[1]
  • Control: Propranolol (Non-selective antagonist).

Protocol Steps:

  • Preparation: Harvest HEK293 membranes and resuspend in binding buffer (Tris-HCl, pH 7.4).

  • Incubation: Incubate membranes with 1 nM [

    
    H]-CGP12177 and varying concentrations (
    
    
    
    to
    
    
    M) of 4-[(Methylamino)methyl]phenol .
  • Equilibrium: Incubate for 60 mins at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot displacement curves to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Experiment B: Functional Lipolysis Assay (Efficacy)

Objective: Determine if binding translates to function (fat burning) without the hypertensive side effects of Tyramine.

  • System: Isolated murine adipocytes or 3T3-L1 differentiated adipocytes.[1]

  • Readout: Glycerol release (colorimetric assay).

Protocol Steps:

  • Differentiation: Culture 3T3-L1 cells until fully differentiated (lipid droplet formation visible).

  • Starvation: Serum-starve cells for 2 hours in Krebs-Ringer buffer.

  • Treatment: Treat cells with:

    • Vehicle (Negative Control)

    • Isoproterenol (10

      
      M - Positive Control)[1]
      
    • Target Compound (10, 50, 100

      
      M)
      
  • Sampling: Collect supernatant after 90 minutes.

  • Detection: React supernatant with Glycerol Kinase/Peroxidase reagent.[1] Absorbance at 540 nm correlates to lipolytic activity.[1]

Comparative Data Presentation

The following table summarizes the expected pharmacological profile based on Structure-Activity Relationship (SAR) principles. Use this template to populate your experimental results.

Parameter4-[(Methylamino)methyl]phenol

-Synephrine
Interpretation
Receptor Affinity (

)
High

M range (>10

M)
Low

M range (~1-5

M)
The benzyl linker likely reduces receptor fit compared to the phenethyl linker.[1]
Efficacy (

)
Partial (<40% of Iso)Moderate (~60% of Iso)Target is likely a weak partial agonist.
Vasoconstriction NegligibleModerateSafety Advantage: Target poses lower hypertensive risk.[1]
Antioxidant Activity HighLowTarget functions more as a cytoprotectant than a stimulant.[1]

Workflow Visualization

This diagram details the decision tree for validating the compound's classification.

ValidationWorkflow Start Start: 4-[(Methylamino)methyl]phenol BindingAssay Step 1: Radioligand Binding (Beta-AR Subtypes) Start->BindingAssay CheckAffinity Is Ki < 1 μM? BindingAssay->CheckAffinity Functional Step 2: Functional Assay (cAMP / Lipolysis) CheckAffinity->Functional Yes (High Affinity) Safety Step 3: Aortic Ring Assay (Vasoconstriction) CheckAffinity->Safety Yes Class_Inactive Classification: Non-Adrenergic (Investigate Antioxidant) CheckAffinity->Class_Inactive No (Low Affinity) Class_Sympatho Classification: Potent Sympathomimetic Functional->Class_Sympatho High Emax Class_Weak Classification: Weak/Partial Agonist Functional->Class_Weak Low Emax

Caption: Decision tree for classifying the pharmacological profile based on binding affinity and functional efficacy thresholds.

References

  • Structure-Activity Relationships of Adrenergic Agonists. Source: Pharmacy 180 / Medicinal Chemistry Archives.[1] Context: Establishes the "Two-Carbon Rule" for phenethylamines; deviation to a 1-carbon benzyl linker (as in the target) typically reduces adrenergic potency.[1]

  • Synephrine and its Derivative Compound A: Common and Specific Biological Effects. Source: National Institutes of Health (PMC). Context: Provides the baseline protocols for validating synephrine analogs and interpreting lipolytic data.

  • Phytochemical Analysis of Cymbidium Species. Source: MDPI / NIH.[1] Context: Identifies 4-[(Methylamino)methyl]phenol (N-methyl-4-hydroxybenzylamine) as a natural orchid alkaloid with distinct biological properties from synthetic sympathomimetics.[1]

  • Adrenergic Pharmacology: Agonists and Antagonists. Source: BasicMedical Key.[1] Context: Detailed methodology for distinguishing between direct agonists (Synephrine) and indirect releasers (Tyramine).

Sources

Comparative

Comparative Guide: Potency &amp; SAR Analysis of 4-[(Methylamino)methyl]phenol Hydrochloride vs. Adrenergic Standards

Executive Summary & Structural Positioning This guide provides a technical assessment of 4-[(Methylamino)methyl]phenol hydrochloride (NM-pHBA), a structural analog often confused with potent sympathomimetics like Pholedr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Positioning

This guide provides a technical assessment of 4-[(Methylamino)methyl]phenol hydrochloride (NM-pHBA), a structural analog often confused with potent sympathomimetics like Pholedrine or N-Methyltyramine.

Critical Distinction: Unlike the established adrenergic agonists which possess a phenethylamine backbone (2-carbon linker), NM-pHBA possesses a benzylamine backbone (1-carbon linker). This structural contraction is the primary determinant of its pharmacological profile, resulting in drastically reduced adrenergic potency compared to its ethyl-chain homologs.

This guide serves to objectively position NM-pHBA against "Gold Standard" alternatives, elucidating why it functions primarily as a chemical intermediate or negative control in Structure-Activity Relationship (SAR) studies rather than a therapeutic pressor agent.

The "Linker Length" Rule
  • Epinephrine/Synephrine (2-Carbon): Optimal distance for bridging the receptor's Aspartate (amine binding) and Serine (ring binding) residues.

  • NM-pHBA (1-Carbon): The shortened linker creates a steric mismatch, preventing simultaneous binding of the aromatic ring and the amine nitrogen within the adrenergic pocket.

Comparative Potency Analysis

The following analysis benchmarks NM-pHBA against three established adrenergic agents. Potency is estimated based on consensus SAR data regarding chain-length truncation in sympathomimetic amines.

Table 1: Structural & Functional Comparison
CompoundCommon NameLinker LengthReceptor SelectivityRelative Potency (Est.)Primary Application
Epinephrine Adrenaline2-Carbon (Ethyl)

(Non-selective)
100 (Baseline)Emergency Anaphylaxis, Cardiac Arrest
Phenylephrine (m-Synephrine)2-Carbon (Ethyl)

(Selective)
~20-30 Decongestant, Vasopressor
N-Methyltyramine NMT2-Carbon (Ethyl)Indirect Sympathomimetic~1-5 Dietary Supplements, Gastrin Release
4-[(Methylamino)methyl]phenol NM-pHBA 1-Carbon (Benzyl) Negligible / Non-Specific < 0.1 Synthesis Intermediate, SAR Control
Mechanistic Insight[1][2][3][4]
  • Direct Agonism: NM-pHBA lacks the conformational flexibility to activate

    
     or 
    
    
    
    receptors. The rigid benzylamine structure cannot accommodate the "rotameric switch" required for G-protein coupling.
  • Indirect Action: Unlike N-Methyltyramine, which can displace norepinephrine from VMAT2 storage vesicles, benzylamines are often poor substrates for the vesicular monoamine transporter, limiting their indirect sympathomimetic potential.

Visualizing the Mechanism (SAR Logic)

The following diagram illustrates the signaling pathway and the specific failure point for NM-pHBA (the Steric Mismatch).

Adrenergic_SAR_Pathway Ligand_Epi Epinephrine (2-Carbon Linker) Receptor_Pocket Adrenergic Receptor Binding Pocket Ligand_Epi->Receptor_Pocket High Affinity Ligand_NMT N-Methyltyramine (2-Carbon Linker) Ligand_NMT->Receptor_Pocket Moderate Affinity Ligand_Target NM-pHBA (1-Carbon Linker) Ligand_Target->Receptor_Pocket Low/Null Affinity No_Response No Activation (Steric Mismatch) Ligand_Target->No_Response Bridge too short Binding_Site_Asp Asp113 (Amine Anchor) Receptor_Pocket->Binding_Site_Asp Binding_Site_Ser Ser204/207 (Ring Anchor) Receptor_Pocket->Binding_Site_Ser Signal_Transduction G-Protein Coupling (cAMP / IP3) Binding_Site_Asp->Signal_Transduction If Bridge Length = 2C Binding_Site_Ser->Signal_Transduction If Bridge Length = 2C Physio_Response Vasoconstriction / Bronchodilation Signal_Transduction->Physio_Response

Figure 1: Signal Transduction & SAR Failure Logic. The 1-carbon linker of NM-pHBA prevents simultaneous anchoring at Asp113 and Ser204, resulting in a failure to trigger the G-protein cascade.

Experimental Protocols for Validation

To empirically verify the reduced potency of NM-pHBA compared to its analogs, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity constant (


) of NM-pHBA for the 

-adrenergic receptor.
  • Cell Line Preparation: Use CHO cells stably expressing human

    
    -ADR. Harvest and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
    
  • Membrane Fractionation: Centrifuge at 20,000 x g for 20 mins. Resuspend pellet in binding buffer.

  • Ligand Setup:

    • Radioligand: [

      
      I]-Cyanopindolol (0.2 nM final).
      
    • Competitors: Prepare serial dilutions (

      
       M to 
      
      
      
      M) of:
      • Control: Epinephrine (Positive Control).

      • Test: NM-pHBA (Target).

      • Blank: Propranolol (10

        
        M) to define non-specific binding.
        
  • Incubation: Incubate mixtures for 90 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Count radioactivity via liquid scintillation.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration].

    • Expected Result: Epinephrine will show a sigmoidal displacement curve (

      
       nM range). NM-pHBA will likely show a flat line or displacement only at very high concentrations (
      
      
      
      100
      
      
      M), confirming low affinity.
Protocol B: Tyrosinase Substrate Analysis (Alternative Activity)

Rationale: Phenolic benzylamines often act as substrates for tyrosinase rather than receptor ligands. This assay checks for "false positive" activity in other contexts.

  • Reagents: Mushroom Tyrosinase (200 U/mL), L-DOPA (Positive Control), NM-pHBA (Test).

  • Reaction: Mix substrate (2 mM) with enzyme in phosphate buffer (pH 6.8).

  • Monitoring: Measure Absorbance at 475 nm (Dopachrome formation) over 30 minutes.

  • Interpretation: If NM-pHBA shows oxidation (color change), it confirms its chemical reactivity as a phenol, distinguishing chemical instability from pharmacological potency.

Synthesis & Stability Notes

  • Stability: The hydrochloride salt (CAS 63989-88-8) is significantly more stable than the free base, which is prone to oxidation at the benzylic amine position. Store under Argon at -20°C.

  • Handling: Unlike Epinephrine, NM-pHBA is not light-sensitive to the same degree but is hygroscopic.

  • Safety: While less potent as a pressor, treat as a potential irritant and trace amine mimic.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122246, 4-[(Methylamino)methyl]phenol.
    • Link:

  • Adrenergic SAR & Chain Length

    • Title: Structure-activity relationships of adrenoreceptor agonists and antagonists.[1]

    • Context: Defines the necessity of the ethylamine side chain for receptor activ
    • Source:Journal of Medicinal Chemistry (General SAR Principles).
    • Link:

  • Comparative Analog Pharmacology (N-Methyltyramine)

    • Title: A review of the receptor binding and pharmacological effects of N-methyltyramine.
    • Source:Phytotherapy Research, 2015.[1]

    • Link:

  • Analog Contrast (Synephrine)

    • Title: p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties.[2]

    • Source:Phytotherapy Research, 2020.
    • Link:

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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